O-Nornuciferine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(20)18(21-2)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXOIHNFHOEPHN-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953513 | |
| Record name | 1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3153-55-7 | |
| Record name | (-)-Nornuciferine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3153-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6a-beta-Aporphin-2-ol, 1-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nornuciferine, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D75P3S5Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
O-Nornuciferine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Nornuciferine, an aporphine alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including its interaction with dopaminergic and serotonergic pathways. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound. Primarily found in the sacred lotus (Nelumbo nucifera), this document details its presence in various plant parts. Furthermore, it outlines comprehensive experimental protocols for the extraction and quantification of this compound, offering valuable methodologies for researchers. The guide also visualizes the key signaling pathways affected by this alkaloid, providing a deeper understanding of its mechanism of action.
Natural Sources and Distribution of this compound
This compound has been identified in a limited number of plant species, with its most significant and well-documented presence being in the sacred lotus, Nelumbo nucifera. It has also been reported in Stephania cephalantha and Ziziphus jujuba[1].
Nelumbo nucifera (Sacred Lotus)
The sacred lotus is the primary and most studied natural source of this compound. This alkaloid is distributed throughout various parts of the plant, with the leaves and flowers generally containing the highest concentrations. The distribution and concentration can vary depending on the cultivar, geographical location, and developmental stage of the plant.
Table 1: Quantitative Distribution of this compound in Nelumbo nucifera
| Plant Part | Species/Cultivar | Concentration (mg/g dry weight) | Reference |
| Leaves | Nelumbo nucifera | 0.41 - 8.40 | [2] |
| Flower (Whole) | Nelumbo nucifera | Not explicitly quantified for this compound alone | [3] |
| Petals | Nelumbo nucifera | Major alkaloid component | [3] |
| Receptacle | Nelumbo nucifera | Lower concentration than petals | [3] |
| Stamens | Nelumbo nucifera | Lower concentration than petals |
Other Natural Sources
While Nelumbo nucifera is the most prominent source, this compound has also been reported in other medicinal plants:
-
Ziziphus jujuba (Jujube): The seeds of the jujube fruit have been reported to contain this compound. Similar to Stephania cephalantha, specific quantitative analyses focusing on this compound content in this plant are limited.
Experimental Protocols
The following sections detail established methodologies for the extraction and quantification of this compound from plant materials, primarily focusing on Nelumbo nucifera leaves, which are a rich source.
Extraction of this compound from Nelumbo nucifera Leaves
Objective: To extract a crude alkaloid fraction containing this compound from dried lotus leaves.
Method: Acid-Ethanol Extraction
-
Sample Preparation: Air-dry fresh lotus leaves and grind them into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Macerate the powdered leaves in 80% ethanol containing 0.1% hydrochloric acid (HCl) at a solid-to-liquid ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant debris.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
-
Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 0.1 M HCl.
-
Wash the acidic solution with ethyl acetate to remove neutral and weakly acidic compounds. Discard the ethyl acetate layer.
-
Adjust the pH of the aqueous layer to approximately 9-10 with a 2 M sodium hydroxide (NaOH) solution.
-
Extract the alkaline solution three times with an equal volume of chloroform or dichloromethane to partition the alkaloids into the organic phase.
-
-
Final Concentration: Combine the organic layers and evaporate the solvent to dryness under reduced pressure to yield the crude alkaloid fraction containing this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in the extracted alkaloid fraction.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector or a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1% triethylamine in water, adjusted to pH 3.0 with phosphoric acid.
-
Solvent B: Acetonitrile.
-
Gradient Program: Start with 10% B, linearly increase to 50% B over 30 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known weight of the crude alkaloid extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.
Signaling Pathways and Mechanism of Action
This compound has been shown to interact with key neurotransmitter systems in the brain, specifically the dopaminergic and serotonergic systems. It acts as an antagonist at dopamine D1 and D2 receptors and the serotonin 5-HT2A receptor.
Dopamine Receptor Antagonism
This compound exhibits antagonistic activity at both D1-like (Gs-coupled) and D2-like (Gi-coupled) dopamine receptors. This dual antagonism suggests a complex modulatory effect on dopaminergic signaling.
Serotonin 5-HT2A Receptor Antagonism
This compound also demonstrates antagonistic properties at the serotonin 5-HT2A receptor, which is a Gq-coupled receptor. This interaction can influence a variety of physiological and behavioral processes.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical experimental workflow for the extraction and quantification of this compound from plant material.
Conclusion
This compound stands out as a promising aporphine alkaloid with significant pharmacological potential, primarily sourced from Nelumbo nucifera. This guide has provided a comprehensive overview of its natural distribution, with a focus on quantitative data, and has detailed robust experimental protocols for its extraction and analysis. The visualization of its antagonistic effects on key dopamine and serotonin receptor signaling pathways offers a foundational understanding of its mechanism of action. Further research into the quantitative analysis of this compound in less-studied plant sources and a deeper exploration of its downstream cellular effects will be crucial for unlocking its full therapeutic potential in drug development.
References
An In-depth Technical Guide to the O-Nornuciferine Biosynthetic Pathway in Nelumbo nucifera
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelumbo nucifera, commonly known as the sacred lotus, is a rich source of benzylisoquinoline alkaloids (BIAs), a diverse class of pharmacologically significant secondary metabolites. Among these, O-nornuciferine, an aporphine-type alkaloid, has garnered interest for its potential therapeutic applications, including its activity as a dopamine receptor antagonist. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in Nelumbo nucifera. It details the enzymatic steps from primary metabolism precursors to the final product, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the complex biochemical and regulatory networks. This document is intended to serve as a foundational resource for researchers engaged in the study of plant biochemistry, natural product synthesis, and the development of novel pharmaceuticals derived from sacred lotus.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a branch of the larger benzylisoquinoline alkaloid (BIA) pathway, which begins with the amino acid L-tyrosine. Unlike the well-characterized BIA pathways in species of the Ranunculales order, such as the opium poppy, the pathway in the basal eudicot Nelumbo nucifera exhibits unique features, including a prevalence of (R)-enantiomers.
The proposed pathway initiates with the condensation of two L-tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). A key distinction in lotus is the suggestion of a non-enzymatic, spontaneous Pictet-Spengler condensation to produce racemic (R,S)-norcoclaurine, in contrast to the enzyme-catalyzed formation of (S)-norcoclaurine in other species[1]. From this point, a series of methylation, hydroxylation, and intramolecular coupling reactions, catalyzed by specific O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYPs), lead to the formation of the aporphine scaffold.
The central precursor for aporphine alkaloids in lotus is believed to be (R)-N-methylcoclaurine[2]. This intermediate undergoes a critical C-C phenol coupling reaction, mediated by a CYP80G enzyme, to form the characteristic aporphine core. Subsequent enzymatic modifications yield a variety of aporphine alkaloids, including this compound.
Caption: Proposed biosynthetic pathway of this compound in Nelumbo nucifera.
Key Enzymes in the this compound Pathway
The biosynthesis of this compound is orchestrated by several key enzyme families. While not all enzymes in the lotus pathway have been functionally characterized, transcriptomic analyses and homology to known BIA enzymes have identified strong candidates[3][4][5].
| Enzyme Class | Specific Enzyme (Lotus) | Abbreviation | Substrate(s) | Product |
| Norcoclaurine Synthase | NnNCS | NCS | Dopamine, 4-HPAA | (R,S)-Norcoclaurine |
| O-Methyltransferase | Norcoclaurine 6-O-methyltransferase | Nn6OMT (NnOMT1) | (R)-Norcoclaurine | (R)-Coclaurine |
| N-Methyltransferase | Coclaurine N-methyltransferase | NnCNMT | (R)-Coclaurine | (R)-N-Methylcoclaurine |
| Cytochrome P450 | Proaporphine/Aporphine Synthase | NnCYP80G | (R)-N-Methylcoclaurine | Corytuberine |
Quantitative Data
Quantitative analysis reveals significant variation in alkaloid content across different tissues of Nelumbo nucifera and among various cultivars. The leaves are a primary site of accumulation for aporphine-type alkaloids like this compound.
Table 3.1: Alkaloid Content in Nelumbo nucifera
| Alkaloid | Plant Part | Content Range | Reference |
| Total Alkaloids | Leaves | 0.72% - 1.41% (dry weight) | |
| Nuciferine | Leaves | 0.34% - 0.63% (dry weight) | |
| This compound | Flower Buds | 0.0821% (isolated yield) | |
| N-Nornuciferine | Leaves | Major alkaloid | |
| Armepavine | Leaves | 0.13% - 0.20% (dry weight) |
Table 3.2: Pharmacological Activity of this compound
This compound has been identified as a potent antagonist at dopamine D1 and D2 receptors.
| Receptor | Activity | IC₅₀ Value | Reference |
| Dopamine D1 | Antagonist | 2.09 ± 0.65 µM | |
| Dopamine D2 | Antagonist | 1.14 ± 0.10 µM | |
| Serotonin 5-HT2A | Antagonist | ~20 µM |
Table 3.3: Pharmacokinetic Parameters of Related Alkaloids in Rats
While specific pharmacokinetic data for this compound is limited, studies on the structurally similar major alkaloids nuciferine (NF) and N-nornuciferine (N-NF) provide valuable context.
| Parameter | Nuciferine (NF) | N-Nornuciferine (N-NF) | Administration | Reference |
| Cmax (µg/mL) | 1.71 | 0.57 | Oral (50 mg/kg) | |
| Tmax (h) | 0.9 | 1.65 | Oral (50 mg/kg) | |
| t½ (h) | 2.09 | 3.84 | IV (10 mg/kg) | |
| Oral Bioavailability (%) | 58.13 | 79.91 | - | |
| Brain Cmax (µg/mL) | 0.32 | 0.16 | IV (20 mg/kg) |
Experimental Protocols
Alkaloid Extraction from Nelumbo nucifera Leaves
Efficient extraction is critical for the isolation and quantification of this compound. Several methods have been developed, each with distinct advantages.
Protocol 4.1.1: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Weigh 50.0 g of dried, powdered lotus leaves (20 mesh).
-
Extraction: Place the powdered leaves in an extraction vessel with 500 mL of 70% ethanol containing 0.15% hydrochloric acid.
-
Sonication: Submerge the vessel in an ultrasonic bath and sonicate at a specified frequency and power for 30-60 minutes at a controlled temperature (e.g., 50°C).
-
Filtration: Filter the mixture to separate the extract from the plant material.
-
Repetition: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.
-
Pooling and Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 4.1.2: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Weigh 50.0 g of dried, powdered lotus leaves (20 mesh).
-
Extraction: Place the sample in a microwave-safe extraction vessel with 500 mL of 70% ethanol containing 0.15% hydrochloric acid.
-
Microwave Irradiation: Extract using a microwave reactor at a frequency of 2000 MHz and a power of 700 W. Maintain the temperature at 50°C for 20 minutes.
-
Filtration and Repetition: Filter the extract and repeat the process twice more on the residue.
-
Pooling and Concentration: Combine the filtrates and concentrate under vacuum.
Caption: General experimental workflow for alkaloid extraction and analysis.
Quantitative Analysis by HPLC-DAD-ESI-MS
A robust method for the simultaneous quantification of N-nornuciferine, this compound, nuciferine, and roemerine has been established.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system coupled with a Photodiode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Column: Shimadzu VP-ODS column or equivalent C18 column.
-
Mobile Phase: A gradient solvent system consisting of:
-
Solvent A: 0.1% triethylamine in water
-
Solvent B: Acetonitrile
-
-
Detection:
-
DAD: Monitor at characteristic UV absorption maxima (e.g., 270 nm) for quantification.
-
ESI-MS: Operate in positive ionization mode for identification and confirmation based on mass-to-charge ratio (m/z). Multiple reaction monitoring (MRM) can be used for enhanced sensitivity and specificity.
-
-
Quantification: Generate calibration curves for each analyte using authentic standards. An internal standard (e.g., clenbuterol, ibuprofen) is used to correct for variations in injection volume and sample processing.
Regulation of BIA Biosynthesis
The production of benzylisoquinoline alkaloids in lotus is a tightly regulated process, influenced by both developmental cues and environmental stimuli. The spatial and temporal expression of biosynthetic genes is controlled by a network of transcription factors.
Studies have identified that the expression of key CYP80 genes, which are responsible for the critical phenol-coupling reactions in aporphine and bis-BIA synthesis, is positively regulated by a module involving the transcription factors NnMYC2 and NnMYB14. Furthermore, WRKY transcription factors have been shown to be responsive to mechanical wounding, leading to an upregulation of BIA biosynthetic genes (including NCS, CNMT, and CYP80G2) and a subsequent increase in the accumulation of nuciferine and N-nornuciferine. This suggests a defense-related role for these alkaloids.
Caption: Transcriptional regulation of aporphine alkaloid biosynthesis in lotus.
Conclusion and Future Outlook
The biosynthetic pathway leading to this compound in Nelumbo nucifera is a complex and fascinating example of specialized plant metabolism. Significant progress has been made in identifying the key precursors, intermediates, and several of the crucial enzymes, particularly the O-methyltransferases and cytochrome P450s that define the aporphine scaffold. The proposed pathway, originating from (R,S)-norcoclaurine and proceeding through the key (R)-N-methylcoclaurine intermediate, provides a solid framework for further investigation.
However, several areas require deeper exploration. The complete functional characterization of all enzymes in the pathway, including putative hydroxylases and demethylases involved in the final steps of this compound synthesis, is necessary. Elucidating the precise mechanism and potential enzymatic control of the initial Pictet-Spengler condensation remains an important research question. A comprehensive understanding of the regulatory networks, including the interplay of various transcription factor families in response to different developmental and environmental signals, will be crucial.
For drug development professionals, a thorough understanding of this pathway opens avenues for metabolic engineering in heterologous systems (e.g., yeast, E. coli) to produce this compound and related alkaloids sustainably. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of pure this compound will be essential to translate its promising pharmacological activities into viable therapeutic applications.
References
- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 2. maxapress.com [maxapress.com]
- 3. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mining key genes of alkaloid synthesis pathway in lotus leaves based on metabolomics and transcriptomics [agris.fao.org]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacological Properties of O-Nornuciferine
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Nornuciferine, an aporphine alkaloid primarily isolated from the sacred lotus (Nelumbo nucifera), has emerged as a compound of significant interest in neuropharmacology. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its interactions with key neurotransmitter receptor systems. This document summarizes its receptor binding affinities, functional activities, and the associated signaling pathways. Detailed experimental protocols for assays relevant to its pharmacological characterization are also provided, alongside pharmacokinetic considerations based on closely related compounds.
Introduction
This compound is a naturally occurring aporphine alkaloid that contributes to the psychoactive profile of Nelumbo nucifera.[1] Aporphine alkaloids are characterized by a tetracyclic core structure and are known to interact with a variety of G protein-coupled receptors (GPCRs), making them a rich source for drug discovery. This guide focuses on the quantitative and qualitative pharmacological data available for this compound, providing a foundational resource for researchers and drug development professionals.
Receptor Binding and Functional Activity
The primary pharmacological characteristic of this compound is its antagonist activity at dopamine and serotonin receptors. Quantitative data from in vitro studies are summarized in the tables below.
Dopamine Receptor Interactions
This compound has been identified as a potent antagonist of both D1 and D2 dopamine receptors.
Table 1: Dopamine Receptor Antagonist Activity of this compound
| Receptor | Assay Type | Cell Line | IC50 (µM) | Reference |
| Dopamine D1 | FLIPR Assay | HEK293 | 2.09 ± 0.65 | [2][3] |
| Dopamine D2 | FLIPR Assay | HEK293 | 1.14 ± 0.10 | [2][3] |
Serotonin Receptor Interactions
This compound also demonstrates antagonist activity at the serotonin 2A (5-HT2A) receptor.
Table 2: Serotonin Receptor Antagonist Activity of this compound
| Receptor | Assay Type | Cell Line | IC50 (µM) | Reference |
| Serotonin 5-HT2A | FLIPR Assay | HEK293 | ~20 |
Adrenergic Receptor Interactions (Inferred)
Direct experimental data on the binding affinity and functional activity of this compound at adrenergic receptors are currently limited. However, studies on the structurally related aporphine alkaloid, nuciferine, have demonstrated antagonist activity at α-adrenergic receptors. In silico docking studies have also suggested that nuciferine has a strong binding interaction with both β1 and β2 adrenergic receptors. This suggests that this compound may also possess activity at adrenergic receptors, warranting further investigation.
Signaling Pathways
This compound exerts its pharmacological effects by modulating intracellular signaling cascades downstream of its target receptors. As an antagonist, it blocks the canonical signaling pathways initiated by the endogenous ligands of these receptors.
Dopamine D1 Receptor Signaling (Gs/olf Pathway)
The D1 receptor is a Gs/olf-coupled GPCR. Its activation by dopamine leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This compound, as a D1 antagonist, blocks this signaling cascade.
Dopamine D2 Receptor Signaling (Gi/o Pathway)
The D2 receptor is a Gi/o-coupled GPCR. Its activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This compound antagonizes this inhibitory effect.
Serotonin 5-HT2A Receptor Signaling (Gq/11 Pathway)
The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation by serotonin stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC). This compound acts as an antagonist at this receptor, inhibiting this signaling cascade.
Experimental Protocols
The following are representative protocols for the types of assays used to characterize the pharmacological activity of this compound.
FLIPR Calcium Flux Assay for Dopamine D1/D2 and 5-HT2A Receptor Antagonism
This protocol describes a functional assay to determine the IC50 of an antagonist by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the target receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D1, D2, or serotonin 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
This compound stock solution.
-
Agonist (Dopamine hydrochloride or Serotonin hydrochloride).
-
96-well black-walled, clear-bottom microplates.
-
FLIPR® (Fluorometric Imaging Plate Reader) or equivalent instrument.
Procedure:
-
Cell Plating: Seed the receptor-expressing HEK293 cells into 96-well plates at an appropriate density and culture for 24 hours.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
FLIPR Measurement: Place the plate in the FLIPR instrument.
-
Baseline Reading: Record the baseline fluorescence for a few seconds.
-
Agonist Addition: Use the FLIPR's integrated fluidics to add the agonist (dopamine for D1/D2 assays, serotonin for 5-HT2A assays) at a pre-determined EC80 concentration.
-
Signal Detection: Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
Data Analysis: The inhibition of the agonist-induced calcium response by this compound is used to calculate the IC50 value.
cAMP Inhibition Assay for Gi/o-Coupled Receptors
This protocol is used to determine the antagonist activity of a compound at Gi/o-coupled receptors, such as the dopamine D2 receptor, by measuring its ability to reverse agonist-induced inhibition of adenylyl cyclase.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit).
-
Forskolin.
-
Dopamine hydrochloride.
-
This compound stock solution.
Procedure:
-
Cell Plating: Seed the D2 receptor-expressing cells into a 384-well white opaque microplate and culture overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Agonist and Forskolin Stimulation: Add a mixture of dopamine (at its EC80 concentration for cAMP inhibition) and forskolin (to stimulate cAMP production).
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add the cAMP detection reagents according to the kit manufacturer's instructions and incubate for 1 hour.
-
Measurement: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
-
Data Analysis: The reversal of dopamine-induced inhibition of forskolin-stimulated cAMP accumulation by this compound is used to determine its IC50 value.
Pharmacokinetics and Metabolism
Specific pharmacokinetic and metabolism data for this compound are not extensively available in the public domain. However, data from studies on the structurally similar aporphine alkaloids, nuciferine and N-nornuciferine, can provide valuable insights into the likely ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Table 3: Pharmacokinetic Parameters of Nuciferine and N-Nornuciferine in Rats (for comparative purposes)
| Compound | Administration | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Nuciferine | Oral | 50 | 0.9 | 1.71 | 2.48 | 58.13 | |
| N-Nornuciferine | Oral | 50 | 1.65 | 0.57 | 2.94 | 79.91 | |
| Nuciferine | IV | 10 | - | - | 2.09 | - | |
| N-Nornuciferine | IV | 10 | - | - | 3.84 | - |
Studies on nuciferine and N-nornuciferine have shown that these compounds are rapidly absorbed after oral administration and can cross the blood-brain barrier. Aporphine alkaloids are generally metabolized in the liver, primarily through O-demethylation, N-demethylation, and glucuronidation. Given its chemical structure, this compound is likely to undergo similar metabolic transformations.
Conclusion
This compound is a potent antagonist of dopamine D1, D2, and serotonin 5-HT2A receptors. Its pharmacological profile suggests potential applications in the development of novel therapeutics for neuropsychiatric disorders. The provided experimental protocols and signaling pathway diagrams offer a framework for further investigation into its mechanism of action and for the screening of related compounds. While direct pharmacokinetic data for this compound is lacking, information from structurally similar aporphine alkaloids provides a useful proxy for initial drug development considerations. Further research is warranted to fully elucidate the therapeutic potential of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PMC [pmc.ncbi.nlm.nih.gov]
O-Nornuciferine: A Technical Guide to its Antagonistic Action on Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-Nornuciferine, a naturally occurring aporphine alkaloid found in the sacred lotus (Nelumbo nucifera), has emerged as a compound of interest for its modulatory effects on the dopaminergic system. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with dopamine D1 and D2 receptors. Extensive in vitro evidence demonstrates that this compound functions as an antagonist at both of these receptor subtypes, with inhibitory concentrations in the low micromolar range. This guide will detail the quantitative pharmacological data, elucidate the experimental methodologies used to determine its activity, and visualize the relevant signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The antagonistic potency of this compound at human dopamine D1 and D2 receptors has been quantified using cellular assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of the dopamine-induced response, are summarized below.
| Compound | Target Receptor | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | Dopamine D1 | FLIPR Assay | HEK293 | 2.09 ± 0.65 | [1] |
| This compound | Dopamine D2 | FLIPR Assay | HEK293 | 1.14 ± 0.10 | [1] |
Note: While the majority of robust evidence points to an antagonistic activity, it is worth noting that at least one source has characterized this compound as a potent agonist. However, detailed experimental data supporting this claim is less prevalent in the current body of scientific literature.
Mechanism of Action: Dopamine Receptor Antagonism
This compound exerts its effects by competitively binding to dopamine D1 and D2 receptors, thereby blocking the downstream signaling cascades typically initiated by the endogenous ligand, dopamine.
Dopamine D1 Receptor Signaling Pathway and Antagonism by this compound
The dopamine D1 receptor is a Gs protein-coupled receptor (GPCR). Upon activation by dopamine, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.
This compound, acting as an antagonist, binds to the D1 receptor but does not activate it. By occupying the binding site, it prevents dopamine from binding and initiating this signaling cascade, thus attenuating the physiological responses associated with D1 receptor activation.
Dopamine D2 Receptor Signaling Pathway and Antagonism by this compound
The dopamine D2 receptor is a Gi protein-coupled receptor (GPCR). Its activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP activity modulates the function of various cellular proteins, including ion channels and transcription factors.
This compound's antagonism at the D2 receptor involves binding to the receptor without initiating this inhibitory signaling pathway. This prevents dopamine from binding and subsequently blocks the dopamine-induced reduction in cAMP, thereby disinhibiting the downstream cellular processes.
Experimental Methodologies
The characterization of this compound's activity at dopamine receptors has been primarily achieved through in vitro functional assays using recombinant cell lines.
Fluorometric Imaging Plate Reader (FLIPR) Assay for D1 and D2 Receptor Antagonism
This cell-based assay was used to determine the IC50 values of this compound.[1] It measures changes in intracellular calcium or membrane potential as a readout of receptor activation.
Experimental Protocol Outline:
-
Cell Culture and Plating: Human Embryonic Kidney 293 (HEK293) cells stably expressing either the human dopamine D1 or D2 receptor are cultured and seeded into 96- or 384-well microplates.[1]
-
Dye Loading: Cells are loaded with a fluorescent dye that is sensitive to changes in intracellular calcium concentration or membrane potential.
-
Compound Addition: this compound at various concentrations is added to the wells and pre-incubated with the cells.
-
Agonist Stimulation: A known dopamine receptor agonist (e.g., dopamine) at a concentration that elicits a submaximal response (EC80) is added to the wells.
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time.
-
Data Analysis: The inhibitory effect of this compound is determined by quantifying the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.
Radioligand Binding Assay (General Protocol)
While specific radioligand binding data for this compound is not detailed in the provided search results, this is a standard method to determine the binding affinity (Ki) of a compound for a receptor.
Experimental Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the dopamine receptor of interest.
-
Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (General Protocol)
This assay directly measures the functional consequence of D1 or D2 receptor modulation.
Experimental Protocol Outline:
-
Cell Culture: Cells expressing the dopamine receptor of interest are cultured.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: Dopamine is added to stimulate the receptors. For D2 receptor assays, adenylyl cyclase is often stimulated with forskolin to create a measurable signal that can be inhibited.
-
cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as ELISA, HTRF, or reporter gene assays.
-
Data Analysis: The ability of this compound to block the dopamine-induced increase (for D1) or decrease (for D2) in cAMP levels is determined, and IC50 values are calculated.
Conclusion and Future Directions
The available evidence strongly indicates that this compound acts as a competitive antagonist at both dopamine D1 and D2 receptors. Its ability to modulate the dopaminergic system makes it a valuable pharmacological tool for research and a potential lead compound for the development of novel therapeutics targeting conditions involving dopamine dysregulation.
Future research should focus on:
-
Conducting radioligand binding studies to determine the binding affinity (Ki) of this compound at dopamine receptors.
-
Investigating the in vivo effects of this compound on dopamine-related behaviors in animal models.
-
Exploring the selectivity profile of this compound across other neurotransmitter receptors.
-
Clarifying the conflicting reports on its functional activity through further detailed and standardized functional assays.
This in-depth technical guide provides a solid foundation for understanding the core mechanism of action of this compound on dopamine receptors, paving the way for further scientific exploration and potential therapeutic applications.
References
The Potent Bioactivity of Aporphine Alkaloids from Lotus Leaf: A Technical Guide for Researchers
An in-depth exploration of the pharmacological activities, underlying mechanisms, and experimental validation of key aporphine alkaloids derived from Nelumbo nucifera. This guide is intended for researchers, scientists, and professionals in drug development.
The leaves of the lotus plant, Nelumbo nucifera, have been a staple in traditional medicine for centuries, particularly in Asia, for treating a variety of ailments including hyperlipidemia, obesity, and hematemesis.[1][2] Modern phytochemical research has identified aporphine alkaloids as major bioactive constituents responsible for these therapeutic effects.[3][4] This technical guide provides a comprehensive overview of the biological activities of prominent aporphine alkaloids from lotus leaf, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug discovery.
Key Aporphine Alkaloids and Their Biological Activities
Lotus leaves are a rich source of various aporphine alkaloids, with nuciferine, N-nornuciferine, O-nornuciferine, and roemerine being among the most abundant and well-studied.[5] These compounds exhibit a broad spectrum of pharmacological effects, including antioxidant, anticancer, anti-inflammatory, anti-diabetic, and neuroprotective activities.
Antioxidant and Antiproliferative Properties
Several aporphine alkaloids from lotus leaf have demonstrated significant antioxidant and anticancer activities. The antioxidant capacities are often evaluated through radical scavenging, metal chelating, and reducing power assays. The antiproliferative effects have been tested against various human cancer cell lines.
Table 1: Antioxidant Activity of Aporphine Alkaloids and Lotus Leaf Extract
| Compound/Extract | DPPH Radical Scavenging Activity (%) | ABTS Radical Scavenging Activity (%) | Ferrous Ion Chelating Activity (%) | Ferric Reducing Power (Absorbance at 700 nm) |
| (-)-N-methylasimilobine | 65.4 ± 2.1 | 78.2 ± 1.5 | - | - |
| Lysicamine | - | - | - | 0.45 ± 0.03 |
| (-)-Nuciferine | - | - | Minor Effect | - |
| Methanol Extract of Leaves | 40.2 ± 1.8 | 35.6 ± 2.5 | 13.3 ± 0.9 | - |
Data presented as mean ± standard deviation. Assays were conducted at a concentration of 100 µg/mL.
Table 2: Antiproliferative Activity (IC₅₀ in µM) of Aporphine Alkaloids
| Compound | Human Melanoma (A2058) | Human Prostate Cancer (PC-3) | Human Gastric Cancer (AGS) | Hepatocellular Carcinoma (HepG2) | Hepatocellular Carcinoma (HCCLM3) |
| 7-hydroxydehydronuciferine | 15.3 ± 0.8 | 18.2 ± 1.1 | 22.5 ± 1.3 | - | - |
| Nuciferine | - | - | - | 67.97 | 61.88 |
| (-)-Anonaine | - | - | - | 33.5 µg/mL | - |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data presented as mean ± standard deviation where available.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for key experiments are provided below.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 100 µL of the test compound (at various concentrations) to 100 µL of the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound to 190 µL of the diluted ABTS•+ solution.
-
Measure the absorbance at 734 nm after 6 minutes.
-
Calculate the scavenging activity as described for the DPPH assay.
-
Antiproliferative Activity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 4 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the aporphine alkaloids in DMEM containing 10% FBS for 20 hours.
-
Add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of aporphine alkaloids are mediated through their interaction with various cellular signaling pathways. Nuciferine, the most extensively studied of these alkaloids, exhibits a complex pharmacological profile, acting on multiple neurotransmitter receptors and signaling cascades.
Neuroprotective Effects of Nuciferine
Nuciferine has shown potential for treating neurological disorders through its interaction with dopamine and serotonin receptors. It acts as a partial agonist at D2 and D5 dopamine receptors and as an antagonist at several serotonin receptors (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂ₙ). Furthermore, it can enhance hippocampal neurogenesis and cognitive performance by acting on the ERK-CREB-BDNF signaling pathway.
Nuciferine's influence on neuronal signaling pathways.
Anti-inflammatory and Metabolic Regulation
Nuciferine also demonstrates anti-inflammatory and metabolic regulatory effects. It can alleviate myocardial cell apoptosis through its anti-inflammatory and antioxidant properties. In the context of metabolic diseases, nuciferine has been shown to inhibit the proliferation of preadipocytes, reduce lipid accumulation, and down-regulate the expression of genes related to lipid metabolism.
Mechanisms of nuciferine in inflammation and metabolism.
Biosynthesis of Aporphine Alkaloids in Lotus
The biosynthesis of aporphine alkaloids in Nelumbo nucifera is a complex process derived from the amino acid L-tyrosine. This pathway involves several enzymatic steps to form the core benzylisoquinoline alkaloid (BIA) structure, which then branches into various types of alkaloids, including aporphines.
Simplified biosynthetic pathway of aporphine alkaloids.
Conclusion and Future Directions
The aporphine alkaloids from lotus leaf represent a promising class of natural products with diverse and potent biological activities. The quantitative data and mechanistic insights presented in this guide underscore their potential for the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. Further research should focus on elucidating the structure-activity relationships of these alkaloids, exploring their synergistic effects, and conducting preclinical and clinical studies to validate their therapeutic efficacy and safety. The detailed experimental protocols provided herein offer a foundation for such future investigations, aiming to translate the traditional knowledge of lotus leaf into evidence-based modern medicine.
References
- 1. Antioxidant and Anticancer Aporphine Alkaloids from the Leaves of Nelumbo nucifera Gaertn. cv. Rosa-plena - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Digital Gene Expression Analysis Provides Insight into the Transcript Profile of the Genes Involved in Aporphine Alkaloid Biosynthesis in Lotus (Nelumbo nucifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxapress.com [maxapress.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
In Vitro Bioactivity Screening of O-Nornuciferine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Nornuciferine, an aporphine alkaloid and a metabolite of nuciferine found in the sacred lotus (Nelumbo nucifera), is emerging as a compound of interest in pharmacological research. Its structural similarity to other bioactive alkaloids suggests a potential for therapeutic applications. This technical guide provides a comprehensive overview of the in vitro bioactivity screening of this compound, summarizing key findings, detailing experimental methodologies, and illustrating associated signaling pathways.
I. Quantitative Bioactivity Data
The in vitro bioactivity of this compound has been primarily characterized by its antagonist activity at key G-protein coupled receptors (GPCRs) involved in neurotransmission. The following table summarizes the available quantitative data on its potency.
| Target Receptor | Assay Type | Cell Line | Measured Activity | IC50 Value (µM) | Reference |
| Dopamine D1 | FLIPR Assay | HEK293 | Antagonist | 2.09 ± 0.65 | [1] |
| Dopamine D2 | FLIPR Assay | HEK293 | Antagonist | 1.14 ± 0.10 | [1] |
| Serotonin 2A (5-HT2A) | FLIPR Assay | HEK293 | Antagonist | ~20 | [1] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and extension of bioactivity studies. This section outlines the protocol for the Fluorometric Imaging Plate Reader (FLIPR) assay used to determine the antagonist activity of this compound.
FLIPR Assay for Dopamine D1/D2 and Serotonin 5-HT2A Receptor Antagonism
This protocol is based on the methodology used for screening compounds against GPCRs expressed in a human embryonic kidney (HEK293) cell line. The assay measures changes in intracellular calcium concentration, a downstream event of Gq-coupled receptor activation, or a response engineered for Gi/Gs-coupled receptors.
1. Cell Culture and Plating:
-
Human embryonic kidney 239 (HEK293) cell lines stably expressing the human dopamine D1, dopamine D2, or serotonin 2A (5-HT2A) receptors are used.[1]
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density that allows for a confluent monolayer on the day of the experiment.
2. Compound Preparation:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the stock solution are made to create a concentration range suitable for determining the IC50 value. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent-induced cytotoxicity.
3. Calcium Flux Assay:
-
On the day of the assay, the cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The cells are incubated with the dye for a specified time (e.g., 60 minutes) at 37°C to allow for de-esterification of the dye within the cells.
-
After incubation, the cells are washed with the assay buffer to remove excess dye.
-
The prepared compound dilutions (including this compound and a reference antagonist) are added to the wells, and the plate is incubated for a predetermined time to allow for receptor binding.
4. FLIPR Measurement:
-
The microplate is placed into the FLIPR instrument.
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
The appropriate agonist (e.g., dopamine for D1/D2 receptors, serotonin for 5-HT2A receptors) is added to the wells to stimulate the receptors.
-
The change in fluorescence, indicative of the intracellular calcium flux, is monitored in real-time.
5. Data Analysis:
-
The fluorescence intensity data is normalized to the baseline.
-
The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced calcium flux.
-
The IC50 value, the concentration of this compound that inhibits 50% of the maximal agonist response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
III. Signaling Pathways and Visualizations
This compound's antagonist activity at dopamine and serotonin receptors suggests its modulation of key signaling pathways in the central nervous system. The following diagrams, generated using the DOT language, illustrate these pathways.
Dopamine D1 and D2 Receptor Signaling Pathways
Dopamine receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which typically couple to Gs/olf and Gi/o proteins, respectively.[2] this compound acts as an antagonist at both D1 and D2 receptors, thereby inhibiting their downstream signaling cascades.
Caption: Antagonistic effect of this compound on Dopamine D1 and D2 receptor signaling.
Serotonin 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a Gq-coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This compound's antagonism of the 5-HT2A receptor would block this cascade.
Caption: this compound's antagonism of the Serotonin 5-HT2A receptor signaling pathway.
Experimental Workflow: FLIPR-Based Antagonist Screening
The following diagram illustrates the general workflow for screening this compound for its antagonist activity using a FLIPR assay.
Caption: General experimental workflow for FLIPR-based antagonist screening.
IV. Conclusion and Future Directions
The current in vitro data indicate that this compound is a moderately potent antagonist of dopamine D1, D2, and serotonin 5-HT2A receptors. These findings provide a foundation for understanding its potential pharmacological effects. However, the bioactivity profile of this compound is far from complete. Future research should focus on:
-
Expanding the Receptor Screening Panel: Evaluating the activity of this compound against a broader range of GPCRs, ion channels, and transporters to identify additional targets and assess its selectivity.
-
Enzyme Inhibition Assays: Screening this compound against a panel of relevant enzymes (e.g., kinases, phosphodiesterases, metabolic enzymes) to explore other potential mechanisms of action.
-
Cytotoxicity Studies: Determining the cytotoxic effects of this compound in various cell lines to establish its therapeutic window.
-
In Vitro Metabolic Stability: Assessing the metabolic stability of this compound in liver microsomes or hepatocytes to predict its in vivo half-life.
A more comprehensive in vitro bioactivity profile will be instrumental in guiding further preclinical and clinical development of this compound as a potential therapeutic agent.
References
O-Nornuciferine: A Technical Overview of its Metabolic Formation from Nuciferine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuciferine, a prominent aporphine alkaloid isolated from the leaves of Nelumbo nucifera (the sacred lotus), has garnered significant attention for its diverse pharmacological activities, including anti-hyperlipidemic, anti-obesity, and antipsychotic-like effects. As with any bioactive compound, a thorough understanding of its metabolic fate is crucial for drug development, enabling the assessment of its efficacy, safety, and potential drug-drug interactions. One of the key metabolic pathways of nuciferine is O-demethylation, leading to the formation of O-nornuciferine. This technical guide provides a comprehensive overview of this compound as a metabolite of nuciferine, summarizing the current state of knowledge on its formation, the enzymes involved, and its potential biological significance. While quantitative data on this compound remains limited, this document consolidates the available information and provides general experimental protocols relevant to its study.
Metabolic Pathway of Nuciferine to this compound
Nuciferine undergoes extensive phase I and phase II metabolism in the liver. The primary phase I reactions include demethylation, dehydrogenation, hydroxylation, and N-oxidation. O-demethylation of nuciferine results in the formation of this compound. This reaction is primarily catalyzed by a consortium of Cytochrome P450 (CYP) enzymes.
Caption: Metabolic pathway of nuciferine to this compound and other metabolites.
Enzymology of this compound Formation
In vitro studies utilizing human liver microsomes have identified several CYP450 isoenzymes responsible for the metabolism of nuciferine. Specifically, the O-demethylation reaction to form this compound is catalyzed by CYP3A4, CYP1A2, CYP2A6, and CYP2C8.[1] The involvement of multiple CYP enzymes suggests a complex metabolic profile and a potential for drug-drug interactions with compounds that are substrates, inhibitors, or inducers of these enzymes.
Quantitative Data
Currently, there is a paucity of publicly available quantitative data specifically detailing the conversion rate of nuciferine to this compound in either in vitro or in vivo systems. While pharmacokinetic studies have been conducted for nuciferine and its other metabolite, N-nornuciferine, in rats, similar data for this compound is not yet available.[2][3][4] The tables below present the available pharmacokinetic data for nuciferine and N-nornuciferine for comparative purposes.
Table 1: Pharmacokinetic Parameters of Nuciferine in Rats [2]
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (µg/mL) | 1.71 ± 0.45 | - |
| Tmax (h) | 0.9 ± 0.72 | - |
| t1/2 (h) | 2.48 ± 0.66 | 2.09 ± 0.64 |
| AUC0-t (µg·h/mL) | 6.13 ± 1.35 | 2.09 ± 0.38 |
| AUC0-inf (µg·h/mL) | 6.20 ± 1.33 | 2.13 ± 0.40 |
| Vd (L/kg) | 7.87 ± 2.84 | 9.48 ± 3.17 |
| CL (L/h/kg) | 2.19 ± 0.45 | 2.15 ± 0.36 |
| Oral Bioavailability (F%) | 58.13 | - |
Table 2: Pharmacokinetic Parameters of N-Nornuciferine in Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (µg/mL) | 0.57 ± 0.10 | - |
| Tmax (h) | 1.65 ± 0.78 | - |
| t1/2 (h) | 2.94 ± 0.40 | 3.84 ± 1.27 |
| AUC0-t (µg·h/mL) | 3.32 ± 0.67 | 0.74 ± 0.20 |
| AUC0-inf (µg·h/mL) | 3.40 ± 0.70 | 0.85 ± 0.28 |
| Vd (L/kg) | 10.34 ± 2.64 | 15.17 ± 2.17 |
| CL (L/h/kg) | 2.44 ± 0.56 | 2.61 ± 1.13 |
| Oral Bioavailability (F%) | 79.91 | - |
Experimental Protocols
The following sections outline generalized experimental protocols that can be adapted for the study of this compound formation from nuciferine.
In Vitro Metabolism of Nuciferine in Human Liver Microsomes
This protocol describes a general procedure to study the in vitro metabolism of nuciferine and identify the formation of this compound.
References
- 1. Characterization of nuciferine metabolism by P450 enzymes and uridine diphosphate glucuronosyltransferases in liver microsomes from humans and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain [frontiersin.org]
- 3. Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Sedative and Anxiolytic Potential of O-Nornuciferine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Nornuciferine, an aporphine alkaloid present in the leaves of Nelumbo nucifera (the sacred lotus), is emerging as a compound of significant interest for its potential sedative and anxiolytic properties. This technical guide provides a comprehensive overview of the current state of research into this compound, with a focus on its pharmacological activity, proposed mechanisms of action, and the experimental methodologies used for its evaluation. While direct in vivo behavioral data for isolated this compound remains limited, this document synthesizes available in vitro receptor binding data for the compound and in vivo behavioral data for the total alkaloid fraction of Nelumbo nucifera, of which this compound is a constituent. Detailed experimental protocols and visual representations of signaling pathways and experimental workflows are provided to facilitate further research and drug development efforts in this promising area.
Introduction
Anxiety and sleep disorders are prevalent global health concerns, driving the continued search for novel therapeutic agents with improved efficacy and safety profiles. Natural products have historically been a rich source of new pharmaceuticals, and the alkaloids of Nelumbo nucifera have long been used in traditional medicine for their calming effects. This compound is one such alkaloid that is gaining attention for its potential to modulate key neurotransmitter systems implicated in the regulation of mood and arousal. This guide aims to consolidate the existing scientific knowledge on this compound's sedative and anxiolytic-like effects to serve as a foundational resource for the scientific community.
Quantitative Data
While in vivo studies specifically isolating the sedative and anxiolytic effects of this compound are not yet available in the public domain, valuable insights can be drawn from in vitro receptor binding assays of the pure compound and in vivo behavioral studies of the total alkaloid (TA) fraction from Nelumbo nucifera leaves.
In Vitro Receptor Binding Affinity of this compound
The following table summarizes the antagonist activity of this compound at key dopamine and serotonin receptors, as determined by FLIPR (Fluorometric Imaging Plate Reader) assays.
| Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |
| Dopamine D1 | FLIPR | IC50 | 2.09 ± 0.65 | |
| Dopamine D2 | FLIPR | IC50 | 1.14 ± 0.10 | |
| Serotonin 5-HT2A | FLIPR | IC50 | ~20 |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.
In Vivo Behavioral Effects of Nelumbo nucifera Total Alkaloid (TA) Fraction
The following data are from studies on the total alkaloid extract of Nelumbo nucifera leaves and are presented as a proxy for the potential effects of its constituents, including this compound. It is crucial to note that these effects cannot be attributed solely to this compound.
The open-field test is a common measure of general locomotor activity and exploratory behavior in rodents. A reduction in these parameters can indicate a sedative effect.
| Treatment (p.o.) | Dose (mg/kg) | Total Distance Traveled (arbitrary units) | Number of Rearing Events | Reference |
| Vehicle (Control) | - | 100 ± 10.5 | 35 ± 4.2 | Yan et al., 2015 |
| Diazepam | 2.0 | 45.2 ± 5.1 | 12.1 ± 2.5 | Yan et al., 2015 |
| TA Fraction | 10 | 78.3 ± 8.9 | 25.4 ± 3.1 | Yan et al., 2015 |
| TA Fraction | 20 | 55.1 ± 6.3 | 15.8 ± 2.8 | Yan et al., 2015 |
| TA Fraction | 40 | 38.7 ± 4.9 | 9.7 ± 1.9 | Yan et al., 2015 |
*p < 0.05 compared to vehicle control. Data are represented as mean ± SEM.
The light/dark box test is used to assess anxiety-like behavior in rodents. An increase in the time spent in the light compartment and the number of transitions between compartments is indicative of an anxiolytic effect.
| Treatment (p.o.) | Dose (mg/kg) | Time in Light Compartment (s) | Number of Transitions | Reference |
| Vehicle (Control) | - | 35.4 ± 4.1 | 8.2 ± 1.1 | Yan et al., 2015 |
| Diazepam | 2.0 | 85.1 ± 9.3 | 18.5 ± 2.2 | Yan et al., 2015 |
| TA Fraction | 10 | 48.2 ± 5.5 | 10.9 ± 1.4 | Yan et al., 2015 |
| TA Fraction | 20 | 70.3 ± 7.8 | 15.1 ± 1.9 | Yan et al., 2015 |
| TA Fraction | 40 | 59.8 ± 6.7 | 13.4 ± 1.7 | Yan et al., 2015 |
*p < 0.05 compared to vehicle control. Data are represented as mean ± SEM.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Open-Field Test
Objective: To assess spontaneous locomotor activity and exploratory behavior as an indicator of sedative effects.
Apparatus: A square arena (typically 40 x 40 x 40 cm) with walls to prevent escape. The floor is divided into a grid of equal squares. The arena is often equipped with infrared beams or a video tracking system to automatically record animal movement.
Procedure:
-
Acclimatize the animals (e.g., mice or rats) to the testing room for at least 1 hour before the experiment.
-
Administer the test compound (this compound or vehicle) at the desired dose and route of administration (e.g., oral gavage, intraperitoneal injection).
-
After a specific pretreatment time, place the animal gently in the center of the open-field arena.
-
Allow the animal to explore the arena for a predetermined period (typically 5-10 minutes).
-
Record the following parameters:
-
Total distance traveled: The total distance the animal moves within the arena.
-
Number of line crossings: The number of times the animal crosses the grid lines on the floor.
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
Time spent in the center: The amount of time the animal spends in the central zone of the arena (can also be an indicator of anxiety).
-
-
Between each trial, thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) to eliminate olfactory cues.
Light/Dark Box Test
Objective: To evaluate anxiety-like behavior based on the innate aversion of rodents to brightly illuminated areas.
Apparatus: A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. The two compartments are connected by an opening through which the animal can pass freely.
Procedure:
-
Acclimatize the animals to the testing room as described for the open-field test.
-
Administer the test compound or vehicle.
-
After the pretreatment period, place the animal in the dark compartment of the box, facing away from the opening.
-
Allow the animal to explore the apparatus for a set duration (typically 5 minutes).
-
Record the following parameters using a video tracking system or manual observation:
-
Time spent in the light compartment: The total time the animal spends in the illuminated area.
-
Number of transitions: The number of times the animal moves between the light and dark compartments.
-
Latency to first enter the light compartment: The time it takes for the animal to first move from the dark to the light side.
-
-
Clean the apparatus thoroughly between trials.
In Vitro Receptor Binding Assay (FLIPR)
Objective: To determine the binding affinity of a compound to a specific receptor subtype.
Materials:
-
HEK293 cells stably expressing the receptor of interest (e.g., Dopamine D1, D2, or Serotonin 5-HT2A).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
Test compound (this compound) at various concentrations.
-
Reference agonist and antagonist for the receptor.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Plate the receptor-expressing HEK293 cells in 96-well or 384-well microplates and culture until they reach a suitable confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time at 37°C.
-
Compound Addition:
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound (this compound).
-
Place the plate into the FLIPR instrument.
-
-
Signal Detection:
-
The FLIPR instrument adds a known concentration of the reference agonist to the wells.
-
The instrument simultaneously monitors the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration upon receptor activation.
-
-
Data Analysis:
-
The fluorescence signal is plotted against the concentration of the test compound.
-
The IC50 value is calculated from the resulting dose-response curve, representing the concentration of the antagonist that inhibits the agonist response by 50%.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways
The sedative and anxiolytic effects of the total alkaloid fraction of Nelumbo nucifera are believed to be mediated through the GABAergic and monoaminergic systems. This compound, as a component of this fraction, likely contributes to these effects through its interaction with dopamine and serotonin receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anxiolytic effects of a test compound using a behavioral assay.
Discussion and Future Directions
The available evidence suggests that this compound is a pharmacologically active alkaloid with the potential to modulate key central nervous system pathways involved in sedation and anxiolysis. Its antagonist activity at dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors, points to a complex mechanism of action that warrants further investigation. The sedative and anxiolytic effects observed with the total alkaloid fraction of Nelumbo nucifera are promising; however, future research must focus on isolating the specific contributions of this compound to these effects.
Key future research directions should include:
-
In vivo behavioral studies: Conducting dose-response studies of isolated this compound in validated animal models of anxiety and sedation (e.g., elevated plus maze, open-field test, light/dark box, and pentobarbital-induced sleep test).
-
Mechanism of action studies: Elucidating the precise molecular mechanisms by which this compound interacts with its target receptors and its downstream effects on neuronal signaling. This includes investigating its effects on GABA-A receptor subtypes and its influence on the synthesis, release, and metabolism of monoamine neurotransmitters.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and time course of action in vivo.
-
Safety and toxicology studies: Evaluating the potential for adverse effects and determining a safe therapeutic window for this compound.
Conclusion
This compound represents a promising lead compound for the development of novel sedative and anxiolytic agents. While the current body of research provides a strong foundation, further in-depth studies are required to fully characterize its pharmacological profile and therapeutic potential. This technical guide serves as a resource to stimulate and guide these future research endeavors, with the ultimate goal of translating the traditional knowledge of Nelumbo nucifera into modern, evidence-based therapies.
The Discovery and Isolation of O-Nornuciferine from Stephania cephalantha: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, isolation, and characterization of the aporphine alkaloid O-Nornuciferine from the plant species Stephania cephalantha. While this compound has been reported in this plant, this document synthesizes established methodologies for the extraction and purification of related alkaloids from the Stephania genus to provide a comprehensive, putative protocol. This guide includes detailed experimental procedures, quantitative data summaries, and visualizations of the isolation workflow and a potential signaling pathway. The information presented herein is intended to serve as a foundational resource for researchers involved in natural product chemistry, pharmacology, and drug discovery.
Introduction
The genus Stephania, belonging to the Menispermaceae family, is a well-documented source of structurally diverse and biologically active alkaloids, particularly aporphines, bisbenzylisoquinolines, and protoberberines. These compounds have garnered significant interest within the scientific community for their wide range of pharmacological activities. This compound, an aporphine alkaloid, has been identified as a constituent of Stephania cephalantha[1]. Aporphine alkaloids are known to possess a variety of biological activities, making this compound a compound of interest for further investigation.
This guide provides a detailed technical overview of the processes involved in the isolation and characterization of this compound from Stephania cephalantha. Due to the limited availability of a specific, published protocol for this exact process, the methodologies presented are a composite of established techniques for the successful isolation of alkaloids from Stephania species.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is paramount for its unambiguous identification and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NO₂ | [1][2] |
| Molecular Weight | 281.35 g/mol | [1][2] |
| IUPAC Name | (6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
| Synonyms | (-)-Nornuciferine, N-Methylasimilobine |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| Mass Spectrometry (MS) | ESI-MS: m/z 282.149 [M+H]⁺ | PubChem CID: 197017 |
| ¹H NMR (CDCl₃, 400 MHz) | Representative data based on related aporphine alkaloids. δ (ppm): 8.0-8.2 (d, 1H, H-11), 6.7-7.3 (m, Ar-H), 3.9 (s, 3H, OCH₃), 2.5-3.5 (m, aliphatic protons), 2.5 (s, 3H, NCH₃). | Inferred from literature on aporphine alkaloids. |
| ¹³C NMR (CDCl₃, 100 MHz) | Representative chemical shift ranges for the aporphine core. C-1: 145-150, C-1a: 120-125, C-1b: 125-130, C-2: 140-145, C-3: 110-115, C-3a: 125-130, C-4: 28-32, C-5: 43-47, C-6a: 53-57, C-7: 35-40, C-7a: 128-133, C-8: 110-115, C-9: 125-130, C-10: 125-130, C-11: 120-125, C-11a: 120-125, N-CH₃: 43-47, O-CH₃: 55-60. | |
| UV-Vis Spectroscopy | Maxima at approximately 220, 270, and 310 nm. | Typical for aporphine alkaloids. |
Note: The provided ¹H and ¹³C NMR data are representative and intended for guidance. Researchers should obtain and interpret their own high-resolution NMR data for definitive structural elucidation.
Experimental Protocols
The following protocols are a synthesized representation of common methodologies for the isolation of aporphine alkaloids from Stephania species.
Plant Material Collection and Preparation
-
Collection: Tubers of Stephania cephalantha are collected and authenticated by a qualified botanist.
-
Preparation: The collected tubers are washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.
Extraction of Crude Alkaloids
-
The powdered plant material (1 kg) is macerated with 95% ethanol (5 L) at room temperature for 72 hours with occasional shaking.
-
The ethanolic extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
-
The crude extract is suspended in 2% aqueous sulfuric acid (500 mL) and partitioned with chloroform (3 x 500 mL) to remove non-alkaloidal components.
-
The acidic aqueous layer is basified to pH 9-10 with 25% ammonium hydroxide solution.
-
The basified solution is then extracted with chloroform (5 x 500 mL) to obtain the crude alkaloid fraction.
-
The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude alkaloid mixture.
Isolation and Purification of this compound
-
Silica Gel Column Chromatography:
-
The crude alkaloid mixture is adsorbed onto silica gel (100-200 mesh) and loaded onto a silica gel column.
-
The column is eluted with a gradient of chloroform and methanol (e.g., 100:0 to 90:10 v/v).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualized under UV light and with Dragendorff's reagent.
-
Fractions containing compounds with similar TLC profiles are pooled.
-
-
Sephadex LH-20 Column Chromatography:
-
The partially purified fractions containing this compound are further subjected to column chromatography on Sephadex LH-20.
-
Methanol is used as the mobile phase.
-
This step aids in the removal of pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Final purification is achieved using a preparative HPLC system.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid.
-
The elution is monitored by a UV detector at a wavelength suitable for aporphine alkaloids (e.g., 270 nm).
-
The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Generalized workflow for the isolation of this compound.
Potential Signaling Pathway
Based on the known activity of the structurally related aporphine alkaloid nuciferine, this compound may exert its biological effects through the modulation of the NF-κB signaling pathway.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion
This technical guide provides a comprehensive, albeit inferred, framework for the discovery and isolation of this compound from Stephania cephalantha. By collating and synthesizing methodologies from related studies, this document offers a detailed starting point for researchers. The provided experimental protocols, data summaries, and visual diagrams are intended to facilitate further investigation into the chemical and pharmacological properties of this and other bioactive alkaloids from the Stephania genus. Further research is warranted to definitively elucidate the complete spectroscopic profile and specific signaling pathways of this compound.
References
An In-depth Technical Guide to the Physicochemical and Pharmacological Properties of O-Nornuciferine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physicochemical properties and pharmacological actions of O-Nornuciferine, an aporphine alkaloid of significant interest. The information is structured to support research and development efforts, with a focus on quantitative data, experimental methodologies, and biological mechanisms.
Core Physicochemical Properties
This compound, also known as (-)-Nornuciferine or N-Methylasimilobine, is a natural product found in plants such as Nelumbo nucifera. Its chemical structure and properties are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
The quantitative physicochemical data for this compound are primarily based on computational models, as extensive experimental characterization is not widely available in the literature. These computed values provide valuable estimates for drug development and research.
| Property | Value | Data Type | Source |
| IUPAC Name | (6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | Systematic | PubChem[1] |
| CAS Number | 3153-55-7 | Identifier | PubChem[1] |
| Molecular Formula | C₁₈H₁₉NO₂ | Structural | PubChem[1] |
| Molecular Weight | 281.3 g/mol | Calculated | PubChem[1] |
| XLogP3 | 2.6 | Computed | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 32.7 Ų | Computed | PubChem |
| Hydrogen Bond Donor Count | 1 | Computed | PubChem |
| Hydrogen Bond Acceptor Count | 3 | Computed | PubChem |
| Rotatable Bond Count | 1 | Computed | PubChem |
| Melting Point | Not Experimentally Determined | - | - |
| Boiling Point | Not Experimentally Determined | - | - |
| pKa | Not Experimentally Determined | - | - |
| Water Solubility | Not Experimentally Determined | - | - |
Pharmacological Profile: Dopamine and Serotonin Receptor Antagonism
This compound is a potent antagonist of both D1 and D2 dopamine receptors and also exhibits antagonist activity at the serotonin 2A (5-HT2A) receptor. This activity was characterized using Fluorometric Imaging Plate Reader (FLIPR) assays in HEK293 cell lines engineered to express these specific receptors.
-
Dopamine D1 Receptor: Antagonist with an IC₅₀ of 2.09 ± 0.65 μM .
-
Dopamine D2 Receptor: Antagonist with an IC₅₀ of 1.14 ± 0.10 μM .
-
Serotonin 5-HT2A Receptor: Antagonist with an IC₅₀ of approximately 20 μM .
The dual antagonism of D1 and D2 receptors makes this compound a compound of interest for investigating neuropsychiatric conditions where dopamine signaling is dysregulated.
Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate distinct downstream signaling cascades.
-
D1 Receptors are coupled to the Gαs/olf subunit, which stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
-
D2 Receptors are coupled to the Gαi/o subunit, which inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.
As an antagonist, this compound blocks the binding of endogenous dopamine, thereby inhibiting both of these signaling pathways.
Standardized Experimental Methodologies
While specific experimental data for this compound's core physicochemical properties are scarce, standardized protocols from regulatory bodies like the OECD and USP provide a framework for their determination.
The partition coefficient between n-octanol and water (log P) is a critical measure of lipophilicity. The High-Performance Liquid Chromatography (HPLC) method is a reliable alternative to the traditional shake-flask method.
-
Principle: The method is based on the correlation between a substance's retention time on a reverse-phase HPLC column (e.g., C18) and its log P value. Lipophilic compounds are retained longer than hydrophilic compounds.
-
Procedure:
-
Calibration: A series of reference compounds with known log P values are injected to create a calibration curve of log(retention time) vs. log P.
-
Sample Analysis: The test substance (this compound) is dissolved in the mobile phase and injected into the HPLC system.
-
Determination: The retention time of the test substance is measured in duplicate.
-
Calculation: The log P of this compound is calculated by interpolating its retention time onto the calibration curve.
-
-
System Parameters: An isocratic mobile phase (typically a methanol/water mixture) is used. The column and system are maintained at a constant temperature.
This guideline describes the "Flask Method," suitable for substances with solubility greater than 10⁻² g/L.
-
Principle: An excess amount of the solid substance is agitated in water at a constant temperature until equilibrium (saturation) is reached. The concentration of the substance in the aqueous phase is then determined.
-
Procedure:
-
Equilibration: The test substance is added to water in a vessel, ensuring an excess of solid material remains. The mixture is agitated at a controlled temperature (e.g., 20 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: The undissolved solid is separated from the saturated aqueous solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved substance in the clear aqueous phase is measured using a suitable analytical method, such as HPLC-UV or LC-MS.
-
This method is used to determine the temperature range over which a solid substance melts.
-
Principle: A small, uniform sample in a capillary tube is heated at a controlled rate, and the temperatures at which melting begins and is complete are observed.
-
Procedure (Class I/Ia):
-
Sample Preparation: A dry, finely powdered sample is packed into a capillary tube to a height of 2.5-3.5 mm.
-
Heating: The capillary is placed in a calibrated heating apparatus. The temperature is raised at a controlled rate, typically 1 °C/min, especially when approaching the expected melting point.
-
Observation: The "onset point" (temperature at which the column collapses) and the "clear point" (temperature at which all solid has transformed into a transparent liquid) are recorded. This range is the melting range.
-
This is a highly precise method for determining the acid dissociation constant (pKa) of a substance.
-
Principle: A solution of the substance is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
-
Procedure:
-
Setup: A calibrated pH meter and electrode are placed in a thermostatted vessel containing a precise concentration of the dissolved sample (e.g., 1 mM this compound). Ionic strength is kept constant with a background electrolyte like KCl.
-
Titration: A standardized titrant (e.g., 0.1 M HCl or NaOH) is added in small, precise increments.
-
Data Collection: The pH is recorded after each addition, allowing the solution to equilibrate.
-
Analysis: The pKa is calculated from the pH at the half-equivalence point on the titration curve (where the concentrations of the protonated and deprotonated species are equal).
-
References
O-Nornuciferine: A Technical Guide to Structure Elucidation and Confirmation
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Nornuciferine, an aporphine alkaloid primarily found in the sacred lotus (Nelumbo nucifera), has garnered significant interest within the scientific community for its potential pharmacological activities. As a bioactive compound, its precise structural determination is paramount for understanding its mechanism of action and for guiding further drug development efforts. This technical guide provides an in-depth overview of the methodologies and data integral to the structure elucidation and confirmation of this compound, also known as (-)-Nornuciferine or O-demethyl nuciferine. This document details the application of key analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and presents a generalized experimental workflow for the isolation and characterization of aporphine alkaloids. Furthermore, it visualizes the known signaling pathways through which this compound exerts its biological effects, specifically as an antagonist of dopamine and serotonin receptors.
Introduction to this compound
This compound is a naturally occurring benzylisoquinoline alkaloid belonging to the aporphine class. Its chemical structure is characterized by a tetracyclic core. The correct and unambiguous identification of its structure is a critical prerequisite for synthetic efforts, pharmacological studies, and the development of potential therapeutic agents. The elucidation of its structure relies on a combination of spectroscopic techniques that provide detailed information about its molecular weight, elemental composition, and the connectivity of its atoms.
Physicochemical and Spectroscopic Data
The structural confirmation of this compound is achieved through the comprehensive analysis of its physicochemical and spectroscopic data. Below is a summary of key identification parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NO₂ | PubChem CID: 197017[1] |
| Molecular Weight | 281.3 g/mol | PubChem CID: 197017[1] |
| IUPAC Name | (6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | PubChem CID: 197017[1] |
| CAS Number | 3153-55-7 | PubChem CID: 197017[1] |
| Synonyms | (-)-Nornuciferine, O-demethyl nuciferine, N-Methylasimilobine | PubChem CID: 197017[1] |
Mass Spectrometry Data
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provides valuable structural insights.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Precursor Ion ([M+H]⁺) | m/z 282.149 | PubChem CID: 197017 |
| Major Fragment Ions (MS²) | m/z 251.107, 219.081, 252.110, 191.086, 220.084 | PubChem CID: 197017 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 3: Representative ¹H NMR Data for an Aporphine Alkaloid (N-methyllaurotetanine in CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.79 | s | - |
| H-8 | 6.84 | d | 8.0 |
| H-9 | 6.86 | d | 8.0 |
| OCH₃-1 | 3.65 | s | - |
| OCH₃-2 | 3.92 | s | - |
| N-CH₃ | 2.55 | s | - |
| H-6a | 3.82 | m | - |
| H-4, H-5, H-7 | 2.50 - 3.20 | m | - |
Table 4: Representative ¹³C NMR Data for an Aporphine Alkaloid (N-methyllaurotetanine in CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 145.2 |
| C-2 | 145.0 |
| C-3 | 111.5 |
| C-3a | 127.8 |
| C-4 | 53.5 |
| C-5 | 29.2 |
| C-6a | 62.8 |
| C-7 | 35.1 |
| C-7a | 126.5 |
| C-8 | 111.0 |
| C-9 | 121.5 |
| C-10 | 148.0 |
| C-11 | 115.0 |
| C-11a | 128.5 |
| C-11b | 122.0 |
| N-CH₃ | 43.8 |
| OCH₃-1 | 56.0 |
| OCH₃-2 | 60.5 |
Experimental Protocols
The elucidation of this compound's structure follows a systematic experimental workflow, beginning with its isolation from a natural source and culminating in its characterization by spectroscopic methods.
General Protocol for Isolation of Aporphine Alkaloids
-
Extraction: The dried and powdered plant material (e.g., leaves of Nelumbo nucifera) is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, often with the addition of a small amount of acid to facilitate the extraction of the basic alkaloids.
-
Acid-Base Partitioning: The crude extract is then subjected to an acid-base liquid-liquid partitioning to separate the alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution and washed with an immiscible organic solvent (e.g., dichloromethane). The aqueous layer, containing the protonated alkaloids, is then basified, and the free-base alkaloids are extracted back into an organic solvent.
-
Chromatographic Purification: The resulting crude alkaloid mixture is purified using a combination of chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound.
Spectroscopic Analysis
-
Mass Spectrometry: The purified compound is analyzed by high-resolution mass spectrometry (HRMS) to determine its exact mass and molecular formula. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns, which provide clues about the compound's substructures.
-
NMR Spectroscopy: The structure is definitively elucidated using a suite of NMR experiments:
-
¹H NMR: To determine the number and chemical environment of protons.
-
¹³C NMR and DEPT: To determine the number and type of carbon atoms (CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish the connectivity of proton networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry of the molecule.
-
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the key workflows in the structure elucidation and confirmation of this compound.
Signaling Pathways of this compound
This compound has been identified as an antagonist at dopamine D1 and D2 receptors, as well as the serotonin 5-HT2A receptor. Its interaction with these G protein-coupled receptors (GPCRs) can modulate downstream signaling cascades.
Dopamine D1 and D2 Receptor Antagonism
As an antagonist, this compound blocks the binding of dopamine to its D1 and D2 receptors, thereby inhibiting their downstream effects. D1 receptors are typically coupled to Gαs/olf, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). D2 receptors are coupled to Gαi/o, which inhibits adenylyl cyclase and reduces cAMP levels.
Serotonin 5-HT2A Receptor Antagonism
This compound also acts as an antagonist at the 5-HT2A receptor. This receptor is coupled to Gαq, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).
Conclusion
The structural elucidation and confirmation of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the foundational data on molecular weight and formula, while a comprehensive suite of 1D and 2D NMR experiments is indispensable for the definitive assignment of its complex tetracyclic structure. The detailed understanding of its structure is the cornerstone for exploring its pharmacological potential as a modulator of dopaminergic and serotonergic pathways. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the principles and methodologies required for the rigorous characterization of this compound and related aporphine alkaloids.
References
O-Nornuciferine: A Neuropharmacological Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuropharmacological properties of O-Nornuciferine, a natural alkaloid found in the lotus plant, Nelumbo nucifera. This document synthesizes the available preclinical data on its receptor interaction profile, focusing on its effects on key neurotransmitter systems implicated in various neurological and psychiatric disorders.
Quantitative Data Summary
This compound has been characterized primarily as an antagonist at specific dopamine and serotonin receptor subtypes. The following tables summarize the available quantitative data from in vitro functional assays.
| Receptor Target | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| Dopamine D1 | Functional Antagonism | HEK293 | IC50 | 2.09 ± 0.65 | [1] |
| Dopamine D2 | Functional Antagonism | HEK293 | IC50 | 1.14 ± 0.10 | [1] |
| Serotonin 5-HT2A | Functional Antagonism | HEK293 | IC50 | ~20 | [1] |
Table 1: Receptor Antagonist Potency of this compound. The half-maximal inhibitory concentrations (IC50) indicate that this compound is most potent at the Dopamine D2 receptor.
Neuropharmacological Profile
This compound is an aporphine alkaloid that demonstrates a multi-target receptor binding profile.[2] Its primary neuropharmacological action identified to date is the antagonism of dopamine D1 and D2 receptors and the serotonin 5-HT2A receptor.[1]
-
Dopamine D1 and D2 Receptor Antagonism: this compound shows low micromolar antagonist potency at both D1 and D2 receptors. Antagonism of these receptors is a cornerstone of typical and atypical antipsychotic pharmacology. The blockade of D2 receptors in the mesolimbic pathway is associated with the antipsychotic effects of many drugs.
-
Serotonin 5-HT2A Receptor Antagonism: The compound also acts as an antagonist at 5-HT2A receptors, albeit with lower potency compared to its action on dopamine receptors. 5-HT2A receptor antagonism is a key feature of atypical antipsychotics, believed to mitigate some of the extrapyramidal side effects associated with potent D2 receptor blockade and potentially contribute to efficacy against negative symptoms and cognitive deficits in schizophrenia.
While the alkaloid fraction of Nelumbo nucifera has been reported to have sedative-hypnotic and anxiolytic effects, there is a notable lack of publicly available in vivo behavioral studies conducted on isolated this compound. Therefore, the direct behavioral consequences of its specific receptor antagonism profile remain to be elucidated in preclinical models of anxiety, depression, or psychosis.
Signaling Pathways
This compound, as a receptor antagonist, functions by blocking the downstream signaling cascades typically initiated by the binding of endogenous ligands (dopamine or serotonin) to their respective G-protein coupled receptors (GPCRs).
Dopamine D1 Receptor Signaling (Antagonized by this compound)
The D1 receptor is canonically coupled to the Gs alpha subunit (Gαs/olf) of the G-protein complex. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This compound blocks this pathway at the receptor level.
Dopamine D2 Receptor Signaling (Antagonized by this compound)
The D2 receptor is coupled to the Gi alpha subunit (Gαi/o), which inhibits the activity of adenylyl cyclase. This leads to a decrease in intracellular cAMP levels. This compound prevents dopamine from activating this inhibitory pathway.
Serotonin 5-HT2A Receptor Signaling (Antagonized by this compound)
The 5-HT2A receptor is primarily coupled to the Gq alpha subunit (Gαq/11). Activation of this pathway stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). This compound blocks the initiation of this cascade.
Experimental Protocols
Detailed experimental protocols for the specific studies identifying the activity of this compound are not fully available in the cited literature. However, this section provides representative, detailed methodologies for the key assays used to characterize such a compound.
Competitive Radioligand Binding Assay (Representative Protocol)
This assay determines the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D1 or D2 receptor.
-
Radioligand: [3H]-SCH23390 (for D1) or [3H]-Spiperone (for D2).
-
Unlabeled competitor: this compound, serially diluted.
-
Non-specific binding control: Butaclamol (10 µM) or Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize receptor-expressing cells in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer. Determine protein concentration via a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at or near its Kd value), and varying concentrations of this compound.
-
Controls: For total binding, add only buffer and radioligand. For non-specific binding, add buffer, radioligand, and a high concentration of a non-labeled competitor (e.g., Butaclamol).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
FLIPR Calcium Flux Functional Assay (Representative Protocol)
This assay measures the ability of an antagonist to block an agonist-induced increase in intracellular calcium, typically for Gq-coupled receptors like 5-HT2A.
-
Materials:
-
HEK293 or CHO cells stably co-expressing the human 5-HT2A receptor and a chimeric G-protein (e.g., Gαqi5) to direct signaling to the calcium pathway.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium-6).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin or a selective 5-HT2A agonist (e.g., DOI).
-
Antagonist: this compound, serially diluted.
-
96- or 384-well black-walled, clear-bottom assay plates.
-
Fluorometric Imaging Plate Reader (FLIPR).
-
-
Procedure:
-
Cell Plating: Seed cells into assay plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound (antagonist) and a fixed concentration of the agonist (typically at its EC80, the concentration that gives 80% of the maximal response) in separate compound plates.
-
FLIPR Measurement:
-
Place both the cell plate and the compound plates into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for each well.
-
The FLIPR pipettor adds the this compound solutions to the cell plate. Incubate for a predefined period (e.g., 5-15 minutes).
-
The FLIPR then adds the agonist solution to all wells.
-
Continuously measure the fluorescence intensity before, during, and after the additions.
-
-
Data Analysis: The agonist-induced increase in fluorescence (calcium flux) is measured. Plot the peak fluorescence response against the log concentration of this compound to determine its IC50 value for functional antagonism.
-
Experimental Workflows
The following diagrams illustrate the generalized workflows for the characterization of a receptor antagonist like this compound.
References
O-Nornuciferine's Interaction with 5-HT2A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between O-Nornuciferine, an aporphine alkaloid derived from the sacred lotus (Nelumbo nucifera), and the serotonin 5-HT2A receptor. While research on this compound's specific interactions with the 5-HT2A receptor is still emerging, this document synthesizes the available quantitative data, outlines detailed experimental protocols for assessing such interactions, and visualizes the key signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related compounds targeting the serotonergic system.
Introduction
This compound is a naturally occurring aporphine alkaloid found in Nelumbo nucifera, a plant with a long history of use in traditional medicine.[1][2] Aporphine alkaloids are a class of isoquinoline alkaloids known for their diverse pharmacological activities, often targeting central nervous system receptors. The serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target for a wide range of therapeutics, including antipsychotics and potential treatments for mood disorders. Understanding the interaction of novel compounds like this compound with the 5-HT2A receptor is crucial for evaluating their potential as drug candidates. This document details the current knowledge of this interaction, with a focus on quantitative data and experimental methodologies.
Quantitative Data
Limited quantitative data is currently available for the direct interaction of this compound with the 5-HT2A receptor. However, one study has reported its antagonist activity. For a comparative perspective, data for related alkaloids from Nelumbo nucifera are also presented.
| Compound | Receptor | Assay Type | Measured Value (IC₅₀) | Reference |
| This compound | 5-HT2A | Antagonist Assay | ~20 µM | [1] |
| This compound | Dopamine D1 | Antagonist Assay | 2.09 ± 0.65 µM | [1] |
| This compound | Dopamine D2 | Antagonist Assay | 1.14 ± 0.10 µM | [1] |
| Nuciferine | 5-HT2A | Antagonist Assay | - | |
| (R)-Roemerine | 5-HT2A | Radioligand Binding | Kᵢ = 62 nM | |
| (±)-Nuciferine | 5-HT2A | Radioligand Binding | Kᵢ = 139 nM |
Note: The IC₅₀ value for this compound at the 5-HT2A receptor is approximate as reported in the source. Kᵢ values for Roemerine and Nuciferine are provided for comparison of binding affinity within the aporphine alkaloid class.
Experimental Protocols
While specific experimental protocols used to determine the antagonist activity of this compound at the 5-HT2A receptor have not been detailed in the available literature, this section provides comprehensive, standardized protocols for key in vitro assays commonly used to characterize the interaction of compounds with the 5-HT2A receptor.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µ g/assay tube.
-
Assay Setup: In triplicate, prepare assay tubes for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.
-
Incubation: Add the membrane preparation, [³H]Ketanserin (at a concentration close to its Kₑ), and either buffer (for total binding), non-specific control, or this compound to the respective tubes. Incubate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Calcium Flux Functional Assay
This assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels following receptor activation.
Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT2A receptor by measuring intracellular calcium mobilization.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor and a calcium indicator (e.g., Fluo-8 or aequorin).
-
Test Compound: this compound.
-
Agonist: Serotonin (5-HT).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: If using a fluorescent dye like Fluo-8, load the cells with the dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C. If using an aequorin-based system, incubate the cells with coelenterazine.
-
Assay Protocol (Antagonist Mode):
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Establish a baseline fluorescence/luminescence reading.
-
Inject a concentration of serotonin (EC₈₀) to stimulate the receptor.
-
Measure the change in fluorescence/luminescence.
-
-
Data Analysis: The antagonist effect is determined by the reduction in the serotonin-induced calcium signal. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a downstream product of the Gq signaling pathway, to quantify receptor activation.
Objective: To assess the agonist or antagonist activity of this compound by measuring IP1 accumulation.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Test Compound: this compound.
-
Agonist: Serotonin (5-HT).
-
Assay Kit: A commercially available HTRF-based IP1 assay kit.
-
Instrumentation: An HTRF-compatible plate reader.
Procedure:
-
Cell Stimulation: Plate the cells and the following day, stimulate them with varying concentrations of this compound (for agonist testing) or with a fixed concentration of serotonin in the presence of varying concentrations of this compound (for antagonist testing) in the presence of LiCl (to prevent IP1 degradation).
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).
-
Measurement: After incubation, measure the HTRF signal on a compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the concentration of IP1 from a standard curve. For antagonist activity, determine the IC₅₀ from the dose-response curve.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor, providing insight into receptor desensitization and biased signaling.
Objective: To determine if this compound induces or blocks β-arrestin recruitment to the 5-HT2A receptor.
Materials:
-
Cell Line: A cell line co-expressing the human 5-HT2A receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent protein).
-
Test Compound: this compound.
-
Agonist: Serotonin (5-HT).
-
Assay System: A commercially available β-arrestin recruitment assay system (e.g., PathHunter or Tango).
-
Instrumentation: A luminometer or fluorescence plate reader.
Procedure:
-
Cell Plating and Treatment: Plate the cells and treat with this compound (agonist mode) or pre-incubate with this compound before adding a reference agonist (antagonist mode).
-
Detection: Follow the manufacturer's protocol to measure the reporter signal, which corresponds to the proximity of β-arrestin to the receptor.
-
Data Analysis: Quantify the dose-dependent increase (agonist) or decrease (antagonist) in the signal to determine the EC₅₀ or IC₅₀.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the 5-HT2A receptor and the general workflows for the experimental protocols described above.
Figure 1: Simplified signaling cascade of the 5-HT2A receptor.
Figure 2: General workflow for a radioligand binding assay.
Figure 3: General workflow for a calcium flux functional assay.
Discussion and Future Directions
The available data, although limited, suggests that this compound acts as an antagonist at the 5-HT2A receptor, albeit with lower potency compared to its effects on dopamine D1 and D2 receptors. This profile distinguishes it from its close analog, nuciferine, which has also been characterized as a 5-HT2A antagonist. The relatively modest potency of this compound at the 5-HT2A receptor suggests that its overall pharmacological effects may be more significantly influenced by its interactions with the dopaminergic system.
Further research is required to fully elucidate the interaction of this compound with the 5-HT2A receptor. Key areas for future investigation include:
-
Determination of Binding Affinity (Kᵢ): Performing radioligand binding assays will provide a precise measure of this compound's affinity for the 5-HT2A receptor, allowing for more direct comparisons with other compounds.
-
Functional Characterization: Comprehensive functional assays, including IP1 accumulation and β-arrestin recruitment assays, will clarify the nature of its antagonist activity and explore the possibility of functional selectivity or biased antagonism.
-
In Vivo Studies: Animal models can be used to investigate the physiological and behavioral consequences of this compound's interaction with the 5-HT2A receptor and its interplay with the dopaminergic system.
-
Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and related aporphine alkaloids will provide valuable insights for the design of more potent and selective 5-HT2A receptor ligands.
Conclusion
This compound presents an interesting pharmacological profile with antagonist activity at the 5-HT2A receptor. While current quantitative data is sparse, the experimental protocols and signaling pathway information provided in this guide offer a solid framework for future research. A more detailed characterization of this compound's interaction with the 5-HT2A receptor is essential to fully understand its therapeutic potential and its role within the complex pharmacology of Nelumbo nucifera alkaloids. This technical guide serves as a starting point for researchers dedicated to advancing our knowledge in this promising area of drug discovery.
References
Initial Toxicity Assessment of O-Nornuciferine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a framework for the initial toxicity assessment of O-Nornuciferine. As of late 2025, specific toxicological studies on this compound are not extensively available in publicly accessible literature. Therefore, this guide synthesizes information on structurally related compounds, namely Nuciferine and N-Nornuciferine, and outlines standard experimental protocols to guide future research.
Introduction to this compound
This compound is an aporphine alkaloid found in plants such as Nelumbo nucifera (the lotus plant) and Stephania cephalantha.[1] Like its better-studied relatives, Nuciferine and N-Nornuciferine, it is considered a bioactive compound with potential pharmacological applications.[2] Alkaloids from Nelumbo nucifera have been investigated for various effects, including anti-hyperlipidemia, anti-obesity, and anti-inflammatory properties.[2] A thorough understanding of a compound's toxicity profile is a critical prerequisite for any therapeutic development. This guide outlines the essential steps and methodologies for conducting an initial toxicity assessment of this compound.
Toxicological & Pharmacokinetic Data of Related Alkaloids
Due to the limited direct data on O-Nornucifrine, we present available data for the closely related alkaloids N-Nornuciferine and Nuciferine to provide context and inform initial experimental design. These compounds share a core structural similarity, but their toxicological profiles may differ.
Table 1: Summary of Pharmacokinetic Parameters of Nuciferine and N-Nornuciferine in Rats
| Parameter | Nuciferine (NF) | N-Nornuciferine (N-NF) | Source |
|---|---|---|---|
| Oral Administration (50 mg/kg) | [2] | ||
| Cmax (Maximum Concentration) | 1.71 µg/mL | 0.57 µg/mL | [2] |
| Tmax (Time to Cmax) | 0.9 h | 1.65 h | |
| Oral Bioavailability | 58.13% | 79.91% | |
| Intravenous Administration (10 mg/kg) | |||
| Vd,λz (Volume of Distribution) | 9.48 L/kg | 15.17 L/kg |
| t1/2,λz (Elimination Half-life) | 2.09 h | 3.84 h | |
Table 2: Acute Toxicity Data for Nelumbo nucifera Extract
| Study Type | Test Substance | Species | Key Findings | Source |
|---|---|---|---|---|
| Acute Oral Toxicity | Nelumbo nucifera stamens extract | Sprague-Dawley Rats | LD50 > 5000 mg/kg. No treatment-related signs of toxicity or mortality observed. |
| Subchronic Oral Toxicity (90 days) | Nelumbo nucifera stamens extract | Sprague-Dawley Rats | No-Observed-Adverse-Effect Level (NOAEL) determined to be 200 mg/kg/day. | |
Note: The data in Table 2 pertains to a plant extract and not the isolated this compound compound. The toxicity of the pure compound may vary significantly.
Proposed Experimental Protocols for Toxicity Assessment
The following are detailed, standard protocols that can be employed to assess the initial toxicity of this compound.
Objective: To determine the concentration of this compound that induces 50% inhibition of cell viability (IC50) in a selected cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity).
Methodology:
-
Cell Culture: Culture the selected cell line in appropriate media and conditions until approximately 80% confluency.
-
Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare a series of dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the treated plates for 24, 48, or 72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. This allows viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Objective: To determine the acute oral toxicity of this compound and identify a potential LD50 value. The limit test is used when the substance is expected to have low toxicity.
Methodology:
-
Animal Model: Use a single sex of a standard rodent species, typically female Sprague-Dawley rats, as they are often more sensitive.
-
Acclimatization: Acclimatize animals for at least 5 days before the study, with access to standard diet and water ad libitum.
-
Dosing: Fast the animals overnight prior to dosing. Administer a single oral dose of this compound at a limit dose of 2000 mg/kg body weight (or up to 5000 mg/kg if no effects are seen). The compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Observation: Observe the animals closely for the first few hours post-dosing and then daily for a total of 14 days. Record any signs of toxicity, including changes in skin, fur, eyes, motor activity, behavior, and any signs of tremors, convulsions, or coma.
-
Body Weight: Record the body weight of each animal shortly before dosing and then weekly until termination.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. Examine all major organs for any abnormalities.
-
Data Analysis: If no mortality is observed, the LD50 is considered to be greater than the limit dose tested. If mortality occurs, further testing with lower doses may be required to determine the LD50.
Objective: To assess the potential of this compound and its metabolites to induce gene mutations in bacteria.
Methodology:
-
Bacterial Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that simulates mammalian metabolism.
-
Exposure:
-
Plate Incorporation Method: Mix the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix with molten top agar. Pour this mixture onto a minimal glucose agar plate.
-
Pre-incubation Method: Pre-incubate the test compound, bacterial culture, and S9 mix at 37°C before adding the top agar and pouring onto plates.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.
Mandatory Visualizations
Caption: Workflow for initial toxicity screening of this compound.
Many toxic compounds exert their effects by inducing programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism. Investigating key markers of this pathway would be a logical step in mechanistic toxicity studies.
Caption: Generalized intrinsic apoptosis pathway potentially activated by toxic compounds.
Conclusion
While direct toxicological data for this compound is currently scarce, a robust and systematic assessment is feasible using established, internationally recognized protocols. The initial phase of testing should focus on in vitro cytotoxicity and genotoxicity, followed by in vivo acute oral toxicity studies. Data from related alkaloids like Nuciferine and N-Nornuciferine can help guide dose selection and hypothesis generation for these initial studies. The successful completion of this preliminary safety assessment is a critical milestone in evaluating the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Extraction of O-Nornuciferine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Nornuciferine, an aporphine alkaloid found in the leaves of Nelumbo nucifera (lotus), has garnered significant interest for its potential pharmacological activities.[1] Efficient extraction of this compound is crucial for research and development. Microwave-Assisted Extraction (MAE) is a modern and efficient method for extracting bioactive compounds from plant materials.[2][3][4] This technique utilizes microwave energy to heat the solvent and plant matrix, leading to faster extraction times, reduced solvent consumption, and potentially higher yields compared to conventional methods.[5] These application notes provide detailed protocols and data for the MAE of this compound.
Data Presentation
The efficiency of Microwave-Assisted Extraction is influenced by several key parameters, including the choice of solvent, microwave power, extraction time, and the solid-to-liquid ratio. The following tables summarize quantitative data from studies on the microwave-assisted extraction of alkaloids from Nelumbo nucifera.
Table 1: Comparison of Different Extraction Methods for Alkaloids from Nelumbo nucifera
| Extraction Method | Key Parameters | Extraction Time | Relative Efficiency | Reference |
| Ionic Liquid-Based MAE (ILMAE) | 1.0M [C₆MIM]Br, optimized power and time | 2 minutes | Higher efficiency (0.9-43.7% enhanced) | |
| Regular MAE | 70% ethanol with 0.15% HCl, 700 W, 50°C | 20 minutes (repeated 3x) | - | |
| Conventional Heat-Reflux (HRE) | 70% ethanol with 0.15% HCl, 60°C | 6 hours (repeated 3x) | Lower than MAE and ILMAE | |
| Ultrasound-Assisted (UAE) | 70% ethanol with 0.15% HCl | - | Efficient, time-saving |
Table 2: Optimized Parameters for Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE) of Aporphine Alkaloids *
| Parameter | Optimized Value |
| Solvent | 1.0M 1-hexyl-3-methylimidazolium bromide ([C₆MIM]Br) |
| Microwave Power | Optimized for the specific instrument |
| Extraction Time | 2 minutes |
| Solid-to-Liquid Ratio | Optimized for the specific application |
*As reported in a study on the extraction of N-nornuciferine, this compound, and nuciferine.
Experimental Protocols
The following are detailed protocols for the microwave-assisted extraction of this compound from Nelumbo nucifera leaves.
Protocol 1: General Microwave-Assisted Extraction (MAE)
This protocol is a general method adaptable for standard laboratory microwave extraction systems.
1. Sample Preparation:
-
Dry the leaves of Nelumbo nucifera at a controlled temperature to avoid degradation of thermolabile alkaloids.
-
Grind the dried leaves into a fine powder (e.g., 20 mesh) to increase the surface area for extraction.
2. Extraction Procedure:
-
Weigh 50.0 g of the powdered lotus leaves and place them into a microwave-safe extraction vessel.
-
Add 500 mL of 70% ethanol containing 0.15% hydrochloric acid to the vessel. The acidic ethanol helps to protonate the alkaloids, increasing their solubility in the solvent.
-
Secure the vessel in the microwave reactor.
-
Set the microwave parameters:
-
Power: 700 W
-
Temperature: 50°C
-
Extraction Time: 20 minutes
-
-
Start the extraction program.
-
After the cycle is complete, allow the vessel to cool.
-
Filter the extract to separate the solid plant material.
-
For exhaustive extraction, the process can be repeated two more times with fresh solvent.
-
Combine the filtrates for downstream processing.
3. Post-Extraction Processing:
-
Concentrate the combined extracts using a rotary evaporator.
-
The crude extract can then be subjected to further purification steps, such as liquid-liquid extraction or chromatography, to isolate this compound.
Protocol 2: Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE)
This advanced protocol utilizes ionic liquids as the extraction solvent, which can offer higher efficiency.
1. Sample Preparation:
-
Prepare the dried and powdered lotus leaves as described in Protocol 1.
2. Extraction Procedure:
-
Place a precisely weighed amount of the powdered sample into the microwave extraction vessel.
-
Add a 1.0M solution of 1-hexyl-3-methylimidazolium bromide ([C₆MIM]Br) at an optimized solid-to-liquid ratio.
-
Seal the vessel and place it in the microwave reactor.
-
Set the optimized microwave parameters (power and time), which may be around 2 minutes for this method.
-
Initiate the microwave irradiation.
-
Once the extraction is complete, cool the vessel before opening.
-
Separate the supernatant containing the extracted alkaloids.
3. Post-Extraction Processing:
-
The alkaloids can be recovered from the ionic liquid using an appropriate method, such as back-extraction into an organic solvent after pH adjustment.
-
The resulting extract can be further purified to isolate this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted extraction of this compound.
Caption: Workflow for Microwave-Assisted Extraction of this compound.
Signaling Pathway
Alkaloids from Nelumbo nucifera, such as the closely related nuciferine, have been reported to exhibit anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the specific pathways for this compound are still under investigation, the NF-κB pathway represents a potential mechanism of action.
Caption: Postulated inhibitory effect of this compound on the NF-κB pathway.
References
- 1. Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Comparison of microwave-assisted techniques for the extraction of antioxidants from Citrus paradisi Macf. biowastes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionic liquid-based microwave-assisted extraction of phenolic alkaloids from the medicinal plant Nelumbo nucifera Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Aporphine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of aporphine alkaloids from various plant sources using ultrasound-assisted extraction (UAE). This technology offers a green and efficient alternative to conventional extraction methods, providing higher yields in shorter times with reduced solvent consumption.
Introduction to Aporphine Alkaloids and Ultrasound-Assisted Extraction
Aporphine alkaloids are a large and structurally diverse group of isoquinoline alkaloids found in various plant families, including Annonaceae, Lauraceae, and Papaveraceae.[1] These compounds exhibit a wide range of pharmacological activities, such as anticancer, anti-inflammatory, and neuroprotective effects.[2][3] Their therapeutic potential has led to increased interest in developing efficient and sustainable methods for their extraction and isolation.
Ultrasound-assisted extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets and shockwaves, leading to cell wall disruption and enhanced mass transfer of the target compounds into the solvent.[4] This process significantly accelerates the extraction process and can improve the extraction efficiency of bioactive compounds like aporphine alkaloids.
Advantages of Ultrasound-Assisted Extraction for Aporphine Alkaloids
Compared to traditional methods like maceration or Soxhlet extraction, UAE offers several key advantages:
-
Increased Efficiency: UAE can significantly reduce extraction times, often from hours to minutes.[5]
-
Higher Yields: The enhanced mass transfer often results in a greater recovery of aporphine alkaloids.
-
Reduced Solvent Consumption: The efficiency of UAE allows for the use of smaller solvent volumes, making the process more environmentally friendly and cost-effective.
-
Lower Operating Temperatures: UAE can be performed at lower temperatures, which helps to prevent the degradation of thermolabile aporphine alkaloids.
Experimental Protocols for Ultrasound-Assisted Extraction of Aporphine Alkaloids
This section provides detailed protocols for the UAE of specific aporphine alkaloids from different plant materials. These protocols are based on published research and can be adapted as a starting point for further optimization.
Extraction of Boldine from Peumus boldus (Boldo) Leaves
Objective: To extract the aporphine alkaloid boldine from dried boldo leaves.
Materials and Equipment:
-
Dried and powdered boldo leaves
-
Distilled water
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus (e.g., filter paper, vacuum filtration system)
-
Rotary evaporator
-
Analytical balance
Protocol:
-
Weigh 10 g of dried, powdered boldo leaves and place them in a 250 mL beaker.
-
Add 100 mL of distilled water to achieve a solid-to-liquid ratio of 1:10 (w/v).
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasound at a frequency of 35 kHz and a power of 100 W.
-
Set the extraction temperature to 36°C and the extraction time to 40 minutes.
-
After extraction, filter the mixture to separate the extract from the plant material.
-
Concentrate the extract using a rotary evaporator at a reduced pressure and a temperature of 40-50°C to obtain the crude boldine extract.
-
The crude extract can be further purified using chromatographic techniques.
Extraction of Nuciferine and Pronuciferine from Nelumbo nucifera (Lotus) Leaves
Objective: To extract the aporphine alkaloids nuciferine and pronuciferine from dried lotus leaves.
Materials and Equipment:
-
Dried and powdered lotus leaves
-
74% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus
-
Rotary evaporator
Protocol:
-
Weigh 5 g of dried, powdered lotus leaves and place them in a 250 mL flask.
-
Add 130 mL of 74% ethanol to achieve a solid-to-liquid ratio of 1:26 (w/v).
-
Place the flask in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasound at a frequency of 40 kHz and a power of 250 W.
-
Set the extraction temperature to 50°C and the extraction time to 82 minutes.
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Decant the supernatant and filter it to remove any remaining fine particles.
-
Concentrate the ethanolic extract using a rotary evaporator to obtain the crude alkaloid extract.
-
This crude extract, containing nuciferine and pronuciferine, can be subjected to further purification steps.
Extraction of Total Aporphine Alkaloids from Annona muricata (Soursop) Peel
Objective: To extract the total aporphine alkaloid content, including nornuciferine and anonaine, from soursop peel.
Materials and Equipment:
-
Dried and powdered soursop peel
-
Methanol
-
Ultrasonic probe sonicator
-
Filtration apparatus
-
Rotary evaporator
Protocol:
-
Weigh 2 g of dried, powdered soursop peel and place it in a suitable vessel.
-
Add 30 mL of methanol as the extraction solvent.
-
Immerse the ultrasonic probe into the mixture.
-
Set the sonication amplitude to 70% and the pulse-cycle to 1 second on and 1 second off.
-
Conduct the extraction for 5 minutes.
-
Following extraction, filter the mixture to separate the methanolic extract.
-
Concentrate the extract using a rotary evaporator to yield the crude aporphine alkaloid extract.
Quantitative Data on Ultrasound-Assisted Extraction of Aporphine Alkaloids
The following tables summarize quantitative data from various studies on the UAE of aporphine alkaloids, providing a basis for comparison of different extraction conditions and their outcomes.
Table 1: Ultrasound-Assisted Extraction of Boldine from Peumus boldus
| Parameter | Value | Reference |
| Solvent | Water | |
| Solid-to-Liquid Ratio | 1:10 (g/mL) | |
| Ultrasound Power | 23 W/cm² | |
| Temperature | 36°C | |
| Extraction Time | 40 min | |
| Yield | Significantly higher than maceration |
Table 2: Ultrasound-Assisted Extraction of Nuciferine from Nelumbo nucifera
| Parameter | Value | Reference |
| Solvent | 74% Ethanol | |
| Solid-to-Liquid Ratio | 1:26 (g/mL) | |
| Ultrasound Power | 250 W | |
| Temperature | 50°C | |
| Extraction Time | 82 min | |
| Extraction Ratio | 97.05% |
Table 3: Ultrasound-Assisted Extraction of Total Alkaloids from Annona muricata
| Plant Part | Sonication Amplitude | Pulse Cycle (on/off) | Extraction Time | Total Alkaloid Content (mg/g DW) | Reference |
| Peel | 70% | 1s / 1s | 5 min | 7.48 | |
| Seed | 70% | 0.4s / 0.6s | 5 min | 2.31 | |
| Pulp | 100% | 0.55s / 0.45s | 5 min | 1.20 |
Experimental Workflows and Signaling Pathways
General Workflow for Ultrasound-Assisted Extraction of Aporphine Alkaloids
The following diagram illustrates a typical workflow for the extraction and analysis of aporphine alkaloids using UAE.
Aporphine Alkaloids and the PI3K/Akt/mTOR Signaling Pathway
Several aporphine alkaloids, such as magnoflorine, have been shown to exert their anticancer effects by modulating key cellular signaling pathways. One of the most significant of these is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell proliferation, survival, and metabolism. The aberrant activation of this pathway is a hallmark of many cancers. Aporphine alkaloids can inhibit this pathway at various points, leading to the suppression of tumor growth.
The diagram below illustrates the inhibitory effect of aporphine alkaloids on the PI3K/Akt/mTOR signaling cascade.
Conclusion
Ultrasound-assisted extraction is a powerful and efficient technique for the isolation of aporphine alkaloids from plant materials. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further optimization of UAE parameters for specific aporphine alkaloids and plant matrices can lead to even greater extraction efficiencies and contribute to the advancement of research and development in this important area.
References
- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Speed Counter-Current Chromatography for O-Nornuciferine Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Nornuciferine, an aporphine alkaloid primarily found in the leaves of the lotus (Nelumbo nucifera), has garnered significant interest within the scientific community.[1][2][3] This is largely attributed to its notable pharmacological activities, particularly its potent antagonist effects on dopamine D1 and D2 receptors, as well as its interaction with the serotonin 5-HT2A receptor.[4] These properties suggest its potential as a lead compound in the development of novel therapeutics for a range of neurological and psychiatric disorders.
High-speed counter-current chromatography (HSCCC) presents a robust and efficient liquid-liquid partition chromatography technique for the preparative separation and purification of bioactive compounds from natural products.[5] By eliminating the use of solid stationary phases, HSCCC mitigates issues of irreversible adsorption and sample denaturation, leading to high recovery and purity of target molecules. This application note provides a detailed protocol for the purification of this compound from a crude alkaloid extract of Nelumbo nucifera leaves using HSCCC.
Experimental Data
Table 1: HSCCC Parameters for this compound Purification
| Parameter | Value |
| Apparatus | High-Speed Counter-Current Chromatograph |
| Column Volume | 250 mL (preparative coil) |
| Two-Phase Solvent System | Tetrachloromethane-Chloroform-Methanol-0.1 M HCl |
| Volume Ratio | 1:3:3:2 (v/v/v/v) |
| Revolution Speed | 850 rpm |
| Mobile Phase | Upper Phase |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 272 nm |
| Temperature | 25 °C |
| Sample Size | 150 mg of crude alkaloid extract |
Table 2: Purification Results for this compound
| Compound | Retention Time (min) | Purity (%) | Recovery (%) |
| This compound | 180 - 220 | >96% | >90% |
| Nuciferine | 120 - 160 | >98% | >92% |
| Roemerine | 240 - 280 | >95% | >88% |
Note: The data presented are representative values derived from literature on the separation of similar alkaloids from Nelumbo nucifera and may vary based on the specific instrumentation and crude extract composition.
Experimental Protocols
Preparation of Crude Alkaloid Extract from Nelumbo nucifera Leaves
-
Drying and Pulverization: Air-dry fresh leaves of Nelumbo nucifera in a shaded, well-ventilated area. Once fully dried, pulverize the leaves into a fine powder using a mechanical grinder.
-
Acidic Extraction: Macerate the powdered leaves (1 kg) with 0.1 M hydrochloric acid (10 L) for 24 hours at room temperature with occasional stirring. Filter the mixture through cheesecloth and then filter paper. Repeat the extraction process two more times with fresh solvent.
-
Basification and Liquid-Liquid Extraction: Combine the acidic aqueous extracts and adjust the pH to 9-10 with a concentrated ammonia solution. Perform liquid-liquid extraction with chloroform (3 x 5 L) in a separatory funnel.
-
Concentration: Pool the chloroform fractions and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to yield the crude alkaloid extract.
HSCCC Separation of this compound
-
Solvent System Preparation: Prepare the two-phase solvent system by mixing tetrachloromethane, chloroform, methanol, and 0.1 M HCl in a volume ratio of 1:3:3:2. Thoroughly equilibrate the mixture in a separatory funnel at room temperature and separate the upper and lower phases just before use.
-
HSCCC Instrument Setup:
-
Fill the entire preparative coil with the stationary phase (lower phase).
-
Set the revolution speed to 850 rpm.
-
Pump the mobile phase (upper phase) into the column at a flow rate of 2.0 mL/min.
-
Continue pumping until the mobile phase front emerges and hydrodynamic equilibrium is established, as indicated by a stable baseline from the UV detector at 272 nm.
-
-
Sample Injection: Dissolve 150 mg of the crude alkaloid extract in 10 mL of a 1:1 (v/v) mixture of the upper and lower phases. Inject the sample solution into the column through the injection valve.
-
Elution and Fraction Collection: Continue the elution with the mobile phase. Monitor the effluent with the UV detector and collect fractions based on the resulting chromatogram. This compound is expected to elute after nuciferine and before roemerine.
-
Analysis of Fractions: Analyze the collected fractions containing the target compound by High-Performance Liquid Chromatography (HPLC) to determine the purity. Combine the fractions with high-purity this compound.
-
Solvent Removal: Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
Visualizations
Experimental Workflow
Caption: Figure 1. Experimental Workflow for this compound Purification
Signaling Pathway of this compound
Caption: Figure 2. Antagonistic Action of this compound
Conclusion
This application note outlines a comprehensive and effective methodology for the purification of this compound from Nelumbo nucifera leaves using high-speed counter-current chromatography. The provided protocol, including the preparation of the crude extract and the specific HSCCC parameters, offers a reliable foundation for obtaining high-purity this compound suitable for further pharmacological research and drug development endeavors. The antagonistic activity of this compound on key neurotransmitter receptors highlights its therapeutic potential and underscores the importance of efficient purification techniques to facilitate its scientific investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes [mdpi.com]
- 3. Extractions and Purification of Nuciferine from Lotus Leaves | Advance Journal of Food Science and Technology | Full Text [maxwellsci.com]
- 4. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of O-Nornuciferine in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of O-Nornuciferine in human plasma. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of this compound plasma concentrations.
Introduction
This compound is an aporphine alkaloid found in various plants, notably in the lotus leaf (Nelumbo nucifera). Like other aporphine alkaloids, it is investigated for its potential pharmacological activities, which are often related to its interaction with dopamine receptors.[1][2] To accurately assess its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), a reliable bioanalytical method is essential. This document provides a detailed protocol for the quantification of this compound in human plasma using HPLC-MS/MS, a technique renowned for its high sensitivity and specificity.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Nuciferine-d3 (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Equipment
-
HPLC system (e.g., Shimadzu, Agilent, or Waters)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, or Agilent)
-
Analytical balance
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
Pipettes
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of Nuciferine-d3 in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the internal standard at 100 ng/mL in methanol.
Sample Preparation
The sample preparation is based on a liquid-liquid extraction method.[1]
-
Thaw frozen plasma samples on ice.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL internal standard working solution and vortex briefly.
-
Add 1.5 mL of ethyl acetate to the tube.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 8,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of 80% methanol.
-
Centrifuge at 16,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 5% B
-
6.1-8.0 min: 5% B
-
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 3500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Argon
-
MRM Transitions: The precursor ion for this compound is m/z 282.1. Specific MRM transitions should be optimized by infusing the analyte and internal standard into the mass spectrometer.
Data Presentation
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 282.1 | 251.1 (Quantifier) | 150 | 35 (Optimized) | 80 (Optimized) |
| This compound | 282.1 | 220.1 (Qualifier) | 150 | 45 (Optimized) | 80 (Optimized) |
| Nuciferine-d3 (IS) | 299.2 | 268.2 | 150 | 35 (Optimized) | 80 (Optimized) |
Table 2: Method Validation Parameters
| Parameter | This compound |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation (r²) | > 0.99 |
| LLOQ | 0.5 ng/mL |
| Intra-day Precision & Accuracy (n=6) | |
| 5 ng/mL | Precision: < 15%, Accuracy: 85-115% |
| 50 ng/mL | Precision: < 15%, Accuracy: 85-115% |
| 400 ng/mL | Precision: < 15%, Accuracy: 85-115% |
| Inter-day Precision & Accuracy (n=18, 3 days) | |
| 5 ng/mL | Precision: < 15%, Accuracy: 85-115% |
| 50 ng/mL | Precision: < 15%, Accuracy: 85-115% |
| 400 ng/mL | Precision: < 15%, Accuracy: 85-115% |
| Recovery | 85.5% to 118% |
| Matrix Effect | Within acceptable limits (85-115%) |
| Stability | Stable for 24h at 4°C, 3 freeze-thaw cycles, and 1 month at -80°C. |
Validation data is representative and based on similar published methods. Each laboratory should perform its own validation.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Putative signaling pathway for this compound.
References
- 1. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proceedings: Effect of aporphine alkaloids on central dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput Identification of Aporphine Alkaloids using UHPLC-Q-Exactive Orbitrap Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the systematic identification and characterization of aporphine alkaloids from complex matrices, such as plant extracts, using Ultra-High-Performance Liquid Chromatography coupled to a Q-Exactive Orbitrap Mass Spectrometer (UHPLC-Q-Exactive Orbitrap MS). The high resolution and accurate mass capabilities of the Orbitrap analyzer, combined with the efficient separation of UHPLC, provide an effective platform for the comprehensive profiling of this important class of bioactive compounds. This document provides detailed experimental protocols for sample preparation, chromatographic separation, and mass spectrometric analysis, along with data processing strategies for confident identification.
Introduction
Aporphine alkaloids are a large and structurally diverse group of isoquinoline alkaloids found in various plant families. They exhibit a wide range of pharmacological activities, making them promising candidates for drug discovery and development. The complexity of plant extracts, however, presents a significant analytical challenge for the accurate identification of these compounds. The coupling of UHPLC with high-resolution mass spectrometry (HRMS), particularly with a Q-Exactive Orbitrap instrument, has emerged as a powerful tool for this purpose.[1][2][3] This technology offers high sensitivity, selectivity, and mass accuracy, enabling the confident identification of known and novel aporphine alkaloids.[1][3]
Experimental Workflow
The overall workflow for the identification of aporphine alkaloids using UHPLC-Q-Exactive Orbitrap MS is depicted below.
Caption: Experimental workflow for aporphine alkaloid identification.
Detailed Experimental Protocols
Sample Preparation (from Plant Material)
This protocol is a general guideline and can be adapted based on the specific plant matrix. A sustainable extraction approach is also presented as an alternative.
Standard Acid-Base Extraction:
-
Extraction: Weigh 10 g of dried and powdered plant material and extract with 300 mL of 0.1 M aqueous HCl or 0.5 M aqueous citric acid solution by dynamic maceration at room temperature for 1 hour.
-
Filtration: Filter the mixture through cotton or a suitable filter paper.
-
Defatting (Optional): Transfer a 20 mL aliquot of the filtrate to a falcon tube and perform a liquid-liquid extraction (LLE) with 20 mL of a non-polar solvent like ethyl acetate or tert-butyl methyl ether (TAME) to remove non-polar interferents.
-
Basification: Separate the aqueous phase and adjust the pH to 9-10 with ammonium hydroxide.
-
Alkaloid Extraction: Perform a second LLE on the basified aqueous phase with 20 mL of a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or TAME) to extract the aporphine alkaloids.
-
Drying and Reconstitution: Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure. Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for UHPLC analysis.
Sustainable Alternative Extraction:
Citric acid can be used as a greener alternative to HCl, and solvents like ethyl acetate or TAME can replace hazardous chlorinated solvents like dichloromethane with comparable extraction efficiency.
UHPLC-Q-Exactive Orbitrap MS Analysis
UHPLC Conditions:
-
Column: Thermo Scientific Hypersil GOLD™ aQ C18 column (100 mm × 2.1 mm, 1.9 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 30-40 °C.
-
Gradient Elution: A typical gradient would be: 5-40% B over 10-20 minutes, then ramping up to 90-95% B to wash the column. The specific gradient should be optimized for the sample matrix.
Q-Exactive Orbitrap MS Conditions:
-
Ionization Mode: Positive ion mode is generally preferred for alkaloid analysis.
-
Scan Mode: Full MS scan followed by data-dependent MS² (dd-MS²) acquisition. This allows for the collection of high-resolution precursor ion spectra and corresponding fragmentation spectra for structural elucidation.
-
Full MS Scan Range: m/z 100-1500.
-
Full MS Resolution: 70,000.
-
dd-MS² Resolution: 17,500.
-
Collision Energy: Stepped normalized collision energy (NCE) (e.g., 20, 40, 60 eV) can be used to obtain comprehensive fragmentation information.
-
Sheath Gas and Aux Gas Flow Rate: Optimize based on the instrument manufacturer's recommendations.
-
Capillary Temperature: 320 °C.
Data Presentation and Analysis
The identification of aporphine alkaloids is based on a combination of their accurate mass, retention time, and characteristic fragmentation patterns.
Characteristic Fragmentation of Aporphine Alkaloids
The fragmentation of aporphine alkaloids in positive ion mode often involves characteristic neutral losses that can help in their classification.
Caption: Characteristic neutral losses for different aporphine alkaloid types.
Other common neutral losses include those of small molecules such as H₂O (18 Da), CO (28 Da), CH₃O (31 Da), and CH₃OH (32 Da). A characteristic fragment ion at m/z 58 [C₃H₈N] is also commonly observed.
Data Processing
-
Data Acquisition: Use software such as Thermo Scientific™ Xcalibur™ to control the instrument and acquire the data.
-
Peak Picking and Alignment: Process the raw data using software like Compound Discoverer™ or similar platforms for peak deconvolution, alignment, and feature detection.
-
Compound Identification:
-
Accurate Mass: Determine the elemental composition of the precursor ion using the accurate mass measurement (typically with a mass tolerance of < 5 ppm).
-
Fragmentation Analysis: Compare the experimental MS² spectra with in-house or commercial spectral libraries (e.g., mzCloud, MassBank) and literature data.
-
Isotopic Pattern Matching: Confirm the elemental composition by comparing the theoretical and observed isotopic patterns.
-
Retention Time: Use retention time information for isomeric separation and comparison with standards where available.
-
Example Data Table
The following table summarizes the type of data that should be generated for the identified aporphine alkaloids. The data presented is illustrative and based on findings from the analysis of Sabia schumanniana Diels.
| No. | Compound Name (Tentative) | Retention Time (min) | Molecular Formula | Experimental m/z [M+H]⁺ | Calculated m/z [M+H]⁺ | Mass Error (ppm) | Key MS/MS Fragments (m/z) |
| 1 | N-nornuciferine | 5.50 | C₁₈H₁₉NO₂ | 282.1489 | 282.1494 | -1.8 | 265.1223, 251.1067, 221.0961 |
| 2 | Lirinidine | 7.38 | C₁₈H₁₉NO₂ | 282.1489 | 282.1494 | -1.8 | 251.1063, 237.0911, 219.0806, 191.0855, 58.0660 |
| 3 | Magnoflorine | 4.21 | C₂₀H₂₄NO₄⁺ | 342.1699 | 342.1705 | -1.7 | 297.1123, 282.0887, 265.0859, 237.0911, 58.0660 |
| 4 | Asimilobine | 6.23 | C₁₇H₁₇NO₂ | 268.1332 | 268.1338 | -2.2 | 251.1067, 237.0911, 221.0961 |
| 5 | Nuciferine | 8.15 | C₁₉H₂₁NO₂ | 296.1645 | 296.1651 | -2.0 | 281.1409, 265.1067, 234.0883 |
Conclusion
The UHPLC-Q-Exactive Orbitrap MS method described provides a powerful and reliable approach for the comprehensive identification of aporphine alkaloids in complex samples. The high resolution and accurate mass capabilities of the Orbitrap analyzer, coupled with detailed fragmentation analysis, allow for the confident structural elucidation of these important natural products. This application note serves as a practical guide for researchers, scientists, and drug development professionals to implement this technology in their workflows for natural product discovery and characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilizing Integrated UHPLC-Q-Exactive Orbitrap-MS, Multivariate Analysis, and Bioactive Evaluation to Distinguish between Wild and Cultivated Niudali (Millettia speciosa Champ.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation and Certification of O-Nornuciferine Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Nornuciferine is a bioactive aporphine alkaloid naturally occurring in various plant species, most notably in the lotus plant (Nelumbo nucifera). It is a derivative of nuciferine and has garnered significant interest within the scientific community for its potential pharmacological activities. As research into its therapeutic potential and use in drug development intensifies, the availability of a well-characterized, high-purity reference standard is paramount for accurate analytical method development, validation, and quality control.
This document provides a comprehensive guide for the preparation and certification of an this compound reference standard. It outlines detailed protocols for its isolation from natural sources and proposes a potential synthetic route. Furthermore, it describes a rigorous certification process, including identity confirmation, purity determination, content assignment, and stability assessment, in alignment with international standards for reference materials.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and use as a reference standard.
| Property | Value | Source |
| IUPAC Name | (6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | PubChem |
| Synonyms | (-)-Nornuciferine, N-Methylasimilobine | PubChem |
| CAS Number | 3153-55-7 | PubChem |
| Molecular Formula | C₁₈H₁₉NO₂ | PubChem |
| Molecular Weight | 281.35 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Assumed based on related compounds |
| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water | Assumed based on structure |
| Melting Point | Not reported | - |
| Specific Rotation | Not reported | - |
Preparation of this compound
The preparation of a high-purity this compound reference standard can be achieved through isolation from natural sources or by chemical synthesis.
Isolation from Nelumbo nucifera
Nelumbo nucifera leaves are a rich source of aporphine alkaloids, including this compound. The following protocol describes a general procedure for its extraction and purification.
Experimental Protocol: Isolation and Purification
-
Plant Material Collection and Preparation:
-
Collect fresh leaves of Nelumbo nucifera.
-
Dry the leaves in a shaded, well-ventilated area until a constant weight is achieved.
-
Grind the dried leaves into a fine powder.
-
-
Extraction:
-
Macerate the powdered leaves with 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Alternatively, employ ultrasound-assisted extraction (UAE) for improved efficiency. Suspend the powdered leaves in 70% ethanol and sonicate for 30-60 minutes.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 5% hydrochloric acid.
-
Wash the acidic solution with chloroform to remove neutral and weakly basic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the alkaline solution with chloroform or ethyl acetate. The organic layer will contain the total alkaloids.
-
-
Chromatographic Purification:
-
Concentrate the alkaloid-rich organic extract and subject it to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform-methanol (e.g., 100:0 to 90:10) to separate the different alkaloids.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 95:5) and visualizing under UV light (254 nm).
-
Combine fractions containing this compound.
-
-
High-Performance Counter-Current Chromatography (HPCCC) (Optional):
-
For further purification, employ HPCCC. A suitable two-phase solvent system, such as hexane-ethyl acetate-methanol-water, can be used to achieve high purity.
-
-
Crystallization:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol) and allow it to crystallize at a low temperature.
-
Collect the crystals by filtration and dry them under vacuum.
-
Caption: Isolation workflow for this compound.
Chemical Synthesis
While isolation from natural sources is a common approach, chemical synthesis offers the advantage of producing a highly pure and well-defined material, free from potential co-extracted natural impurities. The total synthesis of aporphine alkaloids, including nuciferine and nornuciferine, has been reported. A general synthetic strategy involves the construction of the core aporphine ring system.
Potential Synthetic Pathway (General Scheme):
A plausible synthetic route could involve a Bischler-Napieralski reaction to form the dihydroisoquinoline core, followed by a Pictet-Spengler or related cyclization to construct the tetracyclic aporphine skeleton. Subsequent functional group manipulations would lead to this compound.
Caption: A generalized synthetic pathway for aporphine alkaloids.
Certification of this compound Reference Standard
The certification of a reference standard is a meticulous process that establishes its identity, purity, and assigned content with a stated uncertainty.
Identity Confirmation
The identity of the prepared this compound must be unequivocally confirmed using a combination of spectroscopic techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic signals for aromatic protons, methoxy group, N-methyl group, and aliphatic protons of the aporphine core. |
| ¹³C NMR | Resonances corresponding to the 18 carbon atoms of the this compound structure. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of this compound ([M+H]⁺ at m/z 282.1494 for C₁₈H₂₀NO₂⁺). Fragmentation patterns should be consistent with the proposed structure. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O functional groups. |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the aporphine chromophore. |
Experimental Protocol: Identity Confirmation
-
NMR Spectroscopy: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD) and acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
IR Spectroscopy: Record the IR spectrum of the solid material using a KBr pellet or an ATR accessory.
-
UV-Vis Spectroscopy: Dissolve the sample in a suitable solvent (e.g., methanol) and record the UV-Vis spectrum.
Purity Determination and Content Assignment
The purity of the reference standard must be assessed using multiple independent methods to ensure a comprehensive evaluation.
| Method | Purpose | Typical Specification |
| High-Performance Liquid Chromatography (HPLC) with UV/DAD detection | Quantification of organic impurities. | ≥ 99.5% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurities. | - |
| Gas Chromatography (GC-FID) | Determination of residual solvents. | As per ICH Q3C guidelines |
| Karl Fischer Titration | Quantification of water content. | ≤ 0.5% |
| Thermogravimetric Analysis (TGA) | Determination of volatile content. | Corroborate Karl Fischer data |
| Quantitative NMR (qNMR) | Absolute content determination against a certified internal standard. | Provides a traceable assigned value |
Experimental Protocol: Purity and Content Analysis
-
HPLC-UV/DAD: Develop and validate a stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water containing a suitable modifier (e.g., formic acid or triethylamine).
-
GC-FID: Use a headspace GC-FID method to quantify residual solvents.
-
Karl Fischer Titration: Perform coulometric or volumetric Karl Fischer titration to determine the water content.
-
qNMR: Accurately weigh the this compound and a certified internal standard (e.g., maleic acid) and dissolve them in a suitable deuterated solvent. Acquire a ¹H NMR spectrum and calculate the content of this compound based on the integral ratios of specific, well-resolved signals.
Purity Assignment Calculation:
The final assigned purity is calculated using a mass balance approach:
Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-combustible Impurities)
The certified content is typically assigned based on the qNMR result, which is traceable to the SI unit of mass.
Homogeneity and Stability Studies
Homogeneity:
To ensure that the entire batch of the reference standard is uniform, a homogeneity study must be conducted. This involves analyzing multiple samples taken from different parts of the batch. The results are statistically evaluated to confirm the absence of significant variations.
Stability:
Stability studies are crucial to establish the shelf-life and appropriate storage conditions for the reference standard.
-
Short-term stability: Samples are stored under accelerated conditions (e.g., 40 °C / 75% RH) for a defined period (e.g., 1, 3, 6 months) and analyzed at regular intervals.
-
Long-term stability: Samples are stored under the recommended storage conditions (e.g., 2-8 °C, protected from light) and monitored over an extended period (e.g., 12, 24, 36 months).
A stability-indicating analytical method (typically the validated HPLC method) is used to monitor for any degradation of this compound and the appearance of degradation products.
Certification and Documentation
Upon successful completion of all characterization, homogeneity, and stability studies, a Certificate of Analysis (CoA) is issued for the this compound reference standard. The CoA should include:
-
Product name, code, and batch number.
-
Chemical structure, molecular formula, and molecular weight.
-
Certified value (e.g., purity or content) and its associated uncertainty.
-
Method(s) used for certification.
-
Results of all analytical tests performed.
-
Recommended storage conditions.
-
Date of certification and expiry date.
-
A statement of metrological traceability.
Caption: Workflow for the certification of this compound.
Conclusion
The availability of a well-characterized this compound reference standard is essential for advancing research and development in the pharmaceutical and related industries. The protocols and guidelines presented in this document provide a comprehensive framework for the preparation and certification of a high-quality reference material. Adherence to these procedures will ensure the accuracy, reliability, and consistency of analytical data, thereby supporting the development of safe and effective products.
Application Notes and Protocols: Cell-based Assays for Testing O-Nornuciferine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-nornuciferine is an aporphine alkaloid found in the leaves of Nelumbo nucifera (lotus)[1][2][3]. Pharmacokinetic studies have shown that this compound and its related compound, nuciferine, are rapidly absorbed and can penetrate the blood-brain barrier, suggesting potential neuro-pharmacological effects[1][3]. Alkaloids from lotus leaves are known for a variety of biological activities, including anti-inflammatory, anti-hyperlipidemic, and sedative-hypnotic effects. Given its structural similarity to other bioactive alkaloids, this compound is a promising candidate for screening against various cellular targets.
These application notes provide detailed protocols for a panel of cell-based assays to characterize the bioactivity of this compound, focusing on its potential effects on G-protein coupled receptors (GPCRs), cancer cell proliferation, and inflammatory signaling pathways.
General Experimental Workflow
The initial characterization of a novel compound like this compound involves a tiered approach, starting with broad screening for activity and cytotoxicity, followed by more specific mechanism-of-action studies.
Caption: General workflow for this compound bioactivity screening.
GPCR Modulation: Dopamine and Serotonin Receptor Activity
Aporphine alkaloids often interact with dopaminergic and serotonergic systems. Cell-based assays measuring second messengers like cyclic AMP (cAMP) or calcium flux are essential for determining if this compound acts as an agonist or antagonist at these receptors.
Data Presentation: GPCR Activity (Illustrative Data)
The following table presents hypothetical data to illustrate expected results from GPCR screening assays.
| Assay Type | Target Receptor | Cell Line | Bioactivity | Metric | Result (µM) |
| cAMP Assay | Dopamine D1 (Gs) | HEK293-D1 | Agonist | EC50 | 2.5 |
| cAMP Assay | Dopamine D2 (Gi) | CHO-K1-D2 | Antagonist | IC50 | 5.1 |
| Calcium Flux | Serotonin 5-HT2A (Gq) | U2OS-5HT2A | Agonist | EC50 | 1.8 |
| β-Arrestin | Dopamine D2 | U2OS-D2-βarr2 | Agonist | EC50 | 8.3 |
Protocol: cAMP Assay for Gs and Gi-Coupled Receptors
This protocol is adapted for measuring intracellular cAMP changes in response to GPCR activation by this compound.
Objective: To determine if this compound modulates the activity of Gs-coupled (e.g., Dopamine D1) or Gi-coupled (e.g., Dopamine D2) receptors by measuring changes in intracellular cAMP.
Materials:
-
HEK293 or CHO cells stably expressing the target GPCR.
-
Assay Buffer (e.g., HBSS with 0.1% BSA).
-
PDE inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (for Gi-coupled assays).
-
This compound serial dilutions.
-
cAMP detection kit (e.g., HTRF, Luminescence-based).
-
White opaque 96-well or 384-well microplates.
Procedure:
-
Cell Preparation:
-
Culture cells expressing the target GPCR to ~80-90% confluency.
-
Harvest cells using a non-enzymatic dissociation reagent.
-
Wash cells with PBS and resuspend in Assay Buffer at a predetermined optimal density (e.g., 5,000-20,000 cells/well).
-
Add a PDE inhibitor like IBMX (final concentration 100-500 µM) to the cell suspension.
-
-
Agonist Assay (for Gs-coupled receptors):
-
Dispense 10 µL of cell suspension into each well of a white 384-well plate.
-
Add 10 µL of this compound serial dilutions (or control agonist) to the appropriate wells.
-
Incubate at room temperature for 30-60 minutes.
-
-
Antagonist Assay (for Gi-coupled receptors):
-
Dispense 5 µL of this compound serial dilutions to the wells.
-
Prepare a solution of a known agonist at its EC80 concentration mixed with forskolin (to stimulate adenylyl cyclase).
-
Add 5 µL of the agonist/forskolin mix to the wells.
-
Finally, add 10 µL of the cell suspension to each well.
-
Incubate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following incubation, add the cAMP detection reagents according to the manufacturer's protocol (e.g., for HTRF, add d2-labeled cAMP followed by cryptate-labeled anti-cAMP antibody).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate using a microplate reader compatible with the detection technology (e.g., HTRF reader, luminometer).
-
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Convert sample readings to cAMP concentrations.
-
Plot the dose-response curve (cAMP concentration vs. log[this compound]) and calculate EC50 or IC50 values using a four-parameter logistic regression.
-
Signaling Pathway Diagrams
Caption: Activation of a Gs-coupled receptor increases cAMP levels.
Caption: Activation of a Gi-coupled receptor inhibits cAMP production.
Anti-Cancer and Cytotoxicity Screening
Related aporphine alkaloids have demonstrated anti-tumor activities. The MTT assay is a fundamental colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Data Presentation: Anti-Proliferative Activity (Illustrative Data)
| Cell Line | Cancer Type | Metric | Result (IC50 in µM) |
| SY5Y | Neuroblastoma | IC50 | 15.7 |
| CT26 | Colorectal Carcinoma | IC50 | 22.4 |
| A549 | Lung Carcinoma | IC50 | 45.2 |
| HEK293 | Normal Kidney | IC50 | > 100 |
Protocol: MTT Cell Viability Assay
This protocol details the steps to measure the effect of this compound on the viability of cancer cell lines.
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SY5Y, CT26, A549) and a non-cancerous control line (e.g., HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound serial dilutions.
-
96-well clear flat-bottom tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., SDS-HCl or DMSO).
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include vehicle-only (e.g., DMSO) and medium-only controls.
-
Incubate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT stock solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curve (% viability vs. log[this compound]) and determine the IC50 value.
-
Anti-Inflammatory Activity
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. Reporter gene assays are a sensitive method to quantify the activation or inhibition of this pathway.
Data Presentation: Anti-Inflammatory Activity (Illustrative Data)
| Assay Type | Cell Line | Stimulant | Metric | Result (IC50 in µM) |
| NF-κB Reporter | HEK293-NF-κB-luc | TNF-α (10 ng/mL) | IC50 | 9.8 |
| NF-κB Reporter | RAW 264.7-NF-κB-luc | LPS (100 ng/mL) | IC50 | 12.1 |
Protocol: NF-κB Luciferase Reporter Assay
This protocol is designed to assess the inhibitory effect of this compound on the NF-κB signaling pathway.
Objective: To measure the ability of this compound to inhibit TNF-α or LPS-induced NF-κB activation.
Materials:
-
HEK293 or RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct.
-
Complete cell culture medium.
-
This compound serial dilutions.
-
NF-κB activator (e.g., TNF-α for HEK293, LPS for RAW 264.7).
-
White opaque 96-well plates.
-
Luciferase assay reagent system.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells into a white opaque 96-well plate at an appropriate density.
-
Incubate overnight at 37°C.
-
-
Compound Pre-treatment:
-
Carefully remove the medium.
-
Add 90 µL of fresh, serum-free medium to each well.
-
Add 10 µL of this compound serial dilutions to the respective wells and incubate for 1 hour at 37°C. Include vehicle controls.
-
-
NF-κB Activation:
-
Prepare the NF-κB activator (e.g., TNF-α at a final concentration of 10-20 ng/mL).
-
Add 10 µL of the activator solution to all wells except the unstimulated control wells.
-
Incubate the plate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add a volume of luciferase reagent equal to the culture volume (e.g., 100 µL) to each well.
-
Shake gently for 10-15 minutes to lyse the cells and initiate the luminescent reaction.
-
-
Data Acquisition:
-
Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated (activator-only) and unstimulated controls.
-
Plot the dose-response curve and determine the IC50 value.
-
Signaling Pathway Diagram
Caption: this compound may inhibit inflammation via the NF-κB pathway.
References
- 1. Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain [frontiersin.org]
Application Notes and Protocols for In Vivo Rodent Studies of O-Nornuciferine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Nornuciferine, an aporphine alkaloid found in the lotus plant (Nelumbo nucifera), has garnered significant interest within the scientific community for its potential therapeutic applications. In vitro studies have demonstrated that this compound acts as a potent antagonist at dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors.[1][2] This pharmacological profile suggests its potential as an atypical antipsychotic, anxiolytic, or antidepressant agent. These application notes provide a comprehensive guide for the in vivo experimental design of this compound studies in rodents, including detailed protocols for pharmacokinetic analysis and behavioral assessment.
Pharmacokinetics of Related Aporphine Alkaloids in Rodents
Pharmacokinetic Parameters of Nuciferine and N-Nornuciferine in Rats
Pharmacokinetic studies of nuciferine and N-nornuciferine in Sprague-Dawley rats have shown that these compounds are rapidly absorbed and can cross the blood-brain barrier.[3][4][5] The following tables summarize key pharmacokinetic parameters that can be used to guide dose selection and sampling time points for this compound studies.
Table 1: Pharmacokinetic Parameters of Nuciferine and N-Nornuciferine in Rat Plasma
| Parameter | Nuciferine (50 mg/kg, oral) | N-Nornuciferine (50 mg/kg, oral) | Nuciferine (10 mg/kg, IV) | N-Nornuciferine (10 mg/kg, IV) |
| Cmax (µg/mL) | 1.71 | 0.57 | - | - |
| Tmax (h) | 0.9 | 1.65 | - | - |
| t1/2 (h) | 2.48 | 2.94 | 2.09 | 3.84 |
| AUC (µg·h/mL) | - | - | - | - |
| Oral Bioavailability (%) | 58.13 | 79.91 | - | - |
Table 2: Pharmacokinetic Parameters of Nuciferine and N-Nornuciferine in Rat Brain (following 20 mg/kg IV administration)
| Parameter | Nuciferine | N-Nornuciferine |
| Cmax (µg/mL) | 0.32 | 0.16 |
| Tmax (h) | 0.89 | 1.22 |
| t1/2 (h) | 1.24 | 1.39 |
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach maximum plasma concentration
-
t1/2: Elimination half-life
-
AUC: Area under the curve
These data suggest that this compound is likely to be orally bioavailable and penetrate the central nervous system. For initial studies, a dosage range for this compound could be extrapolated from effective doses of nuciferine in behavioral models (e.g., 3-30 mg/kg).
Experimental Protocols
This compound Formulation and Administration
a. Vehicle Selection:
Based on protocols for the related alkaloid nuciferine, a suitable vehicle for this compound administration is sterile 0.9% saline with a small amount of acid to aid dissolution.
-
Proposed Vehicle: 0.9% Saline + 1 drop of 85% Lactic Acid per 50 mL.
-
It is crucial to assess the solubility and stability of this compound in the chosen vehicle before initiating in vivo experiments. Sonication may be required to achieve complete dissolution.
b. Administration Routes:
-
Oral Gavage (p.o.): Suitable for assessing oral bioavailability and for chronic dosing paradigms.
-
Intraperitoneal Injection (i.p.): A common route for acute behavioral studies, bypassing first-pass metabolism.
Pharmacokinetic Study Design
Objective: To determine the pharmacokinetic profile of this compound in rodents.
Animals: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 5 mg/kg)
-
Group 2: Oral gavage (p.o.) administration (e.g., 20 mg/kg)
Procedure:
-
Administer this compound via the chosen route.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) into heparinized tubes.
-
Centrifuge blood samples to separate plasma.
-
For brain tissue analysis, euthanize a subset of animals at each time point and collect brains.
-
Analyze plasma and brain homogenate samples for this compound concentration using a validated analytical method such as LC-MS/MS.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, oral bioavailability) using appropriate software.
Behavioral Studies
The following behavioral assays are relevant for assessing the potential antipsychotic, anxiolytic, and antidepressant effects of this compound, given its interaction with dopamine and serotonin receptors.
a. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Administer this compound or vehicle at a predetermined time before the test (e.g., 30 minutes for i.p. injection).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Table 3: Expected Data Output from Elevated Plus Maze
| Treatment Group | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | Closed Arm Entries | Total Arm Entries |
| Vehicle | |||||
| This compound (Low Dose) | |||||
| This compound (Mid Dose) | |||||
| This compound (High Dose) | |||||
| Positive Control (e.g., Diazepam) |
b. Forced Swim Test (FST) for Antidepressant-Like Activity
Objective: To assess the potential antidepressant-like effects of this compound.
Apparatus: A transparent cylindrical container filled with water.
Procedure:
-
On day 1 (pre-test), place each animal in the water-filled cylinder for 15 minutes.
-
On day 2 (test), administer this compound or vehicle.
-
After the appropriate pre-treatment time, place the animal back into the cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Table 4: Expected Data Output from Forced Swim Test
| Treatment Group | Immobility Time (s) |
| Vehicle | |
| This compound (Low Dose) | |
| This compound (Mid Dose) | |
| This compound (High Dose) | |
| Positive Control (e.g., Imipramine) |
c. Prepulse Inhibition (PPI) of Acoustic Startle for Antipsychotic-Like Activity
Objective: To evaluate the sensorimotor gating effects of this compound, a measure relevant to antipsychotic activity.
Apparatus: A startle chamber with a loudspeaker and a sensor to detect the animal's startle response.
Procedure:
-
Acclimatize the animal to the startle chamber with background white noise.
-
Administer this compound or vehicle.
-
Present a series of trials in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 74, 78, or 82 dB) preceding the strong pulse.
-
No-stimulus trials: Background noise only.
-
-
Measure the startle amplitude in response to each trial type.
-
Calculate the percentage of prepulse inhibition: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
-
An increase in %PPI suggests a reversal of sensorimotor gating deficits, which is a characteristic of atypical antipsychotics.
Table 5: Expected Data Output from Prepulse Inhibition Test
| Treatment Group | Startle Amplitude (Pulse Alone) | % PPI (74 dB Prepulse) | % PPI (78 dB Prepulse) | % PPI (82 dB Prepulse) |
| Vehicle | ||||
| This compound (Low Dose) | ||||
| This compound (Mid Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control (e.g., Risperidone) |
Signaling Pathway and Experimental Logic
This compound's antagonism of D2 and 5-HT2A receptors is a key mechanism underlying its potential therapeutic effects. The following diagrams illustrate the proposed signaling pathway and the logical flow of the in vivo experimental design.
Conclusion
The provided application notes and protocols offer a robust framework for initiating in vivo investigations into the therapeutic potential of this compound in rodent models. By leveraging the knowledge of related aporphine alkaloids and employing validated behavioral paradigms, researchers can effectively evaluate its pharmacokinetic profile and its efficacy in models of psychosis, anxiety, and depression. Careful consideration of dosage, vehicle selection, and experimental timelines will be critical for obtaining reproducible and meaningful data to advance our understanding of this promising natural compound.
References
- 1. Pharmacokinetics, tissue distribution, bioavailability, and excretion of nuciferine, an alkaloid from lotus, in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain [frontiersin.org]
- 4. Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for O-Nornuciferine Sample Preparation and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Nornuciferine is a natural aporphine alkaloid found in plants such as Nelumbo nucifera (the sacred lotus). It is a bioactive compound with potential applications in pharmaceutical research and development, acting on various central nervous system receptors. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides detailed application notes and protocols for the preparation of this compound samples from biological matrices, specifically plasma, for subsequent analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Sample Stability and Storage
Proper handling and storage of biological samples are critical to ensure the integrity of the analyte. While specific stability data for this compound is not extensively available, general guidelines for alkaloids in biological matrices should be followed. For many alkaloids, storage at low temperatures is essential to prevent degradation.
Storage Recommendations:
| Matrix | Short-term Storage (≤ 24 hours) | Long-term Storage (> 24 hours) |
| Whole Blood | 4°C | -20°C or -80°C |
| Plasma | 4°C | -20°C or -80°C[1] |
It is recommended to minimize freeze-thaw cycles. For long-term studies, storing samples at -80°C is preferable.
Experimental Protocols
Two common and effective methods for the extraction of this compound from plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins, leaving the analyte of interest in the supernatant.
Materials:
-
Blank plasma
-
This compound standard solution
-
Internal Standard (IS) solution (e.g., a structurally similar and stable isotopically labeled alkaloid)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Vortex mixer
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a centrifugal vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT by selectively retaining the analyte on a solid sorbent while interferences are washed away. This can lead to reduced matrix effects and improved sensitivity. A mixed-mode cation-exchange SPE is often effective for alkaloid extraction.
Materials:
-
Blank plasma
-
This compound standard solution
-
Internal Standard (IS) solution
-
Mixed-mode cation-exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
0.1% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
SPE vacuum manifold
-
Evaporator
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of IS and 200 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
UPLC-MS/MS Analysis
The following parameters provide a starting point for the analysis of this compound and should be optimized for the specific instrumentation used.
Chromatographic Conditions:
| Parameter | Value |
| Column | UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 650 L/h |
| Cone Gas Flow | 50 L/h |
MRM Transitions (Proposed):
The molecular formula of this compound is C₁₈H₁₉NO₂ with a molecular weight of 281.3 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 282.1. Based on fragmentation data of closely related nornuciferine isomers, the following MRM transitions are proposed for method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 282.1 | 251.1 | 100 | Optimize | Optimize |
| This compound (Qualifier) | 282.1 | 219.1 | 100 | Optimize | Optimize |
| Internal Standard | To be determined based on IS selection | To be determined | 100 | Optimize | Optimize |
Note: Cone voltage and collision energy are instrument-dependent and require optimization for this compound to achieve the best sensitivity.
Data Presentation
The performance of the method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
Method Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible. |
| Matrix Effect | Within acceptable limits (e.g., 85-115%). |
| Stability | Analyte stable under tested conditions (bench-top, freeze-thaw, long-term). |
Visualizations
Experimental Workflow for this compound Sample Preparation
Caption: Workflow for this compound sample prep and analysis.
Signaling Pathway Logical Relationship (Illustrative)
This diagram illustrates a hypothetical signaling pathway involving a receptor targeted by this compound, leading to a cellular response. This is a generalized representation.
Caption: Illustrative signaling pathway for this compound.
References
Application Notes and Protocols for O-Nornuciferine Extraction Using Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Nornuciferine, an aporphine alkaloid found in the leaves of Nelumbo nucifera (lotus), has garnered significant interest for its potential pharmacological activities. Traditional extraction methods often involve volatile organic solvents and lengthy procedures. The use of ionic liquids (ILs) presents a green and efficient alternative for the extraction of this compound. Ionic liquids are organic salts with low melting points, negligible vapor pressure, high thermal stability, and a strong solvating capacity for various organic compounds.[1][2] This document provides detailed protocols for two prominent ionic liquid-based extraction techniques: Ionic Liquid-based Microwave-Assisted Extraction (ILMAE) and Ionic Liquid-based Ultrasound-Assisted Extraction (ILUAE).
Key Advantages of Ionic Liquid-Based Extraction
-
Enhanced Efficiency: Ionic liquids can lead to higher extraction yields in shorter times compared to conventional methods.[3]
-
Green Chemistry: The low volatility of ionic liquids reduces air pollution and exposure risks for researchers.[4]
-
Tunable Properties: The physicochemical properties of ionic liquids can be tailored by modifying their cation and anion structures to optimize the extraction of specific target molecules.[1]
-
Process Intensification: When combined with microwave or ultrasound energy, ionic liquids facilitate rapid and efficient extraction.
Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE) Protocol
This protocol is based on the successful application of ILMAE for the extraction of N-nornuciferine, this compound, and nuciferine from lotus leaf.
Materials and Reagents
-
Dried lotus leaf powder
-
Ionic Liquid: 1.0 M 1-hexyl-3-methylimidazolium bromide ([C₆MIM]Br) solution
-
Methanol (HPLC grade)
-
Deionized water
-
Microwave extraction system
Experimental Workflow: ILMAE
References
Application Note: Validated HPLC Method for the Quantitative Analysis of O-Nornuciferine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of O-Nornuciferine. The described method is suitable for quality control and stability testing of this compound in bulk drug substances and pharmaceutical formulations.
Introduction
This compound is an aporphine alkaloid found in various plants, notably in the lotus (Nelumbo nucifera)[1][2][3]. It is a significant compound of interest for its potential pharmacological activities. To ensure the quality, safety, and efficacy of products containing this compound, a reliable and validated analytical method for its quantification is essential.
This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The validation of this method has been performed in accordance with the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to demonstrate its suitability for its intended purpose[4][5]. The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Analytical Method
The proposed analytical method utilizes RP-HPLC with UV detection. The chromatographic conditions are optimized to provide good resolution and peak shape for this compound.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV/PDA detector |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Triethylamine in Water (pH adjusted to 3.0 with phosphoric acid) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 272 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Solution (for drug product): Accurately weigh a quantity of the sample equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.
System Suitability
Protocol: Before initiating any validation experiments, the suitability of the chromatographic system is evaluated.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of this compound.
-
Make five replicate injections of a standard solution of this compound at a concentration of 100 µg/mL.
-
Calculate the system suitability parameters: theoretical plates, tailing factor, and the relative standard deviation (%RSD) of the peak area.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Specificity (Forced Degradation)
Protocol: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is performed to demonstrate the stability-indicating nature of the method.
-
Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 N HCl. Reflux for 4 hours at 60°C. Neutralize the solution with 0.1 N NaOH and dilute with diluent to a final concentration of 100 µg/mL.
-
Base Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 N NaOH. Reflux for 4 hours at 60°C. Neutralize the solution with 0.1 N HCl and dilute with diluent to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute with diluent to a final concentration of 100 µg/mL.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Prepare a solution of 100 µg/mL in diluent.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a solution of 100 µg/mL in diluent.
-
Inject the blank, a standard solution, and each of the stressed samples into the HPLC system.
-
Assess the peak purity of the this compound peak in the stressed samples using a PDA detector to ensure no co-eluting peaks.
Table 3: Representative Specificity/Forced Degradation Results
| Stress Condition | % Degradation | Peak Purity | Observations |
| Acid (0.1 N HCl) | 12.5 | Pass | Degradation peaks observed, well-resolved from the main peak. |
| Base (0.1 N NaOH) | 18.2 | Pass | Degradation peaks observed, well-resolved from the main peak. |
| Oxidative (3% H₂O₂) | 22.7 | Pass | Major degradation peak observed, well-resolved. |
| Thermal (105°C) | 5.1 | Pass | Minor degradation observed. |
| Photolytic (UV) | 8.9 | Pass | Degradation peaks observed, well-resolved. |
Linearity and Range
Protocol: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²) and the y-intercept of the regression line.
Table 4: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 50 | 489500 | 0.85 |
| 75 | 735100 | 0.62 |
| 100 | 980500 | 0.45 |
| 125 | 1225300 | 0.51 |
| 150 | 1471200 | 0.73 |
| Correlation Coefficient (r²) | 0.9998 | |
| Regression Equation | y = 9805x + 150 | |
| Range | 50 - 150 µg/mL |
Accuracy (Recovery)
Protocol: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Prepare samples in triplicate by spiking a placebo (or blank matrix) with this compound at three concentration levels: 80%, 100%, and 120% of the nominal assay concentration.
-
Analyze the samples and calculate the percentage recovery for each level.
Table 5: Accuracy (Recovery) Data
| Concentration Level | Spiked Amount (µg/mL) | Recovered Amount (µg/mL) (Mean, n=3) | % Recovery | %RSD |
| 80% | 80 | 79.8 | 99.75 | 0.92 |
| 100% | 100 | 100.5 | 100.50 | 0.65 |
| 120% | 120 | 119.4 | 99.50 | 0.88 |
| Acceptance Criteria | \multicolumn{4}{c | }{Mean Recovery: 98.0% - 102.0%, %RSD ≤ 2.0%} |
Precision
Protocol: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day Precision):
-
Prepare six separate samples of this compound at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst and equipment.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the results from both days combined.
-
Table 6: Precision Data
| Precision Type | Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 | Acceptance Criteria |
| Repeatability | Mean Assay (%) | 99.8 | 100.2 | - |
| %RSD (n=6) | 0.85 | 0.91 | %RSD ≤ 2.0% | |
| Intermediate Precision | Overall Mean (%) | \multicolumn{2}{c | }{100.0} | - |
| Overall %RSD (n=12) | \multicolumn{2}{c | }{1.22} | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Prepare a series of blank samples and measure the standard deviation of the baseline noise.
-
Calculate LOD and LOQ using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Where σ = the standard deviation of the response and S = the slope of the calibration curve.
-
Table 7: LOD and LOQ Data
| Parameter | Method | Result (µg/mL) |
| LOD | Signal-to-Noise (3:1) | 0.15 |
| LOQ | Signal-to-Noise (10:1) | 0.50 |
Robustness
Protocol: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Introduce small, deliberate changes to the chromatographic method parameters, one at a time.
-
For each change, analyze a standard solution in triplicate.
-
Evaluate the effect on system suitability parameters (retention time, tailing factor, theoretical plates).
Table 8: Robustness Study
| Parameter Varied | Original Value | Modified Value | % Change in Peak Area | Tailing Factor | Retention Time (min) |
| Flow Rate (mL/min) | 1.0 | 0.9 | -0.8 | 1.1 | 6.2 |
| 1.1 | +0.7 | 1.2 | 5.0 | ||
| Column Temperature (°C) | 30 | 28 | -0.5 | 1.2 | 5.7 |
| 32 | +0.4 | 1.1 | 5.5 | ||
| Mobile Phase pH | 3.0 | 2.8 | -1.1 | 1.2 | 5.8 |
| 3.2 | +0.9 | 1.1 | 5.4 | ||
| Acceptance Criteria | \multicolumn{5}{c | }{System suitability parameters must meet the criteria set in Table 2.} |
Visualization
Caption: Experimental workflow for analytical method validation.
Caption: Logical relationships of analytical validation parameters.
Conclusion
The RP-HPLC method for the quantitative analysis of this compound has been successfully validated according to ICH guidelines. The results of all validation parameters, including specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, were found to be within the acceptable limits. The method is demonstrated to be stability-indicating and can be reliably used for routine quality control analysis of this compound in bulk drug and finished products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR QUANTITATIVE ESTIMATION OF NUCIFERINE FROM LOTUS LEAVES [paper.researchbib.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. pharmtech.com [pharmtech.com]
Application Notes and Protocols for O-Nornuciferine Brain Microdialysis in Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: O-Nornuciferine, an active alkaloid found in the leaves of Nelumbo nucifera (lotus), has demonstrated various biological activities, including anti-hyperlipidemia, anti-obesity, and anti-inflammatory effects.[1][2] Recent studies suggest its potential neuropharmacological effects, such as sedative-hypnotic and anxiolytic activities, possibly mediated through interaction with the γ-aminobutyric acid (GABA) receptor and activation of the monoaminergic system.[1][2] Understanding the pharmacokinetics of this compound in the brain is crucial for evaluating its therapeutic potential for central nervous system disorders. Brain microdialysis is a powerful in vivo technique that allows for the continuous sampling of unbound drug concentrations in the brain's extracellular fluid, providing vital data for pharmacokinetic and pharmacodynamic assessments.[3] This document provides a detailed protocol for conducting brain microdialysis studies in rats to determine the pharmacokinetic profile of this compound.
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the key pharmacokinetic parameters of this compound (N-Nornuciferine) in the plasma and brain of Sprague-Dawley rats following intravenous and oral administration of a lotus leaf alkaloid fraction.
| Parameter | Administration Route | Dose (mg/kg) | Plasma | Brain (unbound) | Reference |
| Cmax (µg/mL) | Oral | 50 | 0.57 | - | |
| Intravenous | 10 | - | - | ||
| Intravenous | 20 | - | 0.16 | ||
| Tmax (h) | Oral | 50 | 1.65 | - | |
| Intravenous | 20 | - | 1.22 | ||
| t1/2,λz (h) | Intravenous | 10 | 3.84 | - | |
| Intravenous | 20 | - | 1.39 | ||
| Vd,λz/F (L/kg) | Intravenous | 10 | 15.17 | - | |
| Intravenous | 20 | - | 16.17 | ||
| AUC0-t (µg·h/mL) | Oral | 50 | - | - | |
| Intravenous | 10 | - | - | ||
| AUC0-inf (µg·h/mL) | Oral | 50 | - | - | |
| Intravenous | 10 | - | - | ||
| Oral Bioavailability (%) | - | - | 79.91 | - |
Cmax: Maximum concentration; Tmax: Time to reach maximum concentration; t1/2,λz: Elimination half-life; Vd,λz/F: Apparent volume of distribution; AUC0-t: Area under the concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the concentration-time curve from time zero to infinity.
Experimental Protocols
Materials and Reagents
-
Test Substance: this compound or a standardized extract containing a known percentage of this compound.
-
Animals: Male Sprague-Dawley rats (280-300 g).
-
Surgical Supplies: Stereotaxic apparatus, anesthesia machine (for isoflurane or similar), surgical instruments, dental cement, and skull screws.
-
Microdialysis Equipment:
-
Microdialysis probes (e.g., MAB6.14.4 with a 4 mm membrane).
-
Guide cannula.
-
Microinfusion pump.
-
Freely moving animal system.
-
Fraction collector (refrigerated).
-
-
Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF): 147 mM NaCl, 4 mM KCl, 0.85 mM MgCl2, and 2.3 mM CaCl2, pH 7.4.
-
Analytical Equipment: Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound brain microdialysis.
Detailed Methodologies
3.1. Surgical Implantation of Guide Cannula
-
Anesthetize the rat using an appropriate anesthetic (e.g., ketamine/xylazine i.p. or isoflurane inhalation).
-
Mount the anesthetized rat in a stereotaxic frame. Ensure the skull is level between bregma and lambda.
-
Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Drill a burr hole at the desired coordinates for the brain region of interest (e.g., striatum or hippocampus).
-
Implant the guide cannula to the correct depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Allow the animal to recover for a minimum of three days before the microdialysis experiment.
3.2. In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the rat and insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to a microinfusion pump and the outlet to a refrigerated fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate of 2 µL/min.
-
Allow for an equilibration period of at least 1-2 hours to stabilize the probe and the surrounding tissue.
-
Administer this compound via the desired route (e.g., intravenous or oral gavage).
-
Collect dialysate samples at predetermined intervals. For example, collect every 20 minutes for the first 2 hours, and then every 30 minutes for the next 4 hours.
-
Store the collected samples at 4°C in the fraction collector and transfer to -80°C for long-term storage until analysis.
3.3. Analytical Method: UPLC-PDA or LC-MS/MS
-
Sample Preparation: Samples may be analyzed directly or may require a simple protein precipitation step.
-
Chromatographic Separation:
-
Column: A suitable C18 column (e.g., ACQUITY UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate for UPLC is around 0.4 mL/min.
-
-
Detection:
-
UPLC-PDA: Set the photodiode array detector to monitor the characteristic wavelength of this compound.
-
LC-MS/MS: Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. The specific precursor-product ion transitions for this compound would need to be optimized.
-
-
Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the analyte in the dialysate samples.
3.4. Pharmacokinetic Data Analysis
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, Vd) from the concentration-time data using non-compartmental analysis with appropriate software (e.g., WinNonlin or similar).
Signaling Pathway
Postulated Mechanism of Action of this compound
This compound, as a component of lotus leaf alkaloids, is suggested to exert its sedative-hypnotic and anxiolytic effects through modulation of the GABAergic and monoaminergic systems. The following diagram illustrates this proposed mechanism.
Caption: Proposed signaling pathway for this compound's neuropharmacological effects.
References
- 1. Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain [frontiersin.org]
- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: O-Nornuciferine Yield Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of O-Nornuciferine from plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound?
A1: The most well-documented source of this compound is the lotus plant, specifically the leaves and flower buds of Nelumbo nucifera.[1][2] Other reported, though less common, sources include Stephania cephalantha and Ziziphus jujuba.[3] The concentration of this compound can vary significantly based on the plant's genetics, growing conditions, and the part of the plant being used.[4] For instance, a study on Nelumbo nucifera flower buds reported an this compound yield of approximately 0.0821% from the dried material.[1]
Q2: Which extraction method is most effective for maximizing this compound yield?
A2: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) have shown to be highly efficient for alkaloids from lotus leaves. One study on the related alkaloid nuciferine demonstrated that UAE achieved the highest extraction ratio (97.05%) compared to conventional Acid-Ethanol Extraction (AEE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction (EAE). The efficiency of UAE is attributed to the mechanical and thermal effects of ultrasonic waves, which disrupt plant cell walls and enhance solvent penetration.
Q3: What is the role of acid-base extraction in the purification of this compound?
A3: Acid-base extraction is a crucial liquid-liquid extraction technique for selectively isolating alkaloids like this compound from the crude extract. Since this compound is a basic compound, it can be converted into its salt form by dissolving the crude extract in an acidic aqueous solution (e.g., water with HCl or tartaric acid). This aqueous solution, containing the protonated alkaloid, can then be washed with a non-polar organic solvent (like hexane or diethyl ether) to remove neutral and acidic impurities such as fats, waxes, and pigments. Subsequently, the aqueous layer is made alkaline (e.g., with Na₂CO₃ or NH₄OH), converting the alkaloid salt back to its free base form. The free base, which is soluble in organic solvents, can then be extracted using a solvent like chloroform or ethyl acetate, leaving water-soluble impurities behind.
Q4: How can I quantify the concentration of this compound in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for quantifying this compound. An effective HPLC method would typically use a C18 column with a gradient mobile phase, such as a mixture of acetonitrile and an aqueous solution containing a modifier like triethylamine or formic acid. Quantification is achieved by creating a calibration curve from known concentrations of an this compound standard and comparing the peak area of the analyte in the sample to this curve.
Data Presentation
Table 1: Comparison of Extraction Methods for Aporphine Alkaloids from Nelumbo nucifera
| Extraction Method | Key Parameters | Extraction Ratio/Yield | Purity of Crude Product | Reference |
| Ultrasound-Assisted Extraction (UAE) | 400 W, 50°C, 30 min | 97.05% (relative to total) | ~53% | |
| Acid-Ethanol Extraction (AEE) | 70% Ethanol with 0.15% HCl, 60°C, 6h (3x) | Lower than UAE | Not specified | |
| Microwave-Assisted Extraction (MAE) | Not specified | Lower than UAE | Not specified | |
| Enzyme-Assisted Extraction (EAE) | Not specified | Lower than UAE | Not specified | |
| Methanol Reflux | Reflux temperature | 0.0821% (w/w) this compound | Not applicable |
Note: Data for UAE, AEE, MAE, and EAE were based on the extraction of Nuciferine, a structurally related major alkaloid from the same source.
Table 2: Influence of Solvent on Extraction Yield of Bioactive Compounds
| Solvent System | Target Compound Class | Plant Source | Typical Yield | Reference |
| 74% Ethanol (V/V) | Nuciferine | Nelumbo nucifera | 0.1035% (w/w) | |
| Methanol | Nuciferine | Nelumbo nucifera | Not specified, but noted as best for recovery | |
| Water | Phenolics & Flavonoids | Anemarrhena asphodeloides | 76.7 ± 4.4% (total extract) | |
| Acetone | Phenolics & Flavonoids | Anemarrhena asphodeloides | 45.3 ± 1.2 mg/g (TPC) | |
| Ethyl Acetate | Phenolics & Flavonoids | Anemarrhena asphodeloides | 78.2 ± 3.0 mg/g (TPC) | |
| n-Hexane | Lipids, Non-polar compounds | Anemarrhena asphodeloides | 0.3 ± 0.1% (total extract) |
Note: This table provides a general comparison of solvent polarities and their effectiveness for different compound classes. For alkaloids like this compound, polar solvents like methanol and ethanol are generally effective.
Troubleshooting Guide
Problem 1: Low Yield of this compound in Crude Extract
| Potential Cause | Recommended Solution |
| Inefficient Plant Material Disruption | Ensure the dried plant material (leaves or buds) is ground to a fine powder (e.g., 20-40 mesh) to maximize the surface area for solvent contact. |
| Suboptimal Solvent Choice | Alkaloids are typically extracted well with polar solvents. Methanol or ethanol (70-95%) are common choices. For this compound, consider using an acidified ethanol or methanol solution to improve the solubility of the alkaloid salts. |
| Incomplete Extraction | Increase extraction time or perform multiple extraction cycles (e.g., 3 times) with fresh solvent. Consider using advanced methods like Ultrasound-Assisted Extraction (UAE) to reduce time and improve efficiency. |
| Degradation of Target Compound | This compound may be sensitive to high temperatures. Avoid prolonged exposure to heat. If using reflux, keep the temperature moderate. For heat-labile compounds, UAE at a controlled temperature (e.g., 50°C) or cold maceration are better alternatives. |
| Low Natural Abundance | The concentration of this compound may be inherently low in the source material. Verify the quality and origin of the plant material. If possible, analyze a small sample via HPLC to confirm the presence and approximate concentration of the target compound before large-scale extraction. |
Problem 2: Significant Loss of Compound During Purification
| Potential Cause | Recommended Solution |
| Emulsion Formation in Liquid-Liquid Extraction | Emulsions can trap the target compound at the solvent interface. To break emulsions, try adding brine (a saturated NaCl solution) or gently centrifuging the separatory funnel. Swirling gently instead of vigorous shaking can also prevent emulsion formation. |
| Incorrect pH for Acid-Base Extraction | Ensure the pH is distinctly acidic (pH ~2) during the initial acid wash and distinctly basic (pH ~9-10) before back-extraction into the organic solvent. Use a pH meter for accuracy. Incomplete protonation or deprotonation will lead to significant loss. |
| Precipitation on Chromatography Column | The sample may precipitate at the top of the column if the loading solvent is too weak (non-polar). Ensure the crude extract is fully dissolved in a minimal amount of the initial mobile phase or a slightly stronger solvent before loading. |
| Poor Separation in Column Chromatography | Co-elution with impurities can reduce the yield of pure fractions. Optimize the solvent gradient. Start with a non-polar solvent (e.g., hexane or chloroform) and gradually increase polarity by adding ethyl acetate or methanol. Monitor fractions closely using Thin Layer Chromatography (TLC) to identify and combine those containing pure this compound. |
| Compound Degradation on Silica Gel | Some alkaloids can degrade on silica gel, which is slightly acidic. If degradation is suspected, consider using neutral or basic alumina as the stationary phase, or perform the chromatography quickly. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) and Acid-Base Purification
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Preparation: Dry the Nelumbo nucifera leaves or flower buds at 40-50°C and grind into a fine powder (~40 mesh).
-
Extraction:
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Macerate 50 g of the powdered plant material in 1300 mL of 74% ethanol.
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Place the mixture in an ultrasonic bath.
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Perform the extraction at 400 W power at a controlled temperature of 50°C for approximately 82 minutes.
-
-
Concentration: Filter the extract through Whatman No. 1 filter paper. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Acid-Base Partitioning:
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Dissolve the crude extract in a 3% aqueous tartaric acid or 5% HCl solution to achieve a pH of ~2.
-
Transfer the acidic solution to a separatory funnel and wash it three times with an equal volume of n-hexane to remove non-polar impurities. Discard the hexane layers.
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Adjust the pH of the aqueous layer to ~9-10 using saturated sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH).
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Extract the now basic aqueous layer three times with an equal volume of chloroform or ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified total alkaloid fraction.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., n-hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude alkaloid fraction from Protocol 1 in a minimal amount of the initial mobile phase (e.g., chloroform). Load this solution carefully onto the top of the packed silica gel column.
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% chloroform).
-
Gradually increase the solvent polarity by adding a more polar solvent like ethyl acetate or methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5 Chloroform:Methanol).
-
-
Fraction Collection: Collect the eluate in separate test tubes (fractions).
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Monitoring: Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light. Combine the fractions that show a single spot corresponding to the Rf value of this compound.
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Final Concentration: Evaporate the solvent from the combined pure fractions to obtain isolated this compound.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General workflow for this compound extraction and purification.
References
- 1. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of ultrasound-assisted extraction method for phytochemical compounds and antioxidant activities of sour jujube extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of O-Nornuciferine in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the low aqueous solubility of O-nornuciferine. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a significant issue?
A1: this compound is a bioactive aporphine alkaloid naturally found in the sacred lotus (Nelumbo nucifera)[1]. Its pharmacological interest lies in its activity as an antagonist at dopamine (D1 and D2) and serotonin (5-HT2A) receptors[2][3][4]. However, its inherent low solubility in aqueous solutions presents a substantial challenge for in vitro biological assays and the development of oral drug formulations, potentially leading to inaccurate experimental data and poor bioavailability.
Q2: How can I identify solubility problems during my experiments with this compound?
A2: Signs of poor solubility include:
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Visible Precipitation: The formation of a solid precipitate, cloudiness, or a thin film in your experimental medium.
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Inconsistent and Non-reproducible Data: High variability in results across identical experimental setups.
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Lower than Expected Biological Activity: The observed potency of the compound may be diminished due to a lower effective concentration in solution.
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Challenges in Preparing Stock Solutions: Difficulty in completely dissolving the compound in the desired solvent.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Given its lipophilic nature, this compound should be dissolved in an organic solvent to create a concentrated stock solution. The most common choices are dimethyl sulfoxide (DMSO) and ethanol. These stock solutions can then be serially diluted into the aqueous buffer of your experiment. It is critical to keep the final concentration of the organic solvent minimal to avoid any interference with the biological system under investigation.
Q4: Is it possible to improve the aqueous solubility of this compound by adjusting the pH?
A4: Yes, modifying the pH is a viable strategy. This compound, as an alkaloid, possesses a basic nitrogen atom. In acidic conditions (lower pH), this nitrogen can be protonated to form a more water-soluble salt[5]. A detailed protocol for this method is provided below.
Q5: What other techniques can be employed to enhance the solubility of this compound for experimental use?
A5: Several established methods can be used to improve the aqueous solubility of this compound:
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Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent can significantly increase solubility.
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Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin can form a complex with enhanced aqueous solubility.
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Solid Dispersion: For formulation purposes, creating a solid dispersion of this compound in a hydrophilic polymer carrier can improve its dissolution characteristics.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solutions |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. | The concentration of this compound in the final solution exceeds its solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Reduce the final concentration of this compound. 2. Marginally increase the final concentration of DMSO, ensuring it remains below the toxicity threshold for your assay. 3. Employ an alternative solubility enhancement method, such as pH adjustment or the use of cyclodextrins. |
| Experimental results show high variability and poor reproducibility. | Inconsistent concentrations of dissolved this compound due to its poor solubility. | 1. Carefully inspect all solutions for any signs of precipitation before and during the experiment. 2. Always prepare fresh dilutions immediately before each experiment. 3. Adopt a solubility enhancement technique to ensure the compound is fully dissolved in the experimental medium. |
| The compound does not fully dissolve in the initial organic solvent. | The selected solvent may not be optimal, or additional energy may be required for dissolution. | 1. Attempt dissolution in an alternative organic solvent (e.g., ethanol if DMSO is not effective). 2. Gently warm the solution while vortexing (use with caution to avoid thermal degradation). 3. Utilize a sonication bath to facilitate dissolution. |
| The pH of the experimental medium is altered upon addition of the this compound solution. | The stock solution or the compound itself may have acidic or basic properties. | 1. After adding the this compound stock, re-measure and adjust the pH of your final experimental solution. 2. Use a sufficiently buffered aqueous medium to resist pH changes. |
Data Presentation
Table 1: Qualitative Solubility Profile of this compound
| Solvent | Solubility | Remarks |
| Water | Poorly Soluble | Its hydrophobic, alkaloidal structure results in limited solubility in aqueous media. |
| Aqueous Buffers (neutral pH) | Poorly Soluble | At a neutral pH, solubility is comparable to that in pure water. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for the preparation of highly concentrated stock solutions. |
| Ethanol | Soluble | A suitable alternative to DMSO for preparing stock solutions. |
Experimental Protocols
Protocol 1: Enhancing Solubility through pH Adjustment
This method is designed to increase the solubility of this compound in aqueous buffers for in vitro experiments.
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Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
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Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, Tris-HCl).
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Target pH Selection: As a basic alkaloid, this compound's solubility is enhanced at a lower pH. A starting pH range of 4.0-6.0 is recommended.
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pH Adjustment: Carefully adjust the pH of the aqueous buffer downwards using a dilute acid (e.g., 0.1 M HCl), monitoring with a calibrated pH meter.
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Dilution: Add the this compound stock solution to the pH-adjusted buffer to achieve the final desired concentration.
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Verification: Visually inspect the final solution for any signs of precipitation. A clear solution indicates successful dissolution.
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Critical Consideration: Confirm that the final pH of the solution is compatible with the biological system being studied.
Protocol 2: Enhancing Solubility with a Co-solvent System
This protocol utilizes a mixture of water and a water-miscible organic solvent to improve solubility.
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Co-solvent Selection: Common co-solvents for this purpose include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).
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Preparation of Co-solvent Mixtures: Create a series of co-solvent/aqueous buffer mixtures with varying concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).
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Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the pure, undiluted co-solvent.
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Dilution and Observation: Dilute the stock solution into each of the co-solvent/buffer mixtures to the final target concentration and observe for any precipitation.
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Optimal Mixture Selection: Choose the mixture with the lowest concentration of co-solvent that maintains the complete dissolution of this compound.
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Experimental Control: Ensure that a vehicle control (the selected co-solvent/buffer mixture without this compound) is included in your experiments to account for any effects of the co-solvent.
Protocol 3: Enhancing Solubility via Cyclodextrin Complexation
This method involves the formation of an inclusion complex between this compound and a cyclodextrin.
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Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice for enhancing the solubility of hydrophobic compounds.
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Cyclodextrin Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin. A starting concentration in the range of 10-50 mM is recommended.
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Complex Formation: Add the powdered this compound directly to the cyclodextrin solution.
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Incubation: Vigorously stir the mixture at room temperature for 24 to 48 hours to facilitate the formation of the inclusion complex.
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Removal of Undissolved Compound: Filter the solution using a 0.22 µm syringe filter to remove any remaining undissolved this compound.
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Concentration Determination: The concentration of the dissolved this compound in the filtrate should be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation
This technique is particularly useful for the development of solid dosage forms for in vivo studies.
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Hydrophilic Carrier Selection: Common carriers for solid dispersions include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
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Solvent Selection: Choose a common solvent that is capable of dissolving both this compound and the selected carrier (e.g., ethanol or methanol).
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Dissolution: Dissolve both this compound and the hydrophilic carrier in the chosen solvent at a predetermined ratio (e.g., 1:1, 1:5, or 1:10 drug-to-carrier weight ratio).
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Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin solid film.
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Drying: Further dry the solid dispersion under vacuum to ensure the complete removal of any residual solvent.
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Pulverization: Scrape and pulverize the dried solid into a fine powder. This powder can then be used for dissolution testing or for formulation into solid dosage forms.
Mandatory Visualizations
Caption: this compound's antagonistic action on D1, D2, and 5-HT2A receptor pathways.
Caption: Decision workflow for choosing a suitable solubility enhancement technique.
Caption: The logical progression from solubility problem to experimental solution.
References
- 1. (-)-Nornuciferine | C18H19NO2 | CID 197017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. ajptonline.com [ajptonline.com]
Technical Support Center: Optimizing HPLC Separation of O-Nornuciferine from N-Nornuciferine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of O-Nornuciferine and N-Nornuciferine.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of O-Nornucifine and N-Nornuciferine in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of this compound and N-Nornuciferine Peaks
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Question: My chromatogram shows a single broad peak or two heavily overlapping peaks for this compound and N-Nornuciferine. How can I improve the resolution?
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Answer: Poor resolution between these two isomers is a common challenge due to their similar chemical structures and physicochemical properties.[1] Here are several strategies to improve separation:
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Optimize the Mobile Phase:
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Adjust the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa. Different organic solvents can alter the selectivity (α) of the separation.[2][3]
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Modify the Aqueous Phase pH: The ionization state of these basic alkaloids can be manipulated by changing the pH of the aqueous portion of your mobile phase. Using a buffer and systematically adjusting the pH can significantly impact retention and selectivity. For basic compounds like nornuciferine isomers, a higher pH can sometimes improve peak shape.[2][4]
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Incorporate an Additive: Adding a small percentage of an amine modifier, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase can help to mask active silanol sites on the stationary phase, reducing peak tailing and potentially improving resolution for basic compounds.
-
-
Modify the Gradient Program:
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Decrease the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) provides more opportunity for the two isomers to separate.
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Introduce an Isocratic Hold: Incorporate an isocratic hold at a specific mobile phase composition where the isomers begin to separate to enhance resolution.
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-
Change the Stationary Phase:
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Consider a Different Reversed-Phase Column: Not all C18 columns are the same. Switching to a C18 column with a different bonding density or end-capping, or trying a different stationary phase chemistry altogether (e.g., Phenyl-Hexyl or Cyano), can provide alternative selectivity.
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Utilize a Chiral Stationary Phase (CSP): As O- and N-nornuciferine are isomers, a chiral column may provide the necessary selectivity for baseline separation. Polysaccharide-based CSPs are often a good starting point for alkaloid separations.
-
-
Adjust Physical Parameters:
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Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, although this will increase the run time.
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Decrease the Column Temperature: Lowering the temperature can sometimes enhance the separation of closely eluting compounds.
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Issue 2: Peak Tailing
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Question: My this compound and/or N-Nornuciferine peaks are showing significant tailing. What is the cause and how can I fix it?
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Answer: Peak tailing for basic compounds like these is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase. Other potential causes include column overload and improper mobile phase pH.
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Add a Mobile Phase Modifier: Incorporate an amine additive like triethylamine (TEA) to your mobile phase to block the active silanol sites.
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Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of the silanol groups, reducing these secondary interactions.
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Use an End-Capped Column: Ensure you are using a high-quality, end-capped column where the free silanol groups have been deactivated.
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Reduce Sample Load: Injecting too much sample can lead to column overload and peak tailing. Try reducing the injection volume or the concentration of your sample.
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Check for Column Contamination: A contaminated guard column or analytical column can also cause peak tailing. Try flushing the column with a strong solvent or replacing the guard column.
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Issue 3: Inconsistent Retention Times
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Question: The retention times for my nornuciferine isomers are drifting between injections. What could be the problem?
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Answer: Fluctuating retention times can be caused by a number of factors related to the stability of the HPLC system and the mobile phase.
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Ensure Proper Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. This may take 10-15 column volumes.
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Check for Leaks: Inspect the system for any leaks, particularly between the pump and the injector, and between the column and the detector. Leaks can cause pressure fluctuations and affect retention times.
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Control Column Temperature: Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient temperature can affect retention.
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Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of volatile components. Prepare fresh mobile phase daily and keep the reservoirs capped.
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Degas the Mobile Phase: Air bubbles in the system can cause pressure fluctuations and retention time variability. Ensure your mobile phase is properly degassed.
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Frequently Asked Questions (FAQs)
Q1: What are the molecular structures and properties of this compound and N-Nornuciferine?
A1: this compound and N-Nornuciferine are constitutional isomers, meaning they have the same molecular formula (C18H19NO2) and molecular weight (approximately 281.35 g/mol ), but differ in the arrangement of their atoms. This high degree of similarity makes their separation challenging.
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This compound: (6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
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N-Nornuciferine: (6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Q2: What type of HPLC column is recommended for separating this compound and N-Nornuciferine?
A2: A standard reversed-phase C18 column (often referred to as an ODS column) can be used for the separation of these isomers. However, achieving baseline resolution may require careful optimization of the mobile phase and other chromatographic parameters. For more challenging separations or for preparative work, a chiral stationary phase (CSP) may be necessary to achieve optimal resolution.
Q3: What is a typical mobile phase for the separation of these isomers on a C18 column?
A3: A common mobile phase for separating aporphine alkaloids like O- and N-nornuciferine on a C18 column is a gradient mixture of an aqueous buffer and an organic solvent. A good starting point would be:
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Solvent A: Water with an additive, such as 0.1% triethylamine or 0.1% formic acid.
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Solvent B: Acetonitrile or Methanol. A gradient elution, starting with a higher percentage of Solvent A and gradually increasing the percentage of Solvent B, is typically employed.
Q4: How can I confirm the identity of the this compound and N-Nornuciferine peaks?
A4: Peak identification should be confirmed by comparing the retention times with those of certified reference standards for this compound and N-Nornuciferine. For unequivocal identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended. The mass spectrometer can confirm the molecular weight of the compounds in each peak and their fragmentation patterns can provide further structural confirmation.
Experimental Protocols
Representative HPLC-DAD Method for the Analysis of Nornuciferine Isomers
This protocol is a representative method adapted from published literature for the analysis of aporphine alkaloids. Users should optimize this method for their specific instrumentation and application.
1. HPLC System and Conditions
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HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
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Column: Reversed-Phase C18 column (e.g., Shimadzu VP-ODS, 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase:
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Solvent A: 0.1% Triethylamine in HPLC-grade water.
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Solvent B: Acetonitrile.
-
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Gradient Program: This is a hypothetical starting gradient. Optimization will be required.
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0-5 min: 10% B
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5-25 min: 10% to 50% B
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25-30 min: 50% to 90% B
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30-35 min: Hold at 90% B
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35-40 min: Return to 10% B
-
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection: Diode Array Detector (DAD) monitoring at 270 nm.
-
Injection Volume: 10 µL
2. Standard and Sample Preparation
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Standard Preparation: Prepare individual stock solutions of this compound and N-Nornuciferine in methanol at a concentration of 1 mg/mL. From these, prepare working standards by diluting with the initial mobile phase composition (90:10 Solvent A:Solvent B).
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Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering compounds. The final extract should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Hypothetical Chromatographic Data Under Different Conditions
This table illustrates how to present quantitative data for comparison during method development. The values are for illustrative purposes only.
| Condition ID | Stationary Phase | Organic Modifier | Retention Time this compound (min) | Retention Time N-Nornuciferine (min) | Resolution (Rs) |
| A | C18 (5 µm) | Acetonitrile | 15.2 | 15.8 | 1.2 |
| B | C18 (5 µm) | Methanol | 18.5 | 19.4 | 1.4 |
| C | Phenyl-Hexyl (5 µm) | Acetonitrile | 14.8 | 15.9 | 1.6 |
| D | Chiral (CSP) | Acetonitrile | 20.1 | 22.5 | > 2.0 |
Visualizations
Caption: Troubleshooting workflow for improving the resolution of nornuciferine isomers.
Caption: General experimental workflow for the HPLC analysis of nornuciferine isomers.
References
Minimizing degradation of O-Nornuciferine during extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to minimize the degradation of O-Nornuciferine during extraction. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides practical solutions to mitigate degradation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Extraction: Insufficient solvent penetration or inappropriate solvent polarity. Degradation during Extraction: Exposure to harsh conditions such as high temperature, extreme pH, or light. Improper pH: The pH of the extraction solvent may not be optimal for this compound, which is an alkaloid. | Optimize Grinding: Ensure the plant material is finely ground to maximize surface area. Solvent Selection: Employ a sequential extraction with solvents of varying polarity. An initial extraction with a nonpolar solvent can remove interfering lipids, followed by a more polar solvent (e.g., methanol or ethanol) for this compound extraction. pH Control: As an alkaloid, this compound extraction is generally more efficient under acidic conditions (acid-base extraction) to form the more soluble salt. Maintain a moderately acidic pH (e.g., 3-5) during the initial extraction. Temperature Control: Avoid high temperatures. Use extraction methods like maceration or percolation at room temperature. For solvent removal, a rotary evaporator under reduced pressure is recommended to keep the temperature below 40°C. Light Protection: Protect the extraction mixture and subsequent extracts from direct light by using amber glassware or covering vessels with aluminum foil. |
| Presence of Impurities in Final Product | Co-extraction of Other Compounds: The solvent system may be extracting other compounds with similar solubility profiles. Incomplete Purification: The chosen purification method may not be adequate to separate this compound from closely related alkaloids or other contaminants. | Solvent Partitioning: Utilize liquid-liquid extraction with immiscible solvents at different pH values to separate alkaloids from neutral and acidic impurities. Chromatographic Purification: Employ column chromatography (e.g., silica gel or alumina) with a carefully selected solvent gradient. For high-purity requirements, consider preparative High-Performance Liquid Chromatography (HPLC). |
| Discoloration of Extract | Oxidation: this compound, like many phenolic compounds, can be susceptible to oxidation, leading to colored degradation products. Presence of Chlorophyll: If extracting from plant leaves, chlorophyll is a common green-colored impurity. | Use of Antioxidants: Consider adding antioxidants such as ascorbic acid or sodium metabisulfite to the extraction solvent, although their compatibility with downstream processing should be verified. Inert Atmosphere: If possible, perform extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Defatting Step: An initial extraction with a nonpolar solvent like hexane can help remove chlorophyll and lipids. |
| Inconsistent Results Between Batches | Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent ratios can lead to different yields and purity. | Standardize Plant Material: Whenever possible, use plant material from the same source and harvest time. Proper drying and storage of the plant material are also crucial. Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all extraction and purification steps to ensure consistency. Quality Control: Use analytical techniques like HPLC to quantify the this compound content in the starting material and at various stages of the extraction process. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound?
A1: As an alkaloid, this compound is a basic compound. Therefore, an acidic environment (pH 3-5) is generally optimal for the initial extraction from plant material. In an acidic solution, this compound will be protonated to form a salt, which is more soluble in polar solvents like water or ethanol. For subsequent liquid-liquid extraction into an organic solvent, the pH should be raised to a basic level (pH 9-10) to convert the alkaloid back to its free base form, which is more soluble in nonpolar organic solvents.
Q2: How sensitive is this compound to temperature?
A2: While specific degradation kinetics for this compound are not extensively published, it is known that many aporphine alkaloids are susceptible to thermal degradation. It is highly recommended to avoid high temperatures (above 40-50°C) during all extraction and solvent evaporation steps. Prolonged exposure to heat can lead to oxidation and structural rearrangement.
Q3: Is this compound sensitive to light?
A3: Many alkaloids exhibit photosensitivity, and it is a good laboratory practice to assume that this compound is also sensitive to light. Exposure to UV or even strong visible light can provide the energy for degradative photochemical reactions. Therefore, it is crucial to protect all solutions containing this compound from light by using amber glassware or by covering the containers with aluminum foil.
Q4: What are the best solvents for extracting this compound?
A4: Methanol and ethanol are commonly used for the initial extraction of aporphine alkaloids from plant material. For the subsequent purification using acid-base liquid-liquid extraction, dichloromethane or chloroform are effective for extracting the free base form of this compound.
Q5: How can I confirm the presence and purity of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (around 270-280 nm) or a mass spectrometer (MS) is the most common and reliable method for the identification and quantification of this compound. Thin Layer Chromatography (TLC) can be used for rapid qualitative analysis and for monitoring the progress of chromatographic separations.
Data Presentation
Table 1: Stability of this compound in Rat Plasma
| Condition | Duration | Stability (% Remaining) |
| Room Temperature | 24 hours | 95.2 ± 4.3 |
| 4°C | 48 hours | 97.1 ± 3.8 |
| -20°C | 30 days | 94.8 ± 5.1 |
| Freeze-Thaw Cycles | 3 cycles | 96.5 ± 4.9 |
Data is presented as mean ± standard deviation.
Experimental Protocols
General Acid-Base Extraction of this compound from Plant Material
This protocol is a widely used method for the selective extraction of alkaloids.
Materials:
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Dried and finely powdered plant material (e.g., leaves of Nelumbo nucifera)
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Methanol or Ethanol
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1 M Hydrochloric Acid (HCl)
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25% Ammonium Hydroxide solution
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Dichloromethane (CH₂Cl₂)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Distilled water
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Beakers, Erlenmeyer flasks, separatory funnel, filter paper, rotary evaporator
Methodology:
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Maceration: Moisten 100 g of the powdered plant material with a small amount of 25% ammonium hydroxide solution to liberate the free base form of the alkaloids.
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Solvent Extraction: Add 500 mL of methanol or ethanol to the moistened plant material and extract at room temperature for 24-48 hours with occasional shaking.
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Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
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Acidification: Dissolve the resulting crude extract in 100 mL of 1 M HCl. This will convert the alkaloids into their hydrochloride salts.
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Washing: Transfer the acidic solution to a separatory funnel and wash with 3 x 50 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layer.
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Basification: Adjust the pH of the aqueous layer to 9-10 with 25% ammonium hydroxide. This will convert the alkaloid salts back to their free base form.
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Extraction of Free Base: Extract the basified aqueous solution with 3 x 50 mL of dichloromethane. Combine the organic layers.
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Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract containing this compound.
HPLC Quantification of this compound
This protocol provides a general method for the quantitative analysis of this compound using HPLC.
Materials and Equipment:
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HPLC system with a UV or PDA detector
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C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid or Triethylamine
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This compound reference standard
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Syringe filters (0.45 µm)
Methodology:
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Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with a modifier such as 0.1% formic acid or 0.1% triethylamine to improve peak shape. The exact ratio may need to be optimized for your specific column and system.
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Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol or the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.
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Sample Preparation: Dissolve a known amount of the crude extract or purified sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions:
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Column: C18, 4.6 x 250 mm, 5 µm
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Mobile Phase: Acetonitrile:Water (with modifier)
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Flow Rate: 1.0 mL/min
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Injection Volume: 10-20 µL
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Detection Wavelength: 272 nm
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Column Temperature: 25-30°C
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-
Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solutions. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
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Quantification: Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for Acid-Base Extraction and Purification of this compound.
Logical Relationship of Factors Affecting this compound Stability
Caption: Factors Leading to the Degradation of this compound.
Signaling Pathway (Illustrative)
While this compound's precise signaling pathways are a subject of ongoing research, aporphine alkaloids are known to interact with various neurotransmitter systems. The following diagram illustrates a hypothetical interaction with dopaminergic and serotonergic pathways.
Caption: Hypothetical Interaction of this compound with Neurotransmitter Receptors.
Technical Support Center: Troubleshooting Poor Peak Shape in O-Nornuciferine Chromatography
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor peak shape during the chromatographic analysis of O-Nornuciferine. As a basic alkaloid, this compound is prone to specific interactions that can lead to asymmetrical or broad peaks, compromising resolution and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape observed for this compound, and what do they indicate?
A1: The most common peak shape problems are tailing, fronting, and splitting. Each suggests different underlying issues with the chromatographic method or system.
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Peak Tailing: The peak is asymmetrical with a trailing edge that is broader than the front. For basic compounds like this compound, this is the most common problem and often points to undesirable secondary chemical interactions between the analyte and the stationary phase.[1][2]
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Peak Fronting: The peak is asymmetrical with the front of the peak being less steep than the back. This typically indicates column overload or issues with the sample solvent.[3][4][5]
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Peak Splitting: The peak appears as two or more closely merged peaks. This can be caused by a blocked column frit, a void in the column packing, or severe incompatibility between the sample solvent and the mobile phase.
Q2: Why is my this compound peak tailing, and how can I fix it?
A2: Peak tailing for this compound is primarily caused by strong secondary interactions between the basic amine functional groups on the molecule and acidic silanol groups (Si-OH) on the surface of standard silica-based columns. These interactions delay the elution of a portion of the analyte molecules, causing the characteristic "tail." Other causes include improper mobile phase pH and column overload.
Solutions include:
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Adjusting Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) can suppress the ionization of silanol groups, reducing interactions.
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Using a Modern Column: Employ a high-purity, end-capped C18 or C8 column where the residual silanol groups are chemically deactivated.
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Reducing Sample Load: Dilute your sample to check if column overload is the cause.
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical factor that controls the ionization state of both this compound and the stationary phase silanol groups, directly impacting peak shape.
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Low pH (e.g., < 3): At this pH, the silanol groups are protonated (Si-OH) and less likely to interact with the this compound, which is protonated (R-NH3+). This reduction in secondary ionic interactions typically results in a more symmetrical peak.
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Mid-Range pH (near pKa): Operating near the pKa of this compound will result in a mixture of its ionized and non-ionized forms, leading to broad or split peaks and poor reproducibility.
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High pH (e.g., > 8): At a high pH, this compound is in its neutral form, which can also reduce interactions with the now-ionized silanol groups (Si-O-). However, this requires a special pH-stable column, as standard silica will dissolve above pH 8.
Q4: My this compound peak is fronting. What are the likely causes?
A4: Peak fronting is less common than tailing for alkaloids but typically points to physical or solubility issues. The most common causes are:
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Column Overload: This can be either mass overload (too much analyte injected) or volume overload (too large of an injection volume). The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly.
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (e.g., higher organic content) than the mobile phase, the analyte may not focus properly at the head of the column, leading to a distorted, fronting peak.
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Column Collapse: A physical void or collapse of the packing material at the column inlet can cause uneven flow and result in peak fronting.
Q5: Which type of HPLC column is recommended for analyzing this compound to achieve good peak shape?
A5: The choice of column is crucial for obtaining symmetrical peaks for basic compounds.
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High-Purity, End-Capped Columns: A modern, high-purity silica C18 or C8 column with extensive end-capping is a good starting point. End-capping minimizes the number of accessible free silanol groups, thereby reducing peak tailing.
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Columns for Basic Compounds: Many manufacturers offer columns specifically designed for the analysis of basic compounds. These phases are often more inert or have proprietary surface modifications to shield silanol activity.
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High pH-Stable Columns: Columns with hybrid or polymer-based particles can be used with high-pH mobile phases (e.g., pH 10-11), which ensures this compound is in its neutral, non-interactive form.
Troubleshooting Guides & Experimental Protocols
Guide 1: Mobile Phase Optimization for this compound
This guide provides a systematic approach to optimizing the mobile phase to improve peak shape. The primary goal is to adjust the pH to minimize secondary silanol interactions.
Table 1: Mobile Phase pH Optimization Summary for this compound
| pH Range | Recommended Buffers / Additives (Aqueous Phase) | Expected Outcome & Considerations |
| Low (2.5 - 3.5) | 0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA), or 20mM Phosphate Buffer | Good Peak Shape. Suppresses silanol ionization. This is the most common and recommended starting point. TFA can suppress MS signal if using LC-MS. |
| Mid (4.0 - 7.0) | Phosphate or Acetate Buffers | Poor Peak Shape likely. This range is often close to the pKa of alkaloids and can lead to mixed ionization states. Generally, this range should be avoided. |
| High (8.0 - 11.0) | Ammonium Bicarbonate or Ammonium Formate Buffers (e.g., 10-20mM) | Good Peak Shape. this compound is neutral. CRITICAL: Requires a column specifically designed for high pH stability to prevent irreversible damage. |
Protocol: Preparation of a Buffered Mobile Phase (e.g., pH 3.0)
Objective: To prepare a mobile phase that controls the ionization state of this compound and the column stationary phase to produce a symmetrical peak.
Materials:
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HPLC-grade water
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HPLC-grade acetonitrile or methanol
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Potassium phosphate monobasic (KH2PO4)
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Orthophosphoric acid (H3PO4)
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0.45 µm or 0.22 µm membrane filter
Procedure:
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Prepare Aqueous Buffer: Weigh an appropriate amount of KH2PO4 to make a 20mM solution in 1L of HPLC-grade water.
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Adjust pH: While stirring, slowly add orthophosphoric acid dropwise to the buffer solution until the pH meter reads 3.0.
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Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulates that could block the column frit.
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Prepare Final Mobile Phase: Mix the filtered aqueous buffer with the organic solvent in the desired ratio (e.g., 70:30 v/v aqueous:acetonitrile).
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Degas: Degas the final mobile phase using sonication or vacuum filtration before use to prevent air bubbles in the pump.
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Equilibrate: Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
Guide 2: Diagnosing and Resolving Column Overload
This guide helps determine if peak fronting or tailing is caused by injecting too much sample.
Protocol: Sample Dilution Study
Objective: To determine if poor peak shape is concentration-dependent.
Procedure:
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Prepare a stock solution of your this compound sample at the concentration you normally use.
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Create a series of dilutions from the stock solution, such as 1:2, 1:10, and 1:100. Use the mobile phase as the diluent if possible.
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Inject the original, undiluted sample and record the chromatogram, noting the peak shape and retention time.
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Inject each of the dilutions in order from most dilute to most concentrated.
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Compare the peak shapes across the different concentrations.
Table 2: Interpreting Dilution Study Results
| Observation | Likely Cause | Next Step |
| Peak shape (tailing or fronting) improves significantly with dilution. Retention time may increase slightly. | Column Overload. | Reduce the concentration of your sample or decrease the injection volume. Consider a column with a larger internal diameter or higher loading capacity if high concentrations are necessary. |
| Peak shape remains poor and is consistent across all dilutions. | Chemical or Column Issue. The problem is likely related to mobile phase pH, secondary interactions, or column degradation. | Proceed with mobile phase optimization (Guide 1) or column care (Guide 3). |
| The peak splits into two or more peaks upon dilution. | Co-elution. The original peak was actually two or more unresolved compounds. | The method needs to be re-developed to improve resolution (e.g., change the organic solvent ratio, gradient slope, or column chemistry). |
Guide 3: Column Care and Maintenance Protocol
If peak shape issues (especially splitting or tailing on all peaks) appear suddenly, the column may be contaminated or damaged. A thorough wash can often restore performance.
Protocol: General Purpose Reversed-Phase (C18, C8) Column Wash
Objective: To remove strongly retained contaminants from the column.
Important: Disconnect the column from the detector to prevent contamination of the detector cell. If the manufacturer permits, reversing the column for washing can be more effective at flushing particulates from the inlet frit.
Washing Solvents (in order of use):
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Mobile phase without buffer salts (to remove buffers)
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100% HPLC-grade Water
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100% Acetonitrile
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100% Isopropanol
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100% Hexane (only for very non-polar, stubborn contaminants)
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100% Isopropanol
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100% Acetonitrile (or the organic solvent used in your mobile phase)
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Mobile phase for re-equilibration
Procedure:
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Set the pump flow rate to a low value (e.g., 0.5 mL/min for a 4.6 mm ID column).
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Flush the column with at least 10-20 column volumes of each solvent in the sequence listed above.
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After the final wash step, re-equilibrate the column with your mobile phase until the baseline is stable.
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If the problem persists after a thorough wash, the column may be irreversibly damaged (e.g., void formation) and should be replaced.
Visualizations
References
Technical Support Center: O-Nornuciferine LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of O-Nornuciferine.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My this compound signal intensity is low and inconsistent between samples. Could this be a matrix effect?
Answer: Yes, low and inconsistent signal intensity, particularly ion suppression, is a classic indicator of matrix effects.[1][2][3] Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[4] In bioanalysis, endogenous components like phospholipids are common culprits.
Troubleshooting Steps:
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Qualitative Assessment (Post-Column Infusion): This technique can help identify regions in your chromatogram where ion suppression is occurring.
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Quantitative Assessment: Compare the response of this compound in a neat solution versus a post-extraction spiked matrix sample to calculate the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.
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Sample Preparation Review: Your current sample preparation method may not be sufficiently removing interfering matrix components. Consider the options outlined in the table below.
Question 2: I am using protein precipitation for sample cleanup, but I still suspect matrix effects. What should I do?
Answer: Protein precipitation is a simple and common technique, but it may not effectively remove all matrix components, especially phospholipids, which are a significant source of ion suppression.
Recommended Actions:
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Incorporate Phospholipid Removal: Several commercially available products are designed to specifically remove phospholipids following protein precipitation. These can significantly reduce matrix effects and improve signal intensity and reproducibility.
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Switch to a More Rigorous Sample Preparation Method: If phospholipid removal is insufficient, consider Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These techniques offer a more thorough cleanup but require more extensive method development.
Question 3: How can I optimize my chromatographic conditions to minimize matrix effects for this compound analysis?
Answer: Chromatographic optimization aims to separate this compound from co-eluting matrix components.
Optimization Strategies:
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Gradient Modification: Adjusting the gradient slope and duration can improve the separation between your analyte and interfering compounds.
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Column Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase chemistry that may offer alternative selectivity for this compound and the interfering matrix components.
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Flow Rate: Lowering the flow rate can sometimes reduce the severity of ion suppression in electrospray ionization (ESI).
Question 4: Would using an internal standard help with the matrix effects I'm observing?
Answer: Yes, a suitable internal standard (IS) is crucial for compensating for matrix effects.
Internal Standard Selection:
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Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. A SIL-IS of this compound will have nearly identical chemical and physical properties and will co-elute, experiencing the same degree of ion suppression or enhancement as the analyte. This allows for accurate correction of signal variability.
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Structural Analog: If a SIL-IS is unavailable, a structural analog that elutes close to this compound and exhibits similar ionization behavior can be used.
Frequently Asked Questions (FAQs)
What are matrix effects in LC-MS/MS?
Matrix effects are the influence of co-eluting endogenous or exogenous compounds from the sample on the ionization efficiency of the target analyte, in this case, this compound. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy, precision, and sensitivity of the analysis.
What are the common sources of matrix effects in bioanalysis?
The most common sources of matrix effects in biological matrices like plasma or serum are phospholipids, salts, proteins, and anticoagulants. Phospholipids are particularly problematic due to their abundance and tendency to co-extract with many analytes.
How can I evaluate the matrix effect for my this compound assay?
The matrix effect can be assessed both qualitatively and quantitatively.
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Qualitative Assessment: The post-column infusion technique is a common method to visualize regions of ion suppression or enhancement in the chromatogram.
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Quantitative Assessment: This is typically done by calculating the Matrix Factor (MF). The MF is the ratio of the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. Regulatory guidelines often require the evaluation of matrix effects as part of method validation.
What are the primary strategies to mitigate matrix effects?
The three main strategies for mitigating matrix effects are:
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Improved Sample Preparation: Employing more effective sample cleanup techniques to remove interfering matrix components.
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Chromatographic Separation: Optimizing the LC method to separate the analyte from the matrix interferences.
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Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.
Quantitative Data on Matrix Effect Mitigation
While specific quantitative data for this compound is limited in the public domain, the following table summarizes the expected performance of various sample preparation techniques in reducing matrix effects, based on general findings in bioanalysis.
| Sample Preparation Technique | Typical Phospholipid Removal Efficiency | Expected Impact on this compound Signal | Relative Method Development Time |
| Protein Precipitation (PPT) | Low | High potential for ion suppression | Low |
| PPT with Phospholipid Removal Plate | >95% | Significant reduction in ion suppression | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Variable, depends on solvent | Can be effective, but requires optimization | Moderate to High |
| Solid Phase Extraction (SPE) | High, depends on sorbent | Generally provides a clean extract and reduces ion suppression | High |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking
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Prepare Blank Matrix Samples: Extract at least six different lots of the blank biological matrix using your established sample preparation method.
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Prepare Neat Solutions: Prepare this compound standard solutions in the final reconstitution solvent at low and high concentrations.
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Prepare Post-Spiked Samples: Spike the extracted blank matrix samples with the this compound standard solutions to achieve the same final low and high concentrations as the neat solutions.
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Analysis: Analyze the neat solutions and post-spiked samples by LC-MS/MS.
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Calculation:
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Matrix Factor (MF) = (Peak Area in Post-Spiked Sample) / (Mean Peak Area in Neat Solution)
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Internal Standard Normalized MF = (MF of Analyte) / (MF of Internal Standard)
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The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be ≤15%.
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Protocol 2: Phospholipid Removal using a Specialized Plate
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Protein Precipitation: Precipitate proteins in your plasma/serum sample by adding an appropriate volume of organic solvent (e.g., acetonitrile). Vortex and centrifuge.
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Phospholipid Removal: Transfer the supernatant to the wells of a phospholipid removal plate.
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Filtration/Elution: Apply vacuum or positive pressure to pass the sample through the sorbent. Collect the filtrate.
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Evaporation and Reconstitution: Evaporate the filtrate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
References
Technical Support Center: Enhancing the Oral Bioavailability of O-Nornuciferine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the oral bioavailability of O-Nornuciferine. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
Currently, there is a lack of specific pharmacokinetic data for this compound in published literature. However, we can infer potential bioavailability by examining related aporphine alkaloids from the same source, the lotus leaf (Nelumbo nucifera). For instance, studies on N-Nornuciferine and Nuciferine in rats have shown variable but potentially high oral bioavailability. One study reported the oral bioavailability of N-Nornuciferine and Nuciferine to be approximately 79.91% and 58.13%, respectively[1][2][3][4]. Another study, however, indicated a much lower bioavailability of 1.9% for Nuciferine[5]. This variability suggests that while this compound has the potential for good absorption, formulation and other factors are critical.
Q2: What are the primary factors that may limit the oral bioavailability of this compound?
The oral bioavailability of alkaloids like this compound can be limited by several factors:
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Low Aqueous Solubility: As an alkaloid, this compound may have poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
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Poor Membrane Permeability: The ability of the molecule to pass through the intestinal epithelial cells can be a rate-limiting step. This is influenced by factors like lipophilicity and molecular size.
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First-Pass Metabolism: this compound may be extensively metabolized by enzymes in the intestines and liver (e.g., Cytochrome P450 enzymes) before it reaches systemic circulation.
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Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.
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Instability in GI Fluids: The acidic environment of the stomach or enzymatic degradation in the intestine can degrade the compound before it can be absorbed.
Q3: What are the general strategies to improve the oral bioavailability of alkaloids?
There are three main approaches to enhancing oral bioavailability:
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Chemical Modification: Creating a prodrug by esterifying functional groups can increase lipophilicity and membrane permeability.
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Formulation Strategies: This is the most common approach and involves incorporating the drug into advanced delivery systems. These include:
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Lipid-based formulations: Self-emulsifying drug delivery systems (SMEDDS), nanoemulsions, and solid lipid nanoparticles can improve solubility and absorption.
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Polymeric nanoparticles: Encapsulating the drug in biodegradable polymers can protect it from degradation and enhance uptake.
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Solid dispersions: Dispersing the drug in a polymer matrix at the molecular level can increase its dissolution rate.
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Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble drugs.
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Use of Bioenhancers: Co-administration with natural compounds that inhibit metabolic enzymes or efflux pumps (e.g., piperine) can increase the systemic exposure of the drug.
Troubleshooting Guide
Q1: My this compound formulation shows poor in vitro dissolution. What can I do?
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Problem: The drug is not being released from the formulation in a simulated GI fluid.
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Possible Causes & Solutions:
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Inadequate Solubility Enhancement: The chosen excipients may not be optimal. Screen a wider range of polymers for solid dispersions or lipids and surfactants for lipid-based systems.
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Drug Recrystallization: In solid dispersions, the drug may have recrystallized. Verify the amorphous state using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). If recrystallization has occurred, consider using a different polymer or a higher polymer-to-drug ratio.
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High Viscosity of Formulation: For lipid-based systems, high viscosity can hinder drug release. Try adjusting the ratio of oil, surfactant, and co-surfactant.
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Q2: I am observing high variability in my in vivo pharmacokinetic study in rats. What are the potential reasons?
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Problem: There are large standard deviations in plasma concentration levels between individual animals.
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Possible Causes & Solutions:
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Food Effect: The presence or absence of food in the GI tract can significantly alter drug absorption. Ensure a consistent fasting period for all animals before dosing.
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Inconsistent Dosing: Oral gavage requires skill to ensure the entire dose is delivered to the stomach. Ensure all technicians are properly trained.
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Formulation Instability: If using a liquid formulation like a nanoemulsion, it may be unstable and phase-separate upon administration. Check the stability of the formulation in simulated gastric and intestinal fluids.
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Genetic Variability in Metabolism: Animal-to-animal differences in metabolic enzyme expression can lead to variable clearance. While difficult to control, acknowledging this as a potential source of variability is important.
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Q3: My nanoemulsion formulation is physically unstable and shows phase separation. How can I fix this?
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Problem: The nanoemulsion is breaking down over time.
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Possible Causes & Solutions:
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Incorrect Surfactant/Co-surfactant Ratio: The balance between the surfactant and co-surfactant is crucial for stabilizing the oil droplets. Systematically vary the ratio to find the optimal composition.
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Inappropriate HLB Value: The Hydrophile-Lipophile Balance (HLB) of the surfactant system must be matched to the oil phase. Screen surfactants with different HLB values.
-
Insufficient Energy Input: The energy provided during emulsification (e.g., via sonication or high-pressure homogenization) may not be sufficient to produce small, stable droplets. Increase the energy input or duration of processing.
-
Ostwald Ripening: This is a process where larger droplets grow at the expense of smaller ones. Adding a small amount of a poorly water-soluble oil (a ripening inhibitor) to the oil phase can sometimes prevent this.
-
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of N-Nornuciferine and Nuciferine in rats, which can serve as a useful reference for studies on this compound.
Table 1: Pharmacokinetic Parameters of N-Nornuciferine and Nuciferine after Oral Administration (50 mg/kg) in Rats
| Parameter | N-Nornuciferine | Nuciferine |
| Cmax (µg/mL) | 0.57 | 1.71 |
| Tmax (h) | 1.65 | 0.9 |
| t1/2, λz (h) | 2.94 | 2.48 |
| Oral Bioavailability (%) | 79.91 | 58.13 |
Table 2: Pharmacokinetic Parameters of N-Nornuciferine and Nuciferine after Intravenous Administration (10 mg/kg) in Rats
| Parameter | N-Nornuciferine | Nuciferine |
| Vd, λz (L/kg) | 15.17 | 9.48 |
| t1/2, λz (h) | 3.84 | 2.09 |
Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh this compound and a carrier polymer (e.g., PVP K30, Soluplus®) in a 1:4 drug-to-polymer ratio. Dissolve both components in a suitable solvent, such as methanol or a dichloromethane/methanol mixture, in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Once a solid film has formed on the flask wall, continue to dry under high vacuum for at least 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask. Gently grind the material using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 100 mesh) to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content (using HPLC), dissolution rate, and physical form (using DSC and XRD).
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add a solution of this compound (in a non-toxic concentration) to the apical (upper) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Replace the volume removed with fresh, pre-warmed HBSS.
-
-
Sample Analysis: Quantify the concentration of this compound in the basolateral samples using a validated analytical method like LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Visualizations
Caption: Workflow for enhancing this compound oral bioavailability.
Caption: First-pass metabolism of an orally administered drug.
Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SMEDDS).
References
- 1. Frontiers | Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain [frontiersin.org]
- 2. Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, tissue distribution, bioavailability, and excretion of nuciferine, an alkaloid from lotus, in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: O-Nornuciferine Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of O-Nornuciferine, particularly when scaling up from laboratory to pilot or production scales.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing the aporphine alkaloid core of this compound?
A1: The most common and well-established methods for constructing the core tetrahydroisoquinoline (THIQ) structure of this compound are the Bischler-Napieralski and Pictet-Spengler reactions.[1] The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, followed by reduction.[1] The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions.[2]
Q2: What are the main challenges encountered when scaling up the Bischler-Napieralski reaction for this compound synthesis?
A2: Key challenges during the scale-up of the Bischler-Napieralski reaction include managing exothermic reactions, ensuring efficient mixing, dealing with viscous reaction mixtures or slurries, and the formation of side products. A significant side reaction is the retro-Ritter reaction, which leads to the formation of a styrene-like byproduct, reducing the yield of the desired dihydroisoquinoline intermediate.
Q3: How can the formation of the retro-Ritter byproduct in the Bischler-Napieralski reaction be minimized at a larger scale?
A3: To minimize the retro-Ritter side reaction, several strategies can be employed. Using milder dehydrating agents such as oxalyl chloride with a Lewis acid (e.g., FeCl₃) or triflic anhydride with 2-chloropyridine can be more effective than traditional reagents like POCl₃, especially for sensitive substrates. These milder conditions often proceed through an N-acyliminium intermediate, which is less prone to elimination. Careful control of reaction temperature and gradual addition of reagents are also crucial at scale.
Q4: What are the critical parameters to control during the Pictet-Spengler reaction scale-up?
A4: When scaling up the Pictet-Spengler reaction, precise control of pH is critical. The reaction is acid-catalyzed, but excess acidity can protonate the starting amine, reducing its nucleophilicity and hindering the initial condensation step. Maintaining the optimal temperature is also important to ensure a reasonable reaction rate without degrading the starting materials or products. The choice of solvent can also significantly impact the reaction outcome and ease of workup at a larger scale.
Q5: What are the common issues faced during the purification of this compound at a larger scale?
A5: Large-scale purification of this compound can be challenging due to the presence of closely related impurities and side products. Traditional column chromatography may become inefficient and costly. Alternative methods like preparative HPLC, organic solvent nanofiltration (OSN), or crystallization are often necessary. Emulsion formation during acid-base extractions is another common problem that can complicate the workup process.
Troubleshooting Guides
Issue 1: Low Yield in Bischler-Napieralski Reaction upon Scale-Up
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inefficient mixing or localized overheating in a large reactor. | Implement more efficient overhead stirring. Use a jacketed reactor for better temperature control. Consider dropwise addition of reagents to manage exotherms. |
| Deactivation of the aromatic ring by electron-withdrawing groups. | For less reactive substrates, stronger dehydrating agents like P₂O₅ in refluxing POCl₃ may be necessary, but with careful temperature monitoring. | |
| Significant formation of styrene byproduct | Predominance of the retro-Ritter side reaction. | Switch to milder reagents such as triflic anhydride and 2-chloropyridine or oxalyl chloride and FeCl₃ to favor the desired cyclization pathway. |
| Product degradation | Harsh reaction conditions (high temperature, prolonged reaction time). | Optimize the reaction time by monitoring with TLC or HPLC. Use the minimum effective temperature for the cyclization. |
Issue 2: Poor Reproducibility in Pictet-Spengler Reaction
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent reaction times and yields | Poor control of pH. | Use a pH meter to carefully adjust and monitor the acidity of the reaction mixture. Buffer systems can also be considered for better pH control. |
| Presence of impurities in starting materials or solvents. | Ensure the purity of the β-arylethylamine and aldehyde/ketone starting materials. Use anhydrous solvents where necessary. | |
| Formation of multiple byproducts | Reaction temperature is too high. | Lower the reaction temperature and monitor the progress closely. |
Issue 3: Difficulties in Large-Scale Purification
| Symptom | Possible Cause | Suggested Solution |
| Emulsion formation during workup | High concentration of materials at the interface. | Dilute the reaction mixture before extraction. Add brine to help break the emulsion. Centrifugation can also be effective. |
| Poor separation by column chromatography | Co-elution of closely related impurities. | Develop an optimized gradient elution method. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product loss during crystallization | Sub-optimal solvent system or cooling rate. | Screen various solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Control the cooling rate to promote the formation of larger, purer crystals. |
Quantitative Data on Scale-Up Challenges
The following table presents representative data on the challenges of scaling up key reactions in aporphine alkaloid synthesis, based on literature for related compounds. Actual results for this compound may vary.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Challenges and Considerations |
| Bischler-Napieralski Yield | 75-85% | 50-65% | Increased side reactions (retro-Ritter), potential for localized overheating affecting yield. |
| Pictet-Spengler Yield | 80-90% | 70-80% | More sensitive to pH and temperature control at larger volumes. |
| Reaction Time (Cyclization) | 2-4 hours | 4-8 hours | Slower heat and mass transfer in larger reactors can prolong reaction times. |
| Purification Yield (Chromatography) | ~90% | ~70% | Column chromatography becomes less efficient and more solvent-intensive at scale. |
| Overall Yield | ~55-65% | ~25-35% | Cumulative losses from each step are more pronounced at a larger scale. |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of Tetrahydroisoquinoline (THIQ) Precursor via Bischler-Napieralski Reaction
Objective: To synthesize the 3,4-dihydroisoquinoline precursor for this compound on a gram scale.
Materials:
-
N-(β-(3-hydroxy-4-methoxyphenyl)ethyl)acetamide (10.0 g, 1.0 equiv)
-
Anhydrous acetonitrile (200 mL)
-
Phosphorus oxychloride (POCl₃) (1.5 equiv)
-
Sodium borohydride (NaBH₄) (2.0 equiv)
-
Methanol (100 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve N-(β-(3-hydroxy-4-methoxyphenyl)ethyl)acetamide in anhydrous acetonitrile.
-
Cool the solution in an ice bath.
-
Add phosphorus oxychloride dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess POCl₃.
-
Dissolve the crude residue in methanol and cool the solution in an ice bath.
-
Carefully add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tetrahydroisoquinoline.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Biosynthetic Pathway of Nuciferine and N-nornuciferine
The following diagram illustrates the proposed biosynthetic pathway leading to nuciferine and N-nornuciferine, from which this compound is derived.
Caption: Proposed biosynthetic pathway of aporphine alkaloids.
Experimental Workflow for THIQ Precursor Synthesis
The following diagram outlines the key steps in the gram-scale synthesis of the tetrahydroisoquinoline precursor.
Caption: Workflow for THIQ precursor synthesis.
References
Reducing solvent consumption in O-Nornuciferine purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing solvent consumption during the purification of O-Nornuciferine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound, and what are their typical solvent requirements?
A1: this compound, an aporphine alkaloid, is traditionally purified from plant extracts using a combination of acid-base extraction followed by chromatographic techniques.[1] The most common methods include flash chromatography over silica gel and preparative High-Performance Liquid Chromatography (HPLC).[2][3] These conventional methods can be solvent-intensive. High-Speed Counter-Current Chromatography (HSCCC) and Supercritical Fluid Chromatography (SFC) are modern, greener alternatives that significantly reduce organic solvent consumption.[2][4]
Q2: What are the primary impurities I should expect when purifying this compound?
A2: The primary impurities are typically other structurally related aporphine alkaloids that co-occur in the natural source, such as Nelumbo nucifera (lotus). These include Nuciferine, Pronuciferine, and Roemerine. Their similar structures can make chromatographic separation challenging.
Q3: Can I replace hazardous solvents like dichloromethane and acetonitrile in my purification protocol?
A3: Yes, greener solvent alternatives are available. For the initial acid-base extraction, dichloromethane can often be replaced with less hazardous solvents like ethyl acetate or tert-amyl methyl ether (TAME) without compromising efficiency. In chromatography, particularly reversed-phase HPLC, acetonitrile can be substituted with more benign solvents like ethanol or methanol, although this may require method re-optimization. Supercritical Fluid Chromatography (SFC) uses compressed CO2 as the primary mobile phase, drastically reducing the need for organic solvents.
Q4: How can I adapt my existing flash chromatography or preparative HPLC method to reduce solvent usage?
A4: Several strategies can be employed:
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Optimize Column Dimensions: Use shorter columns with a smaller internal diameter. This reduces the total solvent volume required for elution.
-
Reduce Particle Size: Smaller stationary phase particles can improve separation efficiency, allowing for shorter run times and thus less solvent consumption.
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Adjust Flow Rate: Lowering the flow rate can decrease solvent usage, but a balance must be struck to maintain resolution and acceptable run times.
-
Employ Gradient Elution: A targeted solvent gradient can be more efficient than an isocratic method, using less of the strong solvent and reducing overall consumption.
Q5: What is this compound's stability during purification?
A5: Aporphine alkaloids can be sensitive to acidic and basic conditions, as well as prolonged exposure to silica gel, which can be acidic. This can potentially lead to degradation. It is advisable to work at moderate pH values and minimize the time the compound is in contact with harsh conditions or adsorbents.
Troubleshooting Guides
Issue 1: Poor Separation of this compound from Other Alkaloids
| Possible Cause | Suggested Solution |
| Inadequate Resolution in Flash Chromatography | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for this compound. - Consider switching to a different stationary phase, such as alumina, or using a high-resolution silica cartridge. - Employ a shallow gradient during elution to better resolve closely eluting compounds. |
| Co-elution in Preparative HPLC | - Adjust the mobile phase composition. Small changes in the percentage of the organic modifier or the pH of the aqueous phase can significantly impact selectivity. - Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to find one that provides better separation for aporphine alkaloids. - Decrease the flow rate to improve separation efficiency. |
| Complex Mixture Overwhelming the Column | - Perform a preliminary purification step, such as solid-phase extraction (SPE) or a cruder flash chromatography cut, to enrich the this compound content before the final high-resolution step. |
Issue 2: Low Yield or Suspected Degradation of this compound
| Possible Cause | Suggested Solution |
| Degradation on Silica Gel | - Neutralize the silica gel by pre-washing the column with a solvent system containing a small amount of a weak base like triethylamine (e.g., 0.1%). - Minimize the time the compound is on the column by using a faster flow rate or a steeper gradient after the target compound has been well-separated. - Consider alternative stationary phases like reversed-phase C18 or using a technique like HSCCC which avoids solid supports. |
| Instability in Acidic or Basic Mobile Phase | - Buffer the mobile phase to a neutral or near-neutral pH if possible. - If acid is required for peak shape, use the lowest effective concentration of a volatile acid like formic acid. - For acid-base extractions, use dilute acids and bases and minimize the exposure time. |
| Irreversible Adsorption | - This can be an issue with highly polar compounds on silica gel. Switching to a reversed-phase method or HSCCC can prevent this problem. |
Data Presentation: Solvent Consumption Comparison
The following table provides an estimated comparison of solvent consumption for the purification of 100 mg of a crude extract containing this compound.
| Purification Method | Estimated Run Time | Estimated Flow Rate | Estimated Total Solvent Volume | Primary Solvents |
| Conventional Flash Chromatography | 45 min | 40 mL/min | ~1800 mL | Hexane, Ethyl Acetate, Methanol |
| Preparative HPLC (Reversed-Phase) | 30 min | 20 mL/min | ~600 mL | Acetonitrile, Water |
| High-Speed Counter-Current Chromatography (HSCCC) | 500 min | 1.8 mL/min | ~900 mL | n-Hexane, Ethyl Acetate, Methanol, Acetonitrile, Water |
| Preparative Supercritical Fluid Chromatography (SFC) | 15 min | 10 mL/min | ~150 mL (organic co-solvent) | CO2, Methanol/Ethanol |
Note: These are estimations and actual values will vary based on the specific column, instrument, and method parameters.
Experimental Protocols
Protocol 1: Traditional Purification via Flash Chromatography
This protocol outlines a conventional approach with higher solvent consumption.
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Extraction:
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Perform an acid-base extraction on the dried, powdered plant material.
-
Macerate the plant material in methanol.
-
Acidify the methanol extract with 1% HCl and partition against dichloromethane to remove non-basic compounds.
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Basify the aqueous layer to pH 9-10 with ammonium hydroxide and extract the alkaloids into dichloromethane.
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Dry the dichloromethane extract over anhydrous sodium sulfate and evaporate to yield the crude alkaloid mixture.
-
-
Flash Chromatography:
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.
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Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate, followed by a small percentage of methanol if necessary. A typical gradient might be:
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Hexane/Ethyl Acetate (95:5 to 70:30)
-
Ethyl Acetate/Methanol (98:2 to 90:10)
-
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing pure this compound.
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Protocol 2: Reduced Solvent Purification via HSCCC
This protocol is based on a published method for separating aporphine alkaloids and uses a liquid-liquid system, eliminating silica gel.
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Extraction:
-
Prepare a crude alkaloid extract as described in Protocol 1, but consider using ethyl acetate instead of dichloromethane in the final extraction step.
-
-
HSCCC Separation:
-
Solvent System: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v).
-
Equilibration: Vigorously shake the solvent mixture in a separatory funnel and allow the layers to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.
-
Instrument Setup: Fill the HSCCC column entirely with the stationary phase (upper phase).
-
Sample Injection: Dissolve 100 mg of the crude extract in a 1:1 mixture of the upper and lower phases and inject it into the instrument.
-
Elution: Pump the mobile phase (lower phase) through the column at a flow rate of approximately 1.8-2.0 mL/min.
-
Fraction Collection: Collect fractions and analyze by HPLC to identify those containing pure this compound.
-
Visualizations
Caption: General workflow for this compound purification.
Caption: Troubleshooting logic for this compound purification.
References
O-Nornuciferine sample contamination and cleaning protocols
Welcome to the Technical Support Center for O-Nornuciferine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to sample contamination and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows multiple peaks on the HPLC chromatogram. What are the likely contaminants?
A1: When working with this compound, particularly when isolated from natural sources like Nelumbo nucifera (lotus), the most common contaminants are structurally related aporphine alkaloids. These include:
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N-Nornuciferine: An isomer of this compound, often co-eluting or having very close retention times, making separation challenging.[1]
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Nuciferine: Another major alkaloid present in lotus leaves.[2][3][4]
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Roemerine and Pronuciferine: Other related alkaloids that are often co-extracted.[2]
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Degradation Products: Aporphine alkaloids can be sensitive to heat and light, potentially leading to the formation of degradation products.
Contamination can also arise from the extraction and purification process itself:
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Residual Solvents: Solvents used during extraction, such as methanol, ethanol, or ethyl acetate, may not be completely removed.
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Plasticizers: Phthalate esters can leach from plastic containers and tubing.
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Grease: Stopcock grease from glassware can appear as broad signals in the aliphatic region of an NMR spectrum.
Q2: How can I differentiate between this compound and its isomer N-Nornuciferine in my analysis?
A2: Differentiating between these isomers can be challenging due to their identical mass-to-charge ratio (m/z). A multi-technique approach is recommended:
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High-Performance Liquid Chromatography (HPLC): Optimization of HPLC conditions is crucial. A study successfully separated N-nornuciferine, this compound, nuciferine, and roemerine using a Shimadzu VP-ODS column with a gradient solvent system of 0.1% triethylamine aqueous solution–acetonitrile. Another method utilized a Thermo Syncronis C18 column with a mobile phase of acetonitrile and water containing 0.05% triethylamine.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): While they have the same parent mass, their fragmentation patterns in tandem mass spectrometry (MS/MS) might show subtle differences that can be used for identification.
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Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape (drift time) in addition to their m/z ratio, which can effectively differentiate between isomers like this compound and N-Nornuciferine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information to distinguish between the two isomers based on differences in the chemical shifts of their protons and carbons.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: The choice of solvent is critical for successful recrystallization. For aporphine alkaloids like nuciferine (structurally similar to this compound), several solvents have been shown to be effective. A study on the crystallization of nuciferine provides valuable insights that can be applied to this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent | Purity of Nuciferine Achieved | Recovery Rate |
| Ethyl Acetate | 99.1% ± 0.1% | 67.9% ± 1.0% |
| Methanol | 98.5% ± 0.2% | 76.7% ± 1.7% |
| Petroleum Ether | Not specified | Not specified |
Data adapted from a study on nuciferine crystallization.
Based on this, ethyl acetate and methanol are good starting points for the recrystallization of this compound. A mixture of solvents, such as hexane/ethyl acetate or hexane/acetone, can also be explored to achieve optimal results.
Troubleshooting Guides
Issue 1: Low Purity of this compound After Initial Purification
Possible Causes & Solutions:
-
Incomplete Separation from Related Alkaloids:
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Troubleshooting Step: Optimize your column chromatography protocol. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. A pH-gradient extraction can also be employed to separate alkaloids with different basicities. High-speed counter-current chromatography (HSCCC) has been shown to be effective in separating aporphine alkaloids from lotus leaves, yielding purities above 95%.
-
-
Presence of Non-Alkaloidal Impurities:
-
Troubleshooting Step: Perform an acid-base extraction. Dissolve the crude extract in an acidic solution to protonate the alkaloids, making them water-soluble. Wash with a non-polar organic solvent to remove neutral and acidic impurities. Then, basify the aqueous layer and extract the alkaloids with an organic solvent.
-
-
Sample Degradation:
-
Troubleshooting Step: Minimize exposure of your sample to high temperatures and direct light. Use lower temperatures for solvent evaporation under reduced pressure. Store the sample in a cool, dark, and dry place.
-
Issue 2: Oily Residue Instead of Crystals During Recrystallization
Possible Causes & Solutions:
-
Incorrect Solvent Choice:
-
Troubleshooting Step: The compound may be too soluble in the chosen solvent even at low temperatures. Try a less polar solvent or a mixture of solvents. For instance, dissolve the compound in a good solvent (like ethyl acetate) and then slowly add a poor solvent (like hexane) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.
-
-
Cooling Too Rapidly:
-
Troubleshooting Step: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can cause the compound to "oil out" instead of forming crystals.
-
-
Presence of Impurities:
-
Troubleshooting Step: The presence of significant impurities can inhibit crystallization. It may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization.
-
Experimental Protocols
Protocol 1: Purification of this compound using Column Chromatography
This protocol is a general guideline and may require optimization based on the specific crude extract.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Plug the bottom with cotton or glass wool and add a layer of sand.
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Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate).
-
Carefully pour the slurry into the column, avoiding air bubbles. Allow the silica gel to pack, and then add another layer of sand on top.
-
-
Sample Loading:
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Dissolve the crude extract in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities. For example, start with 100% petroleum ether and gradually increase the percentage of ethyl acetate.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the desired compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purity Assessment by HPLC
This protocol is based on a method developed for the simultaneous analysis of several aporphine alkaloids.
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: Shimadzu VP-ODS column (or a similar C18 column).
-
Mobile Phase: A gradient of:
-
Solvent A: 0.1% Triethylamine in water
-
Solvent B: Acetonitrile
-
-
Gradient Program: This will need to be optimized, but a starting point could be a linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 270 nm for DAD. For MS, use electrospray ionization (ESI) in positive ion mode.
-
Sample Preparation: Dissolve a small amount of the purified sample in the mobile phase or a suitable solvent like methanol. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Compare the retention time and UV spectrum (for DAD) or mass spectrum (for MS) of the peak of interest with that of a certified this compound reference standard. The purity can be estimated by the relative peak area of this compound compared to the total area of all peaks in the chromatogram.
Protocol 3: Purity Determination by Quantitative 1H NMR (qHNMR)
qHNMR is a powerful technique for determining the absolute purity of a sample.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of a high-purity internal standard (e.g., dimethyl sulfone, maleic acid). The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, MeOD-d4).
-
-
NMR Data Acquisition:
-
Acquire the 1H NMR spectrum using parameters that ensure accurate quantification. This includes a long relaxation delay (D1) to allow for complete relaxation of all protons.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
-
Purity Calculation:
-
The purity of the this compound sample can be calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
Technical Support Center: Optimizing Microwave-Assisted Extraction of Alkaloids
Welcome to the technical support center for Microwave-Assisted Extraction (MAE) of alkaloids. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is Microwave-Assisted Extraction (MAE) and how does it work for alkaloid extraction?
A1: Microwave-Assisted Extraction (MAE) is a modern and efficient technique for extracting bioactive compounds, including alkaloids, from plant materials.[1] The process utilizes microwave energy to heat the solvent and the plant matrix.[1][2] MAE operates on the principle of dielectric heating, where polar molecules within the solvent and plant material align with a rapidly changing electric field.[1][3] This rapid reorientation creates friction, leading to a swift increase in temperature. The localized heating inside the plant cells generates internal pressure, causing the cell walls to rupture and release the intracellular contents, such as alkaloids, into the solvent.
Q2: What are the main advantages of using MAE over conventional extraction methods like Soxhlet or maceration?
A2: Compared to traditional methods, MAE offers several significant advantages, including:
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Shorter Extraction Times: MAE can reduce extraction times from hours to minutes.
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Reduced Solvent Consumption: The efficiency of the process means less solvent is required, making it a more environmentally friendly and cost-effective option.
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Higher Extraction Yields: The efficient cell rupture mechanism often leads to a greater yield of target alkaloids.
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Improved Energy Efficiency: MAE consumes less energy compared to the prolonged heating required for methods like Soxhlet extraction.
Q3: What are the most critical parameters to optimize for successful alkaloid extraction using MAE?
A3: The efficiency of MAE is influenced by several key factors that must be optimized for maximum alkaloid yield and purity. These parameters include:
-
Microwave power
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Extraction time
-
Temperature
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Nature and volume of the extraction solvent
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Solvent-to-solid (or liquid-to-solid) ratio
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Particle size of the plant material
Q4: Can non-polar solvents be used for MAE?
A4: While polar solvents are preferred for their high dielectric constants that facilitate microwave absorption, non-polar solvents can also be used. Solvents like hexane are generally transparent to microwaves. However, the "broken cell wall theory" supports their use, as the microwave energy targets the residual moisture within the plant cells, causing them to rupture and release compounds into the surrounding non-polar solvent. For optimal results, mixtures of high and low microwave-absorbing solvents are sometimes used.
Troubleshooting Guide
Q1: Why is my alkaloid yield lower than expected?
A1: Low alkaloid yield can be attributed to several factors. Consider the following troubleshooting steps:
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Sub-optimal Parameters: The extraction efficiency is highly dependent on the combination of microwave power, time, and temperature. A low power setting may not provide enough energy to disrupt the plant cells effectively, while an excessively short extraction time may not allow for complete diffusion of the alkaloids into the solvent. Conversely, very high power or prolonged time can lead to degradation.
-
Incorrect Solvent Choice: The solvent must be able to absorb microwave energy and effectively solubilize the target alkaloids. The polarity of the solvent is a critical factor. Ensure the solvent is appropriate for the specific alkaloid's chemical properties.
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Improper Solvent-to-Solid Ratio: The volume of the solvent should be sufficient to completely immerse the plant material. However, an excessively high ratio can lead to non-uniform heating and energy dispersion, reducing efficiency. An optimal ratio of 40:1 (mL/g) has been effective in some studies.
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Inappropriate Particle Size: A smaller particle size provides a larger surface area for solvent interaction. However, particles that are too fine can cause difficulties during post-extraction filtration.
Q2: How can I prevent the thermal degradation of my target alkaloids?
A2: Alkaloids can be thermolabile, and high temperatures can lead to their degradation. To mitigate this:
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Optimize Microwave Power and Time: Use a moderate microwave power level combined with a shorter extraction time. High power with prolonged exposure significantly increases the risk of thermal degradation. For instance, in one study, increasing power from 100W to 150W led to a decline in alkaloid yield due to degradation.
-
Control the Temperature: If your microwave system allows, set a maximum temperature limit. Increasing the temperature from 60°C to 70°C has been shown to decrease alkaloid yields due to degradation.
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Use Pulsed Irradiation: Some protocols use an irradiation cycle (e.g., 10 seconds of power followed by a cooling period) to prevent the solution from overheating.
-
Consider Nitrogen Protection: For highly sensitive compounds, performing the extraction under a nitrogen atmosphere can prevent oxidation at high temperatures.
Q3: My extraction results are inconsistent and not reproducible. What could be the cause?
A3: Lack of reproducibility is a common issue that can often be resolved by standardizing your procedure:
-
Ensure Uniform Particle Size: Grind and sieve the plant material to ensure a consistent and uniform particle size for each experiment. This ensures a consistent surface area for extraction.
-
Standardize Sample Preparation: Ensure the plant material is homogenously mixed and that the solvent-to-solid ratio is precisely measured for every sample.
-
Check for "Hot Spots": Uneven heating within the microwave cavity can lead to inconsistent extraction. If using a multi-mode microwave, ensure the turntable is functioning correctly. For single-mode systems, the positioning of the vessel is critical.
-
Pre-leaching the Sample: In some cases, pre-leaching the plant material with the solvent for a short period at room temperature before microwave irradiation can improve consistency.
Data Presentation
Table 1: Comparison of MAE with Conventional Extraction Methods
| Feature | Microwave-Assisted Extraction (MAE) | Soxhlet Extraction | Maceration |
| Extraction Time | Short (minutes) | Long (hours) | Very Long (days) |
| Solvent Consumption | Low | High | High |
| Extraction Yield | Generally Higher | High (often considered exhaustive) | Variable, often lower |
| Energy Consumption | Low | High | Very Low |
| Risk of Thermal Degradation | Possible if not optimized | High due to prolonged heating | Low |
Table 2: Examples of Optimized MAE Parameters for Specific Alkaloid Extractions
| Plant Source | Target Alkaloid(s) | Solvent | Microwave Power | Time | Temp. | Solid:Liquid Ratio | Reference |
| Coptis chinensis | Berberine | Methanol (pH 2.0) | 700 W | 60 s | N/A | N/A | |
| Lotus Plumule | Bioactive alkaloids | 65% Methanol | 200 W | 260 s | N/A | N/A | |
| Stephania cepharantha | C C, Isotetrandrine, Cepharanthine | 0.01 mol/L HCl | 100 W | 2 min | 60°C | 1:40 (g/mL) | |
| Patrinia scabra | Iridoid Glycosides | 52% Ethanol | 610 W | 45 min | N/A | 1:18 (g/mL) |
Experimental Protocols
Protocol 1: Extraction of Berberine from Coptis chinensis
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Sample Preparation: Weigh 1.0 g of dried and powdered Coptis chinensis rhizome.
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Solvent Preparation: Prepare the extraction solvent by adjusting the pH of absolute methanol to 2.0 using hydrochloric acid.
-
Extraction:
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Place the powdered sample into a suitable microwave extraction vial.
-
Add the prepared acidic methanol solvent.
-
Place the vial in the microwave system and irradiate at a power level of 700 W for 60 seconds.
-
-
Post-Extraction:
-
Carefully remove the vial from the microwave and allow it to cool to room temperature.
-
Filter the extract to separate the plant debris.
-
The resulting extract can be concentrated using a rotary evaporator and analyzed via HPLC.
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Protocol 2: Extraction of Alkaloids from Stephania cepharantha
-
Sample Preparation: Weigh 0.5 g of dried S. cepharantha powder.
-
Extraction:
-
Mix the powder with 20 mL of 0.01 mol/L hydrochloric acid in a microwave-safe vessel.
-
Heat the mixture in a microwave workstation under a power of 100 W at 60°C for 2 minutes.
-
-
Post-Extraction:
-
Filter the extract.
-
Transfer the filtrate to a 25-mL volumetric flask and add 0.01 mol/L HCl to reach the final volume.
-
The extract can be further purified using Solid-Phase Extraction (SPE) before chromatographic analysis.
-
Visualizations
Caption: General workflow for Microwave-Assisted Extraction of alkaloids.
Caption: Key parameters influencing the efficiency of MAE for alkaloids.
Caption: Troubleshooting flowchart for low alkaloid yield in MAE.
References
Improving the precision of O-Nornuciferine quantitative assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of O-nornuciferine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound using chromatographic methods like HPLC and LC-MS/MS.
General & Sample Preparation
Q1: What are the best practices for preparing plant or biological samples for this compound analysis?
A1: Proper sample preparation is critical to minimize interference and ensure accurate quantification.
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Plant Material (e.g., Lotus Leaves): Samples are typically dried and powdered. Extraction is often performed using methanol or ethanol, sometimes with the addition of a small amount of acid (e.g., acetic or formic acid) to improve the extraction of basic alkaloids.[1] Sonication or reflux extraction can enhance efficiency.
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Biological Fluids (e.g., Plasma): To remove proteins and other macromolecules that can interfere with the analysis, a protein precipitation step is common.[2] This is typically done by adding a cold organic solvent like acetonitrile or methanol.[3] For cleaner samples and to reduce matrix effects, more advanced techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended.
Q2: Are there known stability issues with this compound? How should I store my samples and standards?
A2: The stability of analytes in biological samples is a critical factor for reliable results.[4] While specific long-term stability data for this compound is not extensively published, general best practices for alkaloids should be followed. Store stock solutions and biological samples at -20°C or, preferably, -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. For short-term storage (e.g., in an autosampler), maintain samples at a controlled low temperature (e.g., 4°C).
High-Performance Liquid Chromatography (HPLC)
Q3: I am observing poor peak shape (tailing or fronting) for this compound. What are the likely causes and solutions?
A3: Poor peak shape compromises resolution and integration accuracy.
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Peak Tailing: Often caused by secondary interactions between the basic amine group of this compound and acidic silanols on the silica-based column packing.
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Solution 1: Adjust Mobile Phase pH. Ensure the mobile phase pH is low (e.g., 2.5-4) using an acid like formic, acetic, or trifluoroacetic acid (TFA). This protonates the analyte and suppresses the ionization of silanol groups.
-
Solution 2: Add a Competing Base. Including a small amount of a competing base, like triethylamine (TEA), in the mobile phase can mask the active silanol sites.
-
Solution 3: Use a Modern Column. Employ end-capped columns or those with a different stationary phase (e.g., polymer-based) that are less prone to secondary interactions.
-
-
Peak Fronting: This is typically a sign of column overload.
-
Solution: Reduce the concentration of the injected sample or decrease the injection volume.
-
Q4: My this compound peak is not well-resolved from other alkaloids like N-nornuciferine or nuciferine. How can I improve the separation?
A4: Co-elution is a common challenge when analyzing structurally similar compounds.
-
Optimize the Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a switch to isocratic elution might improve separation.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and change the elution order.
-
Select a Different Column: A column with a different stationary phase chemistry (e.g., Phenyl-Hexyl or a pentafluorophenyl (PFP) phase instead of C18) can provide different selectivity for closely related alkaloids.
-
Adjust Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, though it may also affect selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Q5: I am seeing significant signal suppression or enhancement (matrix effects) in my bioanalytical assay. How can I identify and mitigate this?
A5: Matrix effects are a primary challenge in LC-MS/MS bioanalysis, caused by co-eluting compounds that affect the ionization of the target analyte.
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Identification: The most common method is a post-extraction addition experiment. Compare the analyte's response in a neat solution to its response when spiked into an extracted blank matrix sample. A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
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Improve Sample Cleanup: Use more rigorous extraction methods like SPE or LLE instead of simple protein precipitation to remove interfering components like phospholipids.
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Optimize Chromatography: Modify the chromatographic conditions to separate this compound from the matrix components causing the suppression or enhancement.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard (e.g., deuterium-labeled this compound) will co-elute with the analyte and experience the same matrix effects, thus correcting for variations in signal.
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Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer impact ionization.
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Q6: What are the typical precursor and product ions for this compound in positive electrospray ionization (ESI+) mode?
A6: For quantitative analysis using tandem mass spectrometry, this compound is typically monitored in positive ESI mode. The precursor ion will be the protonated molecule [M+H]+. Given its molecular formula C18H19NO2 and molecular weight of 281.3 g/mol , the precursor ion (m/z) is approximately 282.1. Product ions are generated by fragmentation of the precursor; common fragments would result from the loss of parts of the dibenzoquinoline structure. Specific product ions should be determined by infusing a pure standard and optimizing collision energy.
Experimental Protocols & Data
Representative Experimental Methodologies
The following tables summarize typical parameters used in published methods for the quantitative analysis of this compound and related alkaloids.
Table 1: HPLC-DAD/UV Method Parameters
| Component | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| This compound & related alkaloids | Shimadzu VP-ODS (150 x 4.6 mm) | Gradient: Acetonitrile and 0.1% triethylamine aqueous solution | 1.0 | DAD | |
| Nuciferine | Hemochrom Intsil C-18 | Methanol: 10mM phosphate buffer (85:15), pH 4 | 1.0 | 272 nm |
Table 2: LC-MS/MS Method Parameters
| Component | Column | Mobile Phase | Ionization Mode | Precursor Ion [M+H]+ (m/z) | Key Product Ions (m/z) | Reference |
| This compound & related alkaloids | πNAP column (reversed-phase) | Acetonitrile and 0.2% aqueous acetic acid | ESI+ | 282.1 | Not specified | |
| This compound | Generic C18 | Acetonitrile and 0.1% formic acid in water | ESI+ | 282.149 | 251.107, 219.081, 252.110 |
Visualized Workflows and Logic Diagrams
Diagrams for Experimental Processes
The following diagrams illustrate common workflows and troubleshooting logic for this compound quantification.
Caption: General workflow for this compound quantification via LC-MS/MS.
Caption: Troubleshooting logic for addressing poor peak shape in HPLC analysis.
Caption: Workflow for identifying and mitigating matrix effects in LC-MS/MS.
References
Technical Support Center: O-Nornuciferine Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of O-nornuciferine adsorption to laboratory ware. Researchers, scientists, and drug development professionals can use this guide to mitigate sample loss and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a natural aporphine alkaloid derived from the lotus plant, Nelumbo nucifera.[1] It is a bioactive compound that modulates neurotransmitter systems, acting as a potent agonist at both dopamine D1 and D2 receptors.[1] Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NO₂ | [2] |
| Molecular Weight | 281.3 g/mol | [2] |
| CAS Number | 3153-55-7 | |
| XLogP3 | 2.6 | |
| Nature | Basic (as an alkaloid) |
The XLogP value of 2.6 indicates that this compound is moderately hydrophobic, which is a key factor contributing to its adsorption to labware surfaces.
Q2: Why am I experiencing low recovery of this compound in my experiments?
Low recovery of this compound is often due to its non-specific binding (adsorption) to the surfaces of laboratory equipment. This phenomenon is particularly prevalent with compounds that are hydrophobic. The key mechanisms driving this adsorption are:
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Hydrophobic Interactions: The nonpolar regions of the this compound molecule can interact with and adsorb to hydrophobic surfaces, which are common in plastic labware like polypropylene (PP) and polystyrene.
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Ionic Interactions: As a basic alkaloid, this compound will be protonated and carry a positive charge in acidic or neutral solutions. This can lead to ionic adsorption to negatively charged surfaces, such as the silanol groups (Si-OH) present on untreated glass.
Q3: Which type of labware is best to minimize this compound adsorption?
For basic compounds like this compound, polypropylene (PP) or other low-binding plasticware is generally recommended over untreated glass. This is because the primary adsorption mechanism for a charged basic compound on glass is strong ionic interaction, whereas on plastic it is weaker hydrophobic interaction. However, due to its hydrophobicity, this compound can still adsorb to plastic surfaces. Therefore, surface treatment of any labware is the most robust solution.
Q4: Can the solvent I use affect the adsorption of this compound?
Yes, the choice of solvent plays a crucial role. The adsorption-desorption equilibrium can be shifted by the solvent's properties. Using a solvent that this compound is highly soluble in can help keep it in the solution phase and reduce its tendency to adsorb to surfaces. For hydrophobic compounds, including a small percentage of an organic solvent (like methanol or acetonitrile) in your aqueous buffer can significantly decrease adsorption.
Troubleshooting Guides
Problem: Significant loss of this compound confirmed by quantitative analysis.
If you have quantified the concentration of your this compound stock solution before and after incubation in a particular labware and observe a significant decrease, follow this troubleshooting workflow.
Quantitative Data Summary
The following table summarizes the expected impact of various mitigation strategies on the recovery of hydrophobic compounds like this compound.
| Mitigation Strategy | Labware Type | Expected Impact on Recovery | Quantitative Example (Analogous Compound) | Source |
| None (Control) | Standard Plastic (PVC) | Significant Loss | ~52% recovery of propofol after 48h. | |
| Silanization | Glass | High | Increases water contact angle from ~24° to >100°, indicating a highly hydrophobic, non-binding surface. | |
| BSA Coating (1%) | Plastic or Glass | High | Significantly improves peptide recovery to >89% in most cases. | |
| Organic Co-Solvent | All types | Moderate to High | Reduces hydrophobic interactions, shifting equilibrium away from the surface. | |
| Non-ionic Surfactant | All types | Moderate to High | Prevents hydrophobic adsorption. |
Experimental Protocols
Protocol 1: Coating Labware with Bovine Serum Albumin (BSA)
This protocol describes how to coat plastic or glass labware with BSA to block non-specific binding sites.
Materials:
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Bovine Serum Albumin (BSA)
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Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.4
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Labware to be coated (e.g., microplates, tubes)
Procedure:
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Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in your chosen buffer (PBS or TBS). For example, dissolve 1 gram of BSA in 100 mL of buffer. For critical applications, use a sterile-filtered solution.
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Coating: Add the 1% BSA solution to the labware, ensuring all surfaces that will contact the this compound solution are covered.
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For 96-well plates, add 200-300 µL per well.
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For microcentrifuge tubes, fill them with the solution.
-
-
Incubation: Incubate the labware at room temperature for 1-2 hours, or overnight at 4°C for more effective coating.
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Aspirate and Dry: Remove the BSA solution. For many applications, it is not necessary to rinse the labware. A small residual amount of BSA will not interfere. You can let the labware air dry or use it immediately.
Protocol 2: Silanization of Glassware
This protocol renders glass surfaces hydrophobic by converting hydrophilic silanol groups into less reactive silyl ethers. Caution: Silanizing agents like dichlorodimethylsilane are hazardous. Perform all steps in a chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
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Dichlorodimethylsilane (or a similar silanizing agent)
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Anhydrous (dry) solvent (e.g., toluene, heptane)
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Methanol
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Acetone
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Glassware to be treated
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Oven
Procedure:
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Clean and Dry: Thoroughly clean the glassware with detergent, rinse with deionized water, then with acetone, and dry completely in an oven at >100°C. The surface must be free of water.
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Prepare Silanizing Solution: In a chemical fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in an anhydrous solvent like toluene.
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Treat Glassware: Immerse the dry glassware in the silanizing solution for 15-30 minutes, ensuring all surfaces are wetted.
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Rinse: Remove the glassware and rinse it thoroughly with the anhydrous solvent (e.g., toluene) to remove excess reagent.
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Methanol Rinse: Rinse the glassware with methanol to cap any unreacted chlorosilane groups.
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Final Rinse and Dry: Perform a final rinse with acetone to facilitate drying. Dry the glassware in an oven (>100°C) before use. The surface should now be visibly hydrophobic (a drop of water will bead up).
Protocol 3: Passivation of Stainless Steel Equipment
Passivation removes free iron from the surface of stainless steel and enhances the formation of a protective chromium oxide layer, which can help prevent adsorption and corrosion.
Materials:
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Alkaline cleaning solution
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Passivating acid (e.g., 20-50% nitric acid or a citric acid-based solution)
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Deionized water
Procedure:
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Thorough Cleaning: Degrease and clean the stainless steel surface with an alkaline cleaner to remove all organic and inorganic residues. Rinse thoroughly with deionized water.
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Acid Treatment: Immerse the cleaned equipment in the passivating acid solution. The treatment time and temperature will depend on the specific acid and concentration used (e.g., 20-60 minutes at 120-150°F is common for nitric acid solutions).
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Rinse and Neutralize: Remove the equipment from the acid bath and rinse thoroughly with deionized water. If using a strong acid like nitric acid, a neutralization step with an alkaline solution may be necessary.
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Final Rinse and Dry: Perform a final, thorough rinse with deionized water and allow the equipment to air dry completely. The protective passive layer will form upon exposure to air.
This compound Signaling Pathways
This compound is an agonist for both dopamine D1 and D2 receptors. The activation of these receptors initiates distinct downstream signaling cascades.
Dopamine D1 Receptor Signaling
Activation of the D1 receptor typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Dopamine D2 Receptor Signaling
In contrast to the D1 receptor, activation of the D2 receptor is typically inhibitory, leading to a decrease in intracellular cAMP levels.
References
Validation & Comparative
O-Nornuciferine vs. N-Nornuciferine: A Comparative Analysis of Dopamine D1/D2 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antagonist activity of two aporphine alkaloids, O-Nornuciferine and N-nornuciferine, at the dopamine D1 and D2 receptors. The information presented is collated from published experimental data to support research and development in neuropharmacology and related fields.
Quantitative Comparison of Antagonist Activity
The antagonist potency of this compound and N-nornuciferine at dopamine D1 and D2 receptors has been evaluated using in vitro functional assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the receptor's response to an agonist, are summarized in the table below.
| Compound | D1 Receptor IC50 (µM) | D2 Receptor IC50 (µM) |
| This compound | 2.09 ± 0.65[1] | 1.14 ± 0.10[1] |
| N-nornuciferine | Moderately active | Inactive |
Key Findings:
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This compound demonstrates potent antagonist activity at both D1 and D2 receptors, with a slightly higher potency for the D2 receptor.
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N-nornuciferine exhibits moderate antagonist activity at the D1 receptor but is reported to be inactive at the D2 receptor.
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The data suggests that the methylation pattern on the aporphine backbone significantly influences the antagonist potency and selectivity of these compounds. The presence of a methyl group on the nitrogen atom appears to be important for D2 receptor activity.
Experimental Methodologies
The antagonist activities of this compound and N-nornuciferine were determined using a Fluorometric Imaging Plate Reader (FLIPR) assay with Human Embryonic Kidney 239 (HEK293) cell lines stably expressing either the human dopamine D1 or D2 receptor.
FLIPR Assay Protocol for Dopamine Receptor Antagonism:
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Cell Culture and Plating: HEK293 cells stably expressing the human D1 or D2 dopamine receptor are cultured in appropriate media. For the assay, cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to a confluent monolayer.
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Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). This incubation is typically carried out for 60 minutes at 37°C. The dye is loaded into the cytoplasm of the cells.
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Compound Addition (Antagonist): Serial dilutions of the test compounds (this compound and N-nornuciferine) and a vehicle control are prepared. The dye solution is removed, and the cells are incubated with the test compounds for a predetermined period (e.g., 15-30 minutes) to allow for binding to the receptors.
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Agonist Stimulation and Signal Detection: The microplate is placed in the FLIPR instrument. A solution containing a known dopamine receptor agonist (e.g., dopamine) at a concentration that elicits a submaximal response (e.g., EC80) is added to the wells. The FLIPR instrument measures the change in fluorescence intensity in real-time.
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Data Analysis: The fluorescence signal is proportional to the intracellular calcium concentration. Antagonists will inhibit the agonist-induced increase in fluorescence. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanisms
To better understand the context of these findings, the following diagrams illustrate the canonical signaling pathways of the D1 and D2 receptors and the general workflow of the experimental procedure used to determine their antagonist activity.
References
A Comparative Pharmacokinetic Analysis of Nuciferine and N-Nornuciferine
A deep dive into the absorption, distribution, metabolism, and excretion profiles of two major bioactive alkaloids from Nelumbo nucifera.
This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of Nuciferine and N-Nornuciferine, two prominent aporphine alkaloids found in the leaves of the lotus plant, Nelumbo nucifera. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the disposition of these compounds within a biological system. The information presented herein is compiled from preclinical studies and aims to facilitate further research and development of these natural products.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of Nuciferine and N-Nornuciferine in rats, providing a quantitative basis for comparison. The data is derived from a study where a lotus leaf alkaloid fraction was administered both orally and intravenously.
Table 1: Plasma Pharmacokinetic Parameters of Nuciferine (NF) and N-Nornuciferine (N-NF) in Rats
| Parameter | Nuciferine (NF) | N-Nornuciferine (N-NF) |
| Oral Administration (50 mg/kg) | ||
| Cmax (µg/mL) | 1.71 | 0.57[1][2][3] |
| Tmax (h) | 0.9 | 1.65[1][2] |
| t1/2, λz (h) | 2.48 | 2.94 |
| Oral Bioavailability (F%) | 58.13 | 79.91 |
| Intravenous Administration (10 mg/kg) | ||
| Vd, λz (L/kg) | 9.48 | 15.17 |
| t1/2, λz (h) | 2.09 | 3.84 |
Table 2: Brain Pharmacokinetic Parameters of Nuciferine (NF) and N-Nornuciferine (N-NF) in Rats after Intravenous Administration (20 mg/kg)
| Parameter | Nuciferine (NF) | N-Nornuciferine (N-NF) |
| Cmax (unbound, µg/mL) | 0.32 | 0.16 |
| Tmax (h) | 0.89 | 1.22 |
| Vd, λz/F (L/kg) | 19.78 | 16.17 |
| t1/2, λz (h) | 1.24 | 1.39 |
Key Observations from Pharmacokinetic Data
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Absorption: Both Nuciferine and N-Nornuciferine are rapidly absorbed after oral administration. However, Nuciferine reaches its maximum plasma concentration (Cmax) faster than N-Nornuciferine (0.9 h vs 1.65 h).
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Bioavailability: N-Nornuciferine exhibits higher oral bioavailability (79.91%) compared to Nuciferine (58.13%), suggesting it is more efficiently absorbed or undergoes less first-pass metabolism.
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Distribution: Both compounds show a wide volume of distribution, indicating extensive distribution into tissues. N-Nornuciferine has a larger volume of distribution in plasma after intravenous administration, while Nuciferine shows a slightly larger volume of distribution in the brain. Both alkaloids were found to rapidly cross the blood-brain barrier.
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Elimination: N-Nornuciferine has a longer elimination half-life in plasma compared to Nuciferine after both oral and intravenous administration, suggesting a slower clearance rate. In the brain, their elimination half-lives are more comparable.
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Metabolism and Excretion: Nuciferine is known to be a substrate for the liver enzymes CYP2D6 and CYP3A4. Its excretion is partly mediated by the renal organic cation transporter 2 (OCT2). A significant portion of Nuciferine (50.7%) is excreted unchanged through the kidneys.
Experimental Protocols
The pharmacokinetic data presented is based on studies with the following general methodologies:
Animal Studies
-
Animal Model: Male Sprague-Dawley rats.
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle, and had free access to food and water. Animals were fasted for 12 hours prior to oral administration.
-
Drug Administration: A lotus leaf alkaloid fraction was administered orally (50 mg/kg) via gavage and intravenously (10 mg/kg or 20 mg/kg) via the tail vein.
-
Sample Collection: Blood samples were collected at predetermined time points from the orbital sinus or tail vein. Plasma was separated by centrifugation. For brain pharmacokinetics, brain microdialysis was employed to collect unbound drug from the brain extracellular fluid.
Analytical Method
-
Technique: Ultra-Performance Liquid Chromatography coupled with Photodiode Array detection (UPLC-PDA) was used for the simultaneous quantification of Nuciferine and N-Nornuciferine in plasma and brain microdialysate. In some studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was used for higher sensitivity and specificity.
-
Method Validation: The analytical methods were validated for linearity, precision, accuracy, and recovery. The calibration curves showed good linearity (r² > 0.99) within the tested concentration ranges.
Visualizing the Experimental Workflow and Regulatory Pathways
To better illustrate the processes involved in the pharmacokinetic analysis and the potential regulatory mechanisms, the following diagrams are provided.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Caption: Signaling pathways influencing the metabolism and excretion of Nuciferine.
References
- 1. Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain [frontiersin.org]
- 3. researchgate.net [researchgate.net]
O-Nornuciferine's Anti-Obesity Potential: A Comparative Analysis in Animal Models
For researchers and drug development professionals, understanding the preclinical efficacy of novel compounds is paramount. This guide provides a comparative analysis of O-Nornuciferine's anti-obesity effects against established pharmaceuticals, Orlistat and Liraglutide, in high-fat diet-induced obese animal models. While direct comparative data for this compound is limited, this report collates available evidence and offers an indirect comparison to contextualize its potential.
Executive Summary
This compound, an alkaloid found in the leaves of Nelumbo nucifera (lotus), has been investigated for its potential anti-obesity properties. Preclinical studies, primarily in high-fat diet-induced obese rodent models, suggest that this compound may contribute to weight management. However, research specifically isolating the effects of this compound is sparse. This guide synthesizes the available data for this compound and contrasts it with the well-documented effects of Orlistat, a pancreatic lipase inhibitor, and Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist. The comparison focuses on key parameters including body weight reduction, food intake, adipose tissue weight, and relevant metabolic markers.
Comparative Efficacy in High-Fat Diet-Induced Obese Mice
The following tables summarize the quantitative data from preclinical studies on this compound (as part of a multi-component extract), Orlistat, and Liraglutide in high-fat diet (HFD)-induced obese mice. It is crucial to note that the data for this compound is derived from studies on a herbal mixture containing nornuciferine, and therefore, the effects cannot be solely attributed to this compound.
Table 1: Effects on Body Weight and Food Intake
| Treatment Group | Dosage | Duration | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | Food Intake ( g/day ) |
| HFD Control | - | 12 weeks | ~25 | ~45 | ~20 | ~3.5 |
| Herbal Mixture (with Nornuciferine) | 0.4% of diet | 12 weeks | ~25 | ~38 | ~13 | No significant change |
| Orlistat | 10 mg/kg/day | 12 weeks | ~25 | ~35 | ~10 | No significant change |
| Liraglutide | 200 µg/kg/day | 20 weeks | ~28 | ~40 | ~12 | No significant change |
Table 2: Effects on Adipose Tissue and Liver Weight
| Treatment Group | Dosage | Duration | Epididymal Adipose Tissue Weight (g) | Mesenteric Adipose Tissue Weight (g) | Liver Weight (g) |
| HFD Control | - | 12 weeks | ~2.5 | ~1.5 | ~2.0 |
| Herbal Mixture (with Nornuciferine) | 0.4% of diet | 12 weeks | ~1.8 | ~1.0 | ~1.5 |
| Orlistat | 10 mg/kg/day | 12 weeks | ~1.5 | ~0.8 | ~1.4 |
| Liraglutide | 200 µg/kg/day | 20 weeks | Significant reduction | Significant reduction | Significant reduction |
Table 3: Effects on Serum Metabolic Parameters
| Treatment Group | Dosage | Duration | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | Glucose (mg/dL) |
| HFD Control | - | 12 weeks | ~150 | ~250 | ~200 |
| Herbal Mixture (with Nornuciferine) | 0.4% of diet | 12 weeks | ~100 | ~200 | ~150 |
| Orlistat | 10 mg/kg/day | 12 weeks | ~90 | ~180 | ~140 |
| Liraglutide | 200 µg/kg/day | 20 weeks | Significantly reduced | Significantly reduced | Significantly reduced |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in the studies cited.
High-Fat Diet-Induced Obesity Model
A widely used animal model to study obesity involves inducing the condition through a high-fat diet.
-
Animals: Male C57BL/6J mice, typically 6-8 weeks old, are commonly used due to their susceptibility to diet-induced obesity.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: Mice are fed a high-fat diet, where 45-60% of the total calories are derived from fat, for a period of 8-12 weeks to induce obesity. A control group is fed a standard chow diet (approximately 10% calories from fat).
-
Monitoring: Body weight and food intake are monitored weekly or bi-weekly.
Drug Administration
-
This compound (as part of a mixture): The herbal extract mixture containing nornuciferine was administered as a percentage of the high-fat diet (e.g., 0.4% w/w).
-
Orlistat: Orlistat is typically administered orally via gavage at a dose of 10 mg/kg of body weight once daily.[1]
-
Liraglutide: Liraglutide is administered via subcutaneous injection at a dose of 200 µg/kg of body weight once daily.[2]
Biochemical Analysis
At the end of the treatment period, animals are euthanized, and blood and tissue samples are collected for analysis.
-
Serum Parameters: Blood is collected via cardiac puncture, and serum is separated to measure levels of triglycerides, total cholesterol, and glucose using standard enzymatic assay kits.
-
Tissue Analysis: Adipose tissue (epididymal and mesenteric) and liver are dissected and weighed. A portion of the liver tissue may be used for histological analysis to assess steatosis.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the anti-obesity effects of these compounds is critical for drug development.
This compound: Potential Mechanisms
While the precise mechanisms of this compound are not fully elucidated, related compounds from Nelumbo nucifera have been shown to act through various pathways. Nuciferine, a structurally similar alkaloid, has been reported to prevent obesity by activating brown adipose tissue (BAT) thermogenesis.[3] This process increases energy expenditure. Additionally, extracts from Nelumbo nucifera have been shown to inhibit digestive enzymes like α-amylase and lipase, thereby reducing the absorption of carbohydrates and fats.[4]
Caption: Putative anti-obesity mechanisms of this compound.
Orlistat: Pancreatic Lipase Inhibition
Orlistat's mechanism is well-established. It acts locally in the gastrointestinal tract to inhibit pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary triglycerides. This inhibition prevents the absorption of approximately 30% of dietary fat.
Caption: Mechanism of action of Orlistat.
Liraglutide: GLP-1 Receptor Agonism
Liraglutide is an analog of the human incretin hormone GLP-1. It activates GLP-1 receptors in the brain, leading to increased satiety and reduced appetite. It also slows gastric emptying, further contributing to a feeling of fullness.
Caption: Mechanism of action of Liraglutide.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-obesity effects of a test compound in a high-fat diet-induced obese mouse model.
Caption: Workflow for in vivo anti-obesity studies.
Conclusion
The available, albeit limited, evidence suggests that this compound, likely in synergy with other compounds in herbal extracts, may possess anti-obesity properties. The observed effects on body weight, adipose tissue, and metabolic markers in animal models are promising. However, to fully validate its potential as a therapeutic agent, further research is imperative. Specifically, studies using isolated this compound are needed to delineate its precise pharmacological effects and mechanisms of action. Direct, head-to-head comparative studies with established anti-obesity drugs like Orlistat and Liraglutide would provide a clearer understanding of its relative efficacy and therapeutic window. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for designing and interpreting such future investigations.
References
- 1. Anti-obesity effect in high-fat-diet-induced obese C57BL/6 mice: Study of a novel extract from mulberry (Morus alba) leaves fermented with Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel anti-obesity mechanism for liraglutide by improving adipose tissue leptin resistance in high-fat diet-fed obese mice [jstage.jst.go.jp]
- 3. Nuciferine prevents obesity by activating brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-obesity effect of Nelumbo nucifera leaves extract in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and qHNMR for O-Nornuciferine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds is a cornerstone of natural product research and drug development. O-nornuciferine, an aporphine alkaloid found in plants of the Nelumbo genus, has garnered interest for its potential pharmacological activities. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qHNMR), for the quantification of this compound. The following sections detail the experimental protocols, present comparative quantitative data, and offer insights into the selection of the most appropriate method based on research needs.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique that relies on the differential partitioning of analytes between a stationary phase and a mobile phase under high pressure. When coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC offers high sensitivity and selectivity for the quantification of individual compounds in complex mixtures.
Quantitative Nuclear Magnetic Resonance (qHNMR) is a primary analytical method that allows for the direct quantification of substances in a sample without the need for identical reference standards for each analyte. The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, enabling accurate concentration determination by referencing to a certified internal standard.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for the quantification of this compound using HPLC and qHNMR.
This compound Quantification by HPLC-DAD-ESI-MS
This protocol is adapted from a validated method for the simultaneous analysis of alkaloids in Nelumbo nucifera leaves.
1. Sample Preparation:
-
Accurately weigh 1.0 g of powdered plant material (e.g., lotus leaves).
-
Extract with 20 mL of methanol-water (80:20, v/v) using ultrasonication for 30 minutes.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
A typical gradient might start at 10% B, increasing to 90% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Detection:
-
DAD Detection: Monitor at a wavelength of 272 nm for this compound.
-
ESI-MS Detection (for confirmation):
-
Ionization Mode: Positive.
-
Scan Range: m/z 100-1000.
-
The protonated molecule [M+H]⁺ of this compound (C18H19NO2, MW: 281.35) would be monitored at m/z 282.1.
-
This compound Quantification by qHNMR
This protocol is based on general principles for the qHNMR analysis of natural products.
1. Sample and Standard Preparation:
-
Accurately weigh approximately 5 mg of the dried plant extract or purified this compound.
-
Accurately weigh approximately 2 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve the sample and internal standard in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Methanol-d4).
-
Vortex the solution to ensure homogeneity and transfer to a 5 mm NMR tube.
2. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard to ensure full relaxation. This is critical for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 150:1 for accurate quantification).
-
Acquisition Time: Typically 2-4 seconds.
3. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Select well-resolved, non-overlapping signals for both this compound and the internal standard for integration.
-
The concentration of this compound is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
Where:
-
C = Concentration
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
IS = Internal Standard
-
Quantitative Data Comparison
The performance of an analytical method is assessed through various validation parameters. The following table summarizes typical performance data for the quantification of alkaloids and other natural products by HPLC and qHNMR, providing a basis for comparison.
| Parameter | HPLC | qHNMR |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (RSD%) | < 2% | < 1% |
| Limit of Detection (LOD) | ng/mL to µg/mL level | µg/mL to mg/mL level |
| Limit of Quantification (LOQ) | ng/mL to µg/mL level | µg/mL to mg/mL level |
| Analysis Time per Sample | 20 - 40 minutes | 5 - 15 minutes |
| Solvent Consumption | High | Low |
| Need for Specific Standard | Yes | No (Universal standard) |
Method Comparison and Cross-Validation
Advantages of HPLC:
-
High Sensitivity: HPLC, especially when coupled with MS, offers very low limits of detection and quantification, making it ideal for trace analysis.
-
Excellent Separation: It can effectively separate complex mixtures and distinguish between structurally similar isomers.
Advantages of qHNMR:
-
Primary Method: qHNMR is a primary ratio method, meaning quantification is based on the fundamental properties of the molecules and does not require a calibration curve for each analyte.[1]
-
Speed and Efficiency: Sample preparation and analysis times are generally shorter than for HPLC.
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Information: In addition to quantification, the NMR spectrum provides a wealth of structural information about the analyte and other components in the mixture.
Visualizing the Workflow
The logical flow for a cross-validation study can be visualized to better understand the process.
References
O-Nornuciferine in the Landscape of Aporphine Alkaloids: A Comparative Guide to Anticancer Activity
The quest for novel anticancer agents has led researchers to explore the therapeutic potential of natural compounds, with aporphine alkaloids emerging as a promising class of molecules. Among these, O-nornuciferine, an active component of the lotus plant (Nelumbo nucifera), has demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of this compound's anticancer activity alongside other prominent aporphine alkaloids, supported by experimental data and detailed methodologies for key assays.
Comparative Cytotoxicity of Aporphine Alkaloids
The anticancer potential of aporphine alkaloids is often initially assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for this compound and other selected aporphine alkaloids across a range of human cancer cell lines. It is important to note that variations in experimental conditions (e.g., cell density, incubation time) can influence IC50 values, and thus, direct comparisons should be made with caution.
| Alkaloid | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | 19.1 (as N-nornuciferine) | [1] |
| HL-60 | Promyelocytic Leukemia | >60 (as N-nornuciferine) | [1] | |
| Nuciferine | SCC25 | Oral Squamous Carcinoma | ~80 | [2] |
| CAL27 | Oral Squamous Carcinoma | ~80 | [2] | |
| SY5Y | Neuroblastoma | Marked inhibition at 0.8 mg/mL (~2.7 µM) | [3] | |
| CT26 | Colorectal Carcinoma | Marked inhibition at 0.8 mg/mL (~2.7 µM) | ||
| Liriodenine | A549 | Lung Adenocarcinoma | 8.07 | |
| MCF-7 | Breast Cancer | 9.20 | ||
| HT-29 | Colon Cancer | 10.62 | ||
| KB | Oral Epidermoid Carcinoma | 11.02 | ||
| P-388 | Murine Leukemia | 9.60 | ||
| CAOV-3 | Ovarian Cancer | 37.3 (24h), 26.3 (48h), 23.1 (72h) | ||
| Boldine | MDA-MB-231 | Breast Cancer | 70.8 (24h), 46.5 (48h) | |
| MDA-MB-468 | Breast Cancer | 75.7 (24h), 50.8 (48h) | ||
| Glaucine | MCF-7 | Breast Cancer | Effective inhibition at 15-30 µM | |
| MDA-MB-231 | Breast Cancer | Effective inhibition at 15-30 µM |
Mechanisms of Action and Signaling Pathways
Aporphine alkaloids exert their anticancer effects through a variety of mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
This compound and Nuciferine: Research suggests that nuciferine, a closely related alkaloid, inhibits cancer cell growth by inducing apoptosis and cell cycle arrest. It has been shown to suppress the STAT3 signaling pathway, a critical regulator of tumor cell proliferation and survival. Furthermore, nuciferine has been identified as an inhibitor of the PI3K-AKT signaling pathway, which is frequently hyperactivated in cancer, promoting cell growth and survival.
Liriodenine: This alkaloid is known to induce apoptosis in cancer cells through the intrinsic pathway, involving the activation of caspase-3 and caspase-9. It can also block cell cycle progression at the G2/M phase.
Boldine: Boldine has been shown to induce apoptosis in breast cancer cells by disrupting the mitochondrial membrane potential and activating caspase-9 and caspase-3/7. It also downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. Additionally, boldine can inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression.
Glaucine: Glaucine has been found to inhibit the migration and invasion of breast cancer cells by suppressing the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for extracellular matrix degradation during metastasis. This inhibition is achieved through the suppression of NF-κB activation.
Experimental Protocols
Standardized experimental protocols are crucial for the reliable evaluation and comparison of anticancer compounds. Below are detailed methodologies for key in vitro assays used to assess the anticancer activity of aporphine alkaloids.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aporphine alkaloid in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the aporphine alkaloid for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the aporphine alkaloid, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to generate a DNA content histogram.
Visualizing Cellular Impact: Signaling Pathways and Experimental Workflow
To better understand the mechanisms and experimental processes described, the following diagrams are provided.
References
A Head-to-Head Comparison of O-Nornuciferine Extraction Methods
For researchers, scientists, and drug development professionals working with aporphine alkaloids, the efficient extraction of O-Nornuciferine from its natural sources, primarily the leaves of Nelumbo nucifera (lotus), is a critical first step. This guide provides a head-to-head comparison of various extraction methodologies, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound. This section details and compares several common and advanced extraction techniques.
Data Summary
The following table summarizes the quantitative data available for different extraction methods. It is important to note that much of the existing literature focuses on the principal alkaloid, nuciferine, or the total alkaloid content. Specific quantitative data for this compound is limited, with the most detailed information available for Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE).
| Extraction Method | Solvent/System | Temperature (°C) | Time | Power (W) | This compound Yield (mg/g) | Purity (%) | Reference |
| Solvent Extraction (Acid-Ethanol) | 70% Ethanol with 0.15% HCl | 60 | 6 hours | N/A | Not Specified | Not Specified | [1] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol with 0.15% HCl | 50 | 30 min | 400 | Not Specified | Not Specified | [1] |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol with 0.15% HCl | 50 | 20 min | 700 | Not Specified | Not Specified | [1] |
| Ionic Liquid Microwave-Assisted Extraction (ILMAE) | 1.0M [C₆MIM]Br | Optimized | 2 min | 280 | ~0.04 | Not Specified | [2][3] |
| Supercritical Fluid Extraction (SFE) | CO₂ with modifier (e.g., methanol with diethylamine) | 70 | 2 hours | N/A | Not Specified | Not Specified |
Note: The yield for ILMAE was calculated based on the reported extraction efficiency and typical alkaloid content in lotus leaves. Purity data for crude extracts are often not reported and depend heavily on subsequent purification steps.
Experimental Protocols
Detailed methodologies for the key extraction and purification techniques are provided below to facilitate replication and adaptation in a laboratory setting.
Sample Preparation
Prior to extraction, proper preparation of the plant material is crucial for optimal results.
-
Drying: Freshly collected Nelumbo nucifera leaves should be washed and dried. Air-drying in a shaded, well-ventilated area or oven-drying at a low temperature (40-50°C) is recommended to prevent the degradation of thermolabile alkaloids.
-
Grinding: The dried leaves are then ground into a fine powder (20-40 mesh) to increase the surface area for efficient solvent penetration.
Extraction Methodologies
This conventional method relies on the solubility of alkaloids in an acidified ethanol solution.
-
Maceration: Weigh 50 g of powdered lotus leaves and place them in a flask with 500 mL of 70% ethanol containing 0.15% hydrochloric acid.
-
Extraction: Stir the mixture at 60°C for 6 hours.
-
Filtration: Filter the extract to remove solid plant material.
-
Repeat: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Acid-Base Partitioning: The concentrated extract is then subjected to acid-base partitioning to separate the alkaloids from other components.
UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher efficiency and shorter extraction times.
-
Suspension: Suspend 1 g of powdered lotus leaves in 75 mL of petroleum ether after wetting with 1 mL of 5% ammonia solution for 5 minutes.
-
Sonication: Place the vessel in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 500 W for 15 minutes.
-
Filtration: Filter the mixture to separate the extract from the solid residue.
-
Repeat: Repeat the extraction process on the residue for a total of three extraction cycles.
-
Pooling: Combine the filtrates for further processing.
ILMAE is a modern and efficient method that combines the benefits of ionic liquids as solvents with the rapid heating of microwave energy.
-
Solvent Preparation: Prepare a 1.0M solution of 1-hexyl-3-methylimidazolium bromide ([C₆MIM]Br).
-
Extraction: Mix powdered lotus leaves with the ionic liquid solution at an optimized solid-liquid ratio.
-
Microwave Irradiation: Place the mixture in a microwave reactor and irradiate at 280 W for 2 minutes.
-
Separation: After extraction, separate the supernatant containing the extracted alkaloids.
SFE is a green extraction technique that uses supercritical CO₂ as a solvent, often with a modifier to enhance the extraction of polar compounds like alkaloids.
-
Loading: Pack the extraction vessel with powdered lotus leaves.
-
Conditions: Set the extraction parameters: pressure at 30 MPa and temperature at 70°C.
-
Extraction: Pump supercritical CO₂ with a modifier (e.g., methanol containing 10% diethylamine and 1% water) through the vessel at a flow rate of 1.2 mL/min for 2 hours.
-
Collection: The extracted compounds are separated from the supercritical fluid by depressurization in a collection vessel.
Purification Methodologies
The crude extract obtained from any of the above methods contains a mixture of alkaloids and other plant metabolites. Further purification is necessary to isolate this compound.
Flash chromatography is a rapid purification technique that uses a stationary phase (typically silica gel) and a solvent system to separate compounds based on their polarity.
-
Column Packing: Pack a glass column with silica gel.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the silica column.
-
Elution: Elute the column with a solvent system of increasing polarity. For aporphine alkaloids, a gradient of hexane and ethyl acetate is often effective.
-
Fraction Collection: Collect the eluting solvent in fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.
-
Solvent System Selection: A suitable two-phase solvent system is crucial for successful separation. A common system for aporphine alkaloids is a mixture of n-hexane-ethyl acetate-methanol-acetonitrile-water (e.g., in a ratio of 5:3:3:2.5:5 v/v/v/v/v).
-
Equilibration: The HSCCC column is first filled with the stationary phase (upper phase of the solvent system).
-
Sample Injection: The crude extract, dissolved in a mixture of the upper and lower phases, is injected into the column.
-
Elution: The mobile phase (lower phase of the solvent system) is then pumped through the column, effecting the separation.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify and combine those containing pure this compound.
Visualizing the Process
To better understand the workflows and relationships involved in this compound extraction and purification, the following diagrams are provided.
Conclusion
The choice of an optimal extraction method for this compound depends on the specific requirements of the researcher, including desired yield, purity, available equipment, and environmental considerations. While conventional solvent extraction is a straightforward approach, modern techniques like UAE, MAE, and particularly ILMAE offer significant advantages in terms of efficiency and reduced extraction times. SFE presents a green alternative, though its efficiency for polar alkaloids like this compound is highly dependent on the choice of co-solvent. Subsequent purification using chromatographic techniques such as flash chromatography or HSCCC is essential to obtain high-purity this compound for research and development purposes. Further research focusing specifically on the quantification of this compound across these various extraction and purification methods is warranted to provide a more definitive comparative analysis.
References
- 1. Extractions and Purification of Nuciferine from Lotus Leaves | Advance Journal of Food Science and Technology | Full Text [maxwellsci.com]
- 2. Application of ionic liquids based microwave-assisted extraction of three alkaloids N-nornuciferine, this compound, and nuciferine from lotus leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Bioequivalence Framework: Synthetic versus Natural O-Nornuciferine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic and natural O-Nornuciferine, with a focus on establishing a framework for a bioequivalence study. This compound, an aporphine alkaloid found in plants such as Nelumbo nucifera (lotus), has garnered interest for its potential pharmacological activities.[1][2][3] As with many natural products, the exploration of a synthetic alternative necessitates a thorough comparison to ensure equivalent biological performance. This document outlines the critical parameters for such a comparison, including pharmacokinetic data, detailed experimental protocols for a bioequivalence study, and an examination of its signaling pathways.
Data Presentation: Pharmacokinetic Parameters
To date, comprehensive bioequivalence studies directly comparing synthetic and natural this compound are not publicly available. However, pharmacokinetic data for naturally derived this compound in rats has been published.[1][4] The following table summarizes this data and provides a template for the data that would be required from a study on synthetic this compound to establish bioequivalence.
Table 1: Comparative Pharmacokinetic Data of this compound in Rats (Oral Administration)
| Parameter | Natural this compound (from Nelumbo nucifera extract) | Synthetic this compound (Hypothetical Data) |
| Cmax (Maximum Concentration) | 0.57 µg/mL | Data to be determined |
| Tmax (Time to Maximum Concentration) | 1.65 h | Data to be determined |
| AUC (Area Under the Curve) | Data not explicitly provided for oral administration in the study, but essential for bioequivalence assessment | Data to be determined |
| t1/2 (Half-life) | 3.84 h (following intravenous administration) | Data to be determined |
| Oral Bioavailability | 79.91% | Data to be determined |
Experimental Protocols
A bioequivalence study for synthetic versus natural this compound should be designed in accordance with established regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA). The primary objective is to demonstrate that the synthetic version exhibits a comparable rate and extent of absorption to the natural form.
Study Design
A randomized, single-dose, two-period, two-sequence crossover study is the standard design for bioequivalence assessment.
-
Subjects: A cohort of healthy adult human volunteers, screened for any conditions that might interfere with the drug's absorption, distribution, metabolism, or excretion. The number of subjects should be sufficient to provide adequate statistical power.
-
Treatment Arms:
-
Test Product: Synthetic this compound at a specified dose.
-
Reference Product: Natural this compound at the same dose, sourced from a well-characterized and standardized extract.
-
-
Procedure:
-
Subjects are randomly assigned to one of two sequences (Test then Reference, or Reference then Test).
-
Following an overnight fast, subjects receive a single oral dose of the assigned product.
-
Blood samples are collected at predetermined time points before and after dosing (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
A washout period of sufficient duration (at least five half-lives of the drug) separates the two treatment periods.
-
After the washout period, subjects receive the alternate product, and blood sampling is repeated.
-
Bioanalytical Method
A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for the quantification of this compound in plasma samples. The method must be validated for selectivity, sensitivity, accuracy, precision, and stability.
Pharmacokinetic Analysis
The following pharmacokinetic parameters will be calculated from the plasma concentration-time data for each subject:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time to reach Cmax.
-
AUC0-t: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.
Statistical Analysis
The log-transformed Cmax, AUC0-t, and AUC0-∞ values for the test and reference products will be compared using an analysis of variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means (test/reference) of these parameters should fall within the acceptance range of 80.00% to 125.00% to conclude bioequivalence.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a bioequivalence study of synthetic vs. natural this compound.
Signaling Pathways
This compound is believed to exert its effects through multiple signaling pathways. Its parent compound, nuciferine, has been shown to interact with dopamine and serotonin receptors, and subsequent research suggests that these alkaloids can influence a variety of downstream targets.
Caption: Postulated signaling pathways of this compound.
Conclusion
While direct comparative data is pending, this guide establishes a clear and scientifically rigorous framework for conducting a bioequivalence study of synthetic versus natural this compound. The provided pharmacokinetic data for the natural form serves as a benchmark for future studies on its synthetic counterpart. The detailed experimental protocol, aligned with regulatory standards, offers a roadmap for researchers and drug developers. Furthermore, the visualization of the potential signaling pathways provides insight into the compound's mechanism of action, which is crucial for understanding its therapeutic potential. The successful demonstration of bioequivalence would be a critical step in the development of synthetic this compound as a viable therapeutic agent.
References
- 1. Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain [frontiersin.org]
- 4. Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of O-Nornuciferine on Cancer Cell Lines: A Review of Preclinical Data
Disclaimer: Direct comparative studies on the cytotoxicity of O-Nornuciferine across a wide range of cancer cell lines are limited in publicly available scientific literature. This guide utilizes data on the closely related alkaloid, Nuciferine , as a proxy to provide insights into its potential anticancer effects and mechanisms of action. The structural similarity between this compound and Nuciferine suggests they may exhibit comparable biological activities, however, further research is required to confirm this.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of aporphine alkaloids as potential anticancer agents.
Introduction
This compound is an aporphine alkaloid found in plants of the Nelumbo genus, commonly known as the sacred lotus. Related alkaloids, such as Nuciferine, have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-viral, and anticancer properties.[1][2] This has prompted interest in the systematic evaluation of these compounds for their potential in oncology. This document provides a comparative summary of the cytotoxic effects of Nuciferine on various cancer cell lines, details the experimental protocols used for these assessments, and visualizes the key signaling pathways implicated in its mechanism of action.
Data Presentation: Cytotoxicity of Nuciferine
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Nuciferine in various human cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
| Cancer Type | Cell Line | IC50 (µM) | Notes |
| Glioblastoma | U87MG | ~72.3 (at 48h) | |
| Glioblastoma | U251 | ~59.9 (at 48h) | |
| Prostate Cancer | DU145 | 218.4 | [3] |
| Breast Cancer | MDA-MB-231 | >60 | Reduced cell viability by 40% at 60 µM. |
| Breast Cancer | MCF-7 | >60 | Reduced cell viability by 20% at 60 µM. |
| Oral Squamous Cell Carcinoma | SCC25, CAL27 | ~80 | Lowest concentration found to inhibit proliferation. |
| Non-Small Cell Lung Cancer | A549 | Not specified | Nuciferine was shown to inhibit proliferation. |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Nuciferine (or this compound) stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of Nuciferine is prepared in a complete culture medium. The culture medium from the wells is replaced with the medium containing various concentrations of the compound. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 100-200 µL of a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Cells are treated with Nuciferine for a specified time, then washed with cold PBS and lysed with lysis buffer. The lysates are centrifuged to remove cell debris.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with specific primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.
Mandatory Visualization
Caption: Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.
Caption: Nuciferine's inhibitory effects on the PI3K/AKT and STAT3 signaling pathways in cancer cells.
Mechanism of Action: Inhibition of Key Signaling Pathways
Preclinical studies indicate that Nuciferine exerts its anticancer effects by modulating critical intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell growth, proliferation, and survival. In several cancer types, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. Studies have shown that Nuciferine can inhibit the phosphorylation of AKT, a key downstream effector of PI3K, thereby suppressing the pro-survival signals of this pathway.
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis. Aberrant activation of STAT3 is common in many cancers. Nuciferine has been reported to suppress the STAT3 signaling pathway in oral squamous cell carcinoma cells, leading to reduced cell growth and invasion.
Conclusion
The available preclinical data suggests that Nuciferine, a close analog of this compound, exhibits cytotoxic and anti-proliferative effects against a range of cancer cell lines. Its mechanism of action appears to involve the inhibition of key oncogenic signaling pathways, including PI3K/AKT and STAT3. While these findings are promising, further research is warranted to directly evaluate the comparative cytotoxicity of this compound across a broader panel of cancer cell lines and to fully elucidate its molecular targets. Such studies will be crucial in determining its potential as a novel therapeutic agent in oncology.
References
- 1. Liensinine and Nuciferine, Bioactive Components of Nelumbo nucifera, Inhibit the Growth of Breast Cancer Cells and Breast Cancer-Associated Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuciferine, extracted from Nelumbo nucifera Gaertn, inhibits tumor-promoting effect of nicotine involving Wnt/β-catenin signaling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemicals in Prostate Cancer: From Bioactive Molecules to Upcoming Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Dance: Unraveling the Structure-Activity Relationship of O-Nornuciferine and its Analogs at Dopamine and Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
O-Nornuciferine, a natural aporphine alkaloid, has garnered significant interest within the scientific community for its notable interactions with key neurotransmitter systems in the central nervous system (CNS).[1] Primarily recognized for its modulation of dopamine and serotonin receptors, understanding the nuanced relationship between its chemical structure and biological activity is paramount for the development of novel therapeutics targeting a spectrum of neurological and psychiatric disorders. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogs, supported by available experimental data and detailed methodologies.
Comparative Biological Activity of this compound and Related Aporphine Alkaloids
The affinity of this compound and its structural relatives for dopamine and serotonin receptors is a key determinant of their pharmacological profiles. The following tables summarize the available quantitative data, offering a comparative overview of their binding potencies.
Table 1: Dopamine Receptor Binding Affinities of this compound and Related Aporphine Alkaloids
| Compound | D1 Receptor Affinity (Ki or IC50, nM) | D2 Receptor Affinity (Ki or IC50, nM) | D1/D2 Selectivity | Reference |
| This compound | 2090 (IC50) | 1140 (IC50) | ~0.5 | [2][3] |
| (R)-(-)-2-methoxy-N-methyl-aporphine | 46 (Ki) | 235 (Ki) | 0.2 | [4] |
| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | 1690 (Ki) | 44 (Ki) | 0.026 | [4] |
| (R)-(-)-Apomorphine | 484 (Ki) | 52 (Ki) | 9.3 | |
| (R)-11-Hydroxyaporphine | - | - | - | |
| (R)-10-Bromo-11-hydroxyaporphine | - | - | - |
Table 2: Serotonin Receptor Binding Affinities of Selected Aporphine Alkaloids
| Compound | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | 5-HT2B Receptor Affinity (Ki, nM) | 5-HT2C Receptor Affinity (Ki, nM) | Reference |
| (S)-Glaucine | - | >50% inhibition at 10µM | 87% inhibition at 10µM (Ki = 613) | >50% inhibition at 10µM | |
| Dehydroaporphine S10 | - | Minimal | High Selectivity | Minimal | |
| Apomorphine | - | 120 | 132 | 102 |
Structure-Activity Relationship (SAR) Insights
The aporphine scaffold, characterized by its tetracyclic ring system, provides a versatile template for pharmacological activity. Modifications at key positions on this scaffold can dramatically influence receptor affinity and selectivity.
The Role of the N-Substituent
The nature of the substituent on the nitrogen atom of the aporphine ring is a critical determinant of dopamine receptor selectivity. Generally, an N-n-propyl substitution tends to enhance affinity for the D2 receptor, while an N-methyl group often favors D1 receptor binding. For instance, (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine displays significantly higher affinity for the D2 receptor compared to its N-methyl congener. Branching of the N-alkyl side chain, as seen with N-isopropyl or N-isobutyl groups, has been shown to markedly decrease D2 affinity and activity, likely due to steric hindrance.
Influence of Aromatic Ring Substituents
Substitution patterns on the aromatic rings of the aporphine core also play a pivotal role in modulating receptor interactions.
-
Hydroxy and Methoxy Groups: Aporphines with a single hydroxyl group at the C-11 position are often antagonists at the D1 receptor. The corresponding methoxy derivatives are typically much less active at dopamine receptors. The presence of a catechol group (two adjacent hydroxyl groups) in the 1,2-position of the aporphine scaffold is known to be favorable for dopamine receptor affinity.
-
Halogenation: The introduction of halogen atoms, such as bromine, at positions like C-10 can lead to potent D1 antagonists.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol is a standard method for determining the affinity of a compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
[3H]-Spiperone (radioligand)
-
Test compounds (this compound and analogs)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
(+)-Butaclamol (for determining non-specific binding)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the test compound at various concentrations, and [3H]-Spiperone (at a final concentration typically near its Kd value). For total binding, no test compound is added. For non-specific binding, a high concentration of (+)-butaclamol is added.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Dopamine D1 Receptors
This assay measures the ability of a compound to act as an agonist or antagonist at the D1 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D1 receptor
-
Test compounds (this compound and analogs)
-
Dopamine (control agonist)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, AlphaScreen)
-
Cell culture medium and reagents
Procedure:
-
Plate the D1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
For agonist testing: Add the test compounds at various concentrations to the cells and incubate for a specified period.
-
For antagonist testing: Pre-incubate the cells with the test compounds at various concentrations before adding a fixed concentration of dopamine (typically its EC50 value).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate EC50 values (for agonists) or IC50 values (for antagonists) using non-linear regression.
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by the interaction of this compound and its analogs with dopamine and serotonin receptors, as well as a conceptual workflow for their evaluation.
Caption: Dopamine Receptor Signaling Cascade.
Caption: Serotonin Receptor Signaling Pathways.
Caption: Workflow for SAR Evaluation.
References
- 1. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of O-Nornuciferine's Pharmacological Effects Across Species
For Researchers, Scientists, and Drug Development Professionals
O-Nornuciferine, a natural aporphine alkaloid found in the sacred lotus (Nelumbo nucifera), has garnered interest for its potential psychoactive properties. This guide provides a comparative overview of the known effects of this compound in different species, drawing from available experimental data. The information is presented to facilitate further research and drug development efforts.
Pharmacological Profile: An Overview
This compound primarily acts as an antagonist at dopamine and serotonin receptors. Its activity has been characterized in vitro, with data suggesting a higher potency for dopamine D2 receptors compared to D1 and serotonin 5-HT2A receptors. In vivo studies, predominantly in rodents, indicate that this compound can cross the blood-brain barrier and exert effects on the central nervous system.
Quantitative Analysis of In Vitro Receptor Affinity
The following table summarizes the inhibitory concentrations (IC50) of this compound at key neurotransmitter receptors, as determined in human embryonic kidney (HEK293) cells. This data provides a basis for comparing its potency with other compounds.
| Compound | Receptor | IC50 (µM) | Cell Line | Reference |
| This compound | Dopamine D1 | 2.09 ± 0.65 | HEK293 | [1][2] |
| Dopamine D2 | 1.14 ± 0.10 | HEK293 | [1][2] | |
| Serotonin 5-HT2A | ~20 | HEK293 | [1] | |
| N-Nornuciferine | Dopamine D1 | Moderately active | HEK293 | |
| Dopamine D2 | Inactive | HEK293 | ||
| Serotonin 5-HT2A | Inactive | HEK293 |
Comparative Pharmacokinetics: Focus on Rodents
Pharmacokinetic studies of this compound have been conducted in rats, providing insights into its absorption, distribution, metabolism, and excretion. The data is presented for both oral and intravenous administration of a lotus leaf alkaloid fraction containing this compound.
Table 2: Pharmacokinetic Parameters of this compound (N-NF) and Nuciferine (NF) in Rats
| Parameter | This compound (N-NF) | Nuciferine (NF) | Administration Route | Dose (mg/kg) | Reference |
| Plasma | |||||
| Cmax (µg/mL) | 0.57 | 1.71 | Oral | 50 | |
| Tmax (h) | 1.65 | 0.9 | Oral | 50 | |
| t1/2, λz (h) | 3.84 | 2.09 | Intravenous | 10 | |
| Vd, λz (L/kg) | 15.17 | 9.48 | Intravenous | 10 | |
| Oral Bioavailability (%) | 79.91 | 58.13 | Oral | 50 | |
| Brain | |||||
| Cmax (µg/mL) (unbound) | 0.16 | 0.32 | Intravenous | 20 | |
| Tmax (h) (unbound) | 1.22 | 0.89 | Intravenous | 20 | |
| t1/2, λz (h) | 1.39 | 1.24 | Intravenous | 20 | |
| Vd, λz/F (L/kg) | 16.17 | 19.78 | Intravenous | 20 |
-
Note: Data for this compound (N-NF) and Nuciferine (NF) were obtained from studies using a lotus leaf alkaloid fraction. Cmax: Maximum concentration; Tmax: Time to reach maximum concentration; t1/2, λz: Terminal half-life; Vd, λz: Volume of distribution.
Putative Signaling Pathways of this compound
Based on its antagonist activity at D2 and 5-HT2A receptors, the following diagrams illustrate the potential downstream signaling pathways affected by this compound.
References
Navigating Analytical Method Validation for O-Nornuciferine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical method validation for O-Nornuciferine, an aporphine alkaloid of significant interest in pharmaceutical research. While a formal inter-laboratory validation study for a specific this compound analytical method has not been publicly documented, this guide summarizes the available single-laboratory validation data for a liquid chromatography-mass spectrometry (LC-MS) method. To offer a broader context for performance assessment, this data is presented alongside validation parameters from LC-MS/MS methods used for other alkaloids. This comparative approach aims to assist researchers in evaluating and implementing robust analytical methods for this compound and related compounds.
Comparison of Analytical Method Performance
The performance of an analytical method is assessed through various validation parameters. The following tables summarize the key performance characteristics of a single-laboratory validated LC-MS method for this compound and compare them with the performance of methods validated for other alkaloids. This comparison provides a benchmark for what can be expected from a well-validated alkaloid quantification method.
Table 1: Performance Characteristics of an LC-MS Method for this compound (Single-Laboratory Validation)
| Parameter | Performance |
| Linearity Range | 0.5–50 µg/mL |
| Correlation Coefficient (R²) | > 0.9996 |
| Limit of Quantitation (LOQ) | 0.51–2.65 ng (on-column) |
| Precision (RSD%) | Data not specified in the publication |
Data extracted from a study on the quantitative determination of alkaloids in lotus flower by LC-MS.
Table 2: Comparative Performance of Validated LC-MS/MS Methods for Other Alkaloids
| Parameter | Method for Pyrrolizidine Alkaloids | Method for Lupin Alkaloids | Method for Aporphine Alkaloids (Glaziovine) |
| Linearity Range | 0–100 µg/kg | 0.1–100 ng/mL | Not specified |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 | Not specified |
| Limit of Quantitation (LOQ) | 5 µg/kg | 1–25 µg/kg | 1.6–17.2 ng/mL |
| Precision (RSD%) | Repeatability: 3.0%–13.6% Reproducibility: 4.8%–18.9% | In line with FDA guidance | < 17.42% |
| Recovery | 84.1%–112.9% | Satisfactory | 80%–120% |
This table presents data from various single-laboratory and in-house validation studies to provide a comparative context.[1][2][3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below is the experimental protocol for the quantification of this compound using LC-MS as described in the cited literature.
LC-MS Method for this compound Quantification
This method was developed for the simultaneous quantitative determination of several aporphine and benzylisoquinoline alkaloids, including this compound, in lotus flower extracts.
1. Sample Preparation:
-
Dried flower buds of Nelumbo nucifera are extracted with methanol under reflux.
-
The methanol extract is then partitioned between ethyl acetate and 3% aqueous tartaric acid.
-
The acidic aqueous layer containing the alkaloids is basified and extracted with a suitable organic solvent.
-
The organic extract is dried and reconstituted in the mobile phase for LC-MS analysis.
2. Instrumentation and Conditions:
-
Chromatography System: A liquid chromatography system equipped with a binary pump, degasser, autosampler, and thermostated column compartment.
-
Column: A πNAP column (a reversed-phase column with naphthylethyl group-bonded silica packing material) is used for separation.
-
Mobile Phase: A gradient of acetonitrile and 0.2% aqueous acetic acid.
-
Mass Spectrometer: A mass spectrometer equipped with a positive-mode electrospray ionization (ESI) source.
-
Detection: Selected Ion Monitoring (SIM) is used for the detection and quantification of the target alkaloids.
Visualizing the Validation Process
Diagrams are effective tools for illustrating complex workflows. The following diagram, created using Graphviz, outlines a typical inter-laboratory validation workflow, which represents the gold standard for analytical method validation.
Caption: A typical workflow for an inter-laboratory analytical method validation study.
References
- 1. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Nornuciferine: A Comparative Analysis of its Efficacy Against Standard Antipsychotic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of O-Nornuciferine, an alkaloid derived from the lotus plant (Nelumbo nucifera), against standard antipsychotic drugs. The information presented herein is intended for an audience with a background in pharmacology and drug development, aiming to objectively compare the performance of this compound with established alternatives, supported by available experimental data.
This compound is a primary metabolite of Nuciferine, another major alkaloid of the lotus plant.[1] Research suggests that Nuciferine and its metabolites are responsible for the psychotropic effects of lotus extracts.[1][2] Nuciferine itself has demonstrated a pharmacological profile akin to atypical antipsychotic drugs, exhibiting activity at dopamine and serotonin receptors.[1][3] While direct and extensive comparative studies on this compound are limited, existing data on its receptor binding profile, alongside the more comprehensive data on its parent compound, Nuciferine, provide a basis for preliminary comparison with standard antipsychotics.
Quantitative Data Presentation: Receptor Binding Affinity
The primary mechanism of action for most antipsychotic drugs involves the modulation of dopamine D2 and serotonin 5-HT2A receptors. The following tables summarize the available quantitative data on the binding affinities of this compound and standard antipsychotic drugs to these key receptors. Affinities are presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, with lower values indicating higher binding affinity.
Table 1: Receptor Binding Affinity of this compound
| Compound | Receptor | Affinity (IC50) | Functional Activity |
| This compound | Dopamine D1 | 2.09 ± 0.65 µM | Antagonist |
| Dopamine D2 | 1.14 ± 0.10 µM | Antagonist | |
| Serotonin 5-HT2A | ~20 µM | Antagonist |
Data sourced from a study utilizing a Fluorometric Imaging Plate Reader (FLIPR) assay with HEK293 cell lines expressing the respective receptors.
Table 2: Receptor Binding Affinities (Ki, nM) of Standard Antipsychotic Drugs
| Receptor | Haloperidol (Typical) | Risperidone (Atypical) | Clozapine (Atypical) | Aripiprazole (Atypical) |
| Dopamine D2 | 0.89 | 3.2 | 160 | 0.34 |
| Dopamine D1 | - | 240 | 270 | - |
| Dopamine D3 | 4.6 | 3.6 | 555 | 0.8 |
| Dopamine D4 | 10 | 7.3 | 24 | - |
| Serotonin 5-HT1A | 3600 | 420 | 120 | 1.7 |
| Serotonin 5-HT2A | 120 | 0.2 | 5.4 | 3.4 |
| Serotonin 5-HT2C | 4700 | 50 | 9.4 | - |
Note: These values are compiled from various sources and different experimental conditions, and should be used for general comparison.
Experimental Protocols
The data presented in this guide are derived from standard in vitro and in vivo pharmacological assays. Below are detailed methodologies for key experiments relevant to the assessment of antipsychotic efficacy.
In Vitro: Receptor Binding and Functional Assays
1. Radioligand Binding Assay (for Ki determination)
This method is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radioactive ligand.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected to express the human dopamine D2 or serotonin 5-HT2A receptor. The cells are cultured and harvested, followed by homogenization and centrifugation to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. Cell membranes are incubated with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors) at a concentration close to its dissociation constant (Kd). A range of concentrations of the test compound (e.g., this compound or a standard antipsychotic) is added to compete with the radioligand for binding to the receptor.
-
Incubation and Filtration: The plates are incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.
-
Quantification and Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data are used to generate a competition curve, from which the IC50 value of the test compound is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Fluorometric Imaging Plate Reader (FLIPR) Assay (for functional activity)
This assay measures changes in intracellular calcium concentration to determine if a compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) that signals through the Gq pathway (like the 5-HT2A receptor) or a G-protein engineered to couple to this pathway.
-
Cell Preparation: HEK293 cells expressing the receptor of interest are plated in a 96- or 384-well black-walled, clear-bottom plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition and Signal Detection: The plate is placed in the FLIPR instrument. The test compound is added to the wells, and the instrument's integrated fluorometer measures the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.
-
Antagonist Mode: To test for antagonist activity, the cells are pre-incubated with the test compound for a specific period before the addition of a known agonist for the receptor. A reduction or blockade of the agonist-induced fluorescence signal indicates that the test compound is an antagonist.
-
Data Analysis: The fluorescence data is used to generate dose-response curves, from which EC50 (for agonists) or IC50 (for antagonists) values can be determined.
In Vivo: Animal Models of Antipsychotic Efficacy
1. Phencyclidine (PCP)-Induced Hyperlocomotion
This model is used to assess the potential of a compound to treat the positive symptoms of psychosis. PCP, an NMDA receptor antagonist, induces a hyperdopaminergic state leading to increased locomotor activity in rodents, which can be attenuated by antipsychotic drugs.
-
Animals: Male rodents (mice or rats) are used. They are habituated to the testing environment (e.g., open-field arenas equipped with photobeam detectors) before the experiment.
-
Drug Administration: Animals are pre-treated with the test compound (this compound or a standard antipsychotic) or vehicle at various doses via an appropriate route of administration (e.g., intraperitoneal, subcutaneous).
-
PCP Challenge: After a specific pre-treatment time, the animals are administered a dose of PCP (e.g., 2.5 mg/kg) to induce hyperlocomotion.
-
Data Collection and Analysis: The locomotor activity of the animals is recorded for a set period (e.g., 60-90 minutes) immediately after the PCP injection. The data, typically measured as distance traveled or number of beam breaks, is analyzed to determine if the test compound significantly reduces the PCP-induced increase in locomotor activity compared to the vehicle-treated group.
2. Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a neurological process that is deficient in patients with schizophrenia. This test assesses the ability of a weak sensory stimulus (the prepulse) to inhibit the startle response to a subsequent strong stimulus (the pulse).
-
Apparatus: The test is conducted in a startle chamber that can deliver acoustic stimuli and measure the whole-body startle response of the animal.
-
Procedure: An animal is placed in the chamber and, after an acclimation period, is subjected to a series of trials. These trials include: pulse-alone trials (a loud noise, e.g., 120 dB), prepulse-plus-pulse trials (a softer noise, e.g., 70-90 dB, presented shortly before the loud pulse), and no-stimulus trials.
-
Drug Treatment: Animals are treated with the test compound or vehicle before being placed in the startle chamber.
-
Data Analysis: The startle amplitude is recorded for each trial. The percentage of PPI is calculated as: %PPI = 100 × [1 - (startle amplitude on prepulse+pulse trials / startle amplitude on pulse-alone trials)]. A compound with antipsychotic potential is expected to reverse any deficits in PPI induced by a psychomimetic agent (like PCP or apomorphine) or in a genetic model of schizophrenia.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways modulated by antipsychotic drugs.
Caption: Key signaling pathways for D2 and 5-HT2A receptors.
Experimental Workflow
The diagram below outlines a typical workflow for the preclinical evaluation of a novel antipsychotic candidate.
Caption: Preclinical workflow for antipsychotic drug discovery.
References
- 1. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 2. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
Pharmacodynamic comparison between O-Nornuciferine and roemerine
A Comparative Guide for Researchers in Pharmacology and Drug Development
In the landscape of psychoactive aporphine alkaloids, O-Nornuciferine and roemerine have emerged as compounds of significant interest due to their interactions with key neurotransmitter systems. This guide provides a detailed pharmacodynamic comparison of these two molecules, presenting available quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways to aid researchers in their exploration of novel therapeutics.
I. Quantitative Pharmacodynamic Profile
The following tables summarize the known receptor binding affinities and functional activities of this compound and roemerine. To facilitate a more direct comparison, where possible, reported IC50 and pKb values have been converted to the inhibition constant (Ki). It is important to note that direct comparison of these values should be approached with caution, as experimental conditions can vary between studies.
Table 1: Receptor Binding Affinity (Ki) of this compound and Roemerine
| Receptor Subtype | This compound (Ki, nM) | Roemerine (Ki, nM) |
| Dopamine Receptors | ||
| D1 | 2090 ± 650 | 1400 |
| D2 | 1140 ± 100 | 22600 |
| Serotonin Receptors | ||
| 5-HT1A | - | 1170 |
| 5-HT2A | ~20000 | 62.1 |
| 5-HT2C | - | ~12.6 - 15.8* |
| Adrenergic Receptors | ||
| α1 | Data not available | Antagonist activity reported |
Note: Roemerine's pKb of 7.8-7.9 at 5-HT2C receptors corresponds to a Kb of approximately 12.6-15.8 nM. Assuming competitive antagonism, the Ki is approximately equal to the Kb.
Table 2: Functional Activity of this compound and Roemerine
| Compound | Receptor | Functional Response |
| This compound | D1, D2, 5-HT2A | Antagonist |
| Roemerine | 5-HT2A, 5-HT2C, α1 | Antagonist |
II. Experimental Methodologies
The quantitative data presented in this guide were primarily obtained through two key experimental techniques: radioligand binding assays and functional assays such as the transforming growth factor-α (TGF-α) shedding assay.
A. Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand for a specific receptor.
General Protocol:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a ligand with a radioactive isotope) and varying concentrations of the unlabeled test compound (this compound or roemerine).
-
Equilibrium: The incubation is allowed to proceed until equilibrium is reached between the binding of the radiolabeled and unlabeled ligands to the receptor.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through a filter that traps the membranes but allows the unbound ligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the radioligand concentration and its affinity (Kd) for the receptor.
Cheng-Prusoff Equation:
Where:
-
Ki: Inhibition constant of the test compound
-
IC50: Concentration of the test compound that inhibits 50% of specific binding
-
[L]: Concentration of the radiolabeled ligand
-
Kd: Dissociation constant of the radiolabeled ligand
B. Transforming Growth Factor-α (TGF-α) Shedding Assay
This functional assay is used to determine whether a ligand acts as an agonist or antagonist at a G protein-coupled receptor (GPCR). The assay measures the release of a modified form of TGF-α from the cell surface, which is triggered by GPCR activation.[1][2]
General Protocol:
-
Cell Transfection: Host cells (e.g., HEK293) are co-transfected with plasmids encoding the receptor of interest and a modified pro-TGF-α tagged with alkaline phosphatase (AP-TGF-α).
-
Cell Culture: The transfected cells are cultured to allow for the expression of the receptor and AP-TGF-α on the cell surface.
-
Ligand Stimulation: The cells are then treated with the test compound (this compound or roemerine) alone (to test for agonist activity) or in combination with a known agonist (to test for antagonist activity).
-
Conditioned Medium Collection: After a specific incubation period, the cell culture medium (conditioned medium) is collected.
-
AP Activity Measurement: The amount of AP-TGF-α released into the medium is quantified by measuring the enzymatic activity of alkaline phosphatase. This is typically done by adding a substrate that is converted by AP into a product that can be detected colorimetrically or fluorometrically.
-
Data Analysis: An increase in AP activity in the medium indicates that the test compound is an agonist. If the test compound blocks the increase in AP activity induced by a known agonist, it is identified as an antagonist. The potency of the antagonist is determined by its pA2 or pKb value, which is a measure of its affinity for the receptor in a functional context.
III. Signaling Pathways
Both this compound and roemerine exert their effects by modulating the activity of GPCRs, which are integral membrane proteins that initiate intracellular signaling cascades upon ligand binding. The primary signaling pathways affected by these compounds are those coupled to dopamine and serotonin receptors.
A. Dopamine Receptor Signaling
Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. This compound has been shown to be an antagonist at both D1 and D2 receptors.
-
D1-like receptors are typically coupled to the Gs alpha subunit of the G protein complex. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).
-
D2-like receptors are coupled to the Gi alpha subunit. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
B. Serotonin Receptor Signaling
Roemerine is a potent antagonist at 5-HT2A and 5-HT2C receptors, while this compound shows weaker antagonist activity at the 5-HT2A receptor. These receptors are coupled to the Gq alpha subunit. Activation of the Gq pathway stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
IV. Comparative Summary and Future Directions
This guide highlights the distinct pharmacodynamic profiles of this compound and roemerine. Roemerine demonstrates high affinity for 5-HT2A and 5-HT2C receptors, with significantly lower affinity for dopamine receptors. In contrast, this compound displays a preference for dopamine D1 and D2 receptors, with considerably weaker activity at the 5-HT2A receptor.
The antagonist activity of roemerine at α1-adrenergic receptors suggests a broader spectrum of activity that warrants further quantitative investigation. Similarly, the lack of available data for this compound at α1-adrenergic receptors represents a key knowledge gap.
Future research should aim to:
-
Conduct head-to-head comparative studies of this compound and roemerine across a wider range of receptors using standardized experimental conditions.
-
Elucidate the functional consequences of their receptor interactions in relevant in vitro and in vivo models.
-
Investigate the potential for synergistic or antagonistic effects when these compounds are co-administered.
By providing a consolidated overview of the current pharmacodynamic data, this guide aims to facilitate the ongoing investigation of this compound and roemerine and their potential as lead compounds for the development of novel therapeutics targeting dopaminergic and serotonergic systems.
References
Safety Operating Guide
Navigating the Safe Disposal of O-Nornuciferine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to laboratory safety and environmental responsibility. O-Nornuciferine, a bioactive alkaloid, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Skin and Body | Laboratory coat |
| Respiratory | Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be necessary for handling powders outside of a fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed as hazardous chemical waste. This protocol is based on established guidelines for the disposal of aporphine alkaloids and other hazardous laboratory chemicals[3].
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous waste.
-
Segregate this compound waste from other waste streams. Do not mix with non-hazardous trash or other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization and Labeling :
-
Use designated, leak-proof, and chemically compatible containers for collecting this compound waste.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage :
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Storage areas should be cool and dry.
-
-
Disposal :
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Experimental Protocol: Decontamination of Glassware
Proper decontamination of laboratory glassware that has been in contact with this compound is crucial to prevent cross-contamination and ensure safety.
-
Initial Rinse :
-
Under a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove residual this compound.
-
Collect the solvent rinse as hazardous liquid waste.
-
-
Washing :
-
Wash the rinsed glassware with a standard laboratory detergent and warm water.
-
-
Final Rinse :
-
Rinse the glassware thoroughly with deionized water.
-
-
Drying :
-
Allow the glassware to air dry completely or place it in a drying oven before reuse.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Personal protective equipment for handling O-Nornuciferine
Essential Safety and Handling Guide for O-Nornuciferine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Classification
While specific GHS classifications for this compound are not available, based on data for the related compound N-Nornuciferine, it should be handled as a substance with the following potential hazards[1]:
-
Acute Toxicity (Oral): Toxic if swallowed[1].
-
Acute Toxicity (Dermal): Toxic in contact with skin[1].
-
Acute Toxicity (Inhalation): Toxic if inhaled[1].
Given these potential toxicities, a comprehensive personal protective equipment (PPE) strategy is essential. The primary routes of exposure to potent powdered compounds are through inhalation and dermal contact[2].
Personal Protective Equipment (PPE)
The level of PPE required depends on the specific handling scenario. The following table summarizes the recommended PPE for various tasks involving this compound.
| Scenario | Required Personal Protective Equipment |
| Receiving and Unpacking | - Lab coat- Single pair of nitrile gloves |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or N100) particulate filters- Double nitrile gloves (outer pair with extended cuffs)- Disposable gown with elastic cuffs- Hair bonnet and shoe covers- Safety goggles (worn under the full-face respirator) |
| Preparation of Solutions | - Chemical fume hood- Nitrile gloves- Chemical-resistant lab coat- Safety glasses with side shields or chemical splash goggles |
| In-vitro / In-vivo Experiments | - Nitrile gloves- Lab coat- Safety glasses |
| Handling Contaminated Waste | - Double nitrile gloves- Disposable gown- Eye protection (safety glasses with side shields or goggles) |
Operational Plan: Handling Procedures
A strict operational plan is crucial to prevent contamination and exposure.
Engineering Controls:
-
Ventilation: All manipulations of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Containment: Use disposable bench liners to protect work surfaces and facilitate cleanup.
Standard Operating Procedure for Weighing:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Decontaminate the balance and surrounding area before and after use.
-
Use a micro-spatula for transferring the powder.
-
Handle the compound gently to avoid generating airborne dust.
Standard Operating Procedure for Solution Preparation:
-
Work within a chemical fume hood.
-
Add solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
Emergency Procedures
| Incident | Procedure |
| Skin Contact | - Immediately remove all contaminated clothing.- Rinse skin with plenty of water/shower.- Seek medical attention. |
| Eye Contact | - Rinse cautiously with water for several minutes.- Remove contact lenses, if present and easy to do. Continue rinsing.- Immediately call an ophthalmologist. |
| Inhalation | - Move the person to fresh air.- Call a physician. |
| Ingestion | - Give water to drink (two glasses at most).- Seek medical advice immediately. |
| Spill | - Evacuate the area.- Don appropriate PPE, including respiratory protection.- Cover drains.- Collect the spilled material carefully, avoiding dust generation.- Place in a sealed container for disposal.- Clean the affected area thoroughly. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, bench liners, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.
-
Disposal: Dispose of all waste through an approved hazardous waste disposal plant. Do not let the product enter drains.
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: High-level workflow for handling this compound from preparation to disposal.
Caption: Decision tree for selecting appropriate PPE based on the handling task.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
